Tcs 5861528
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUWJYMCADJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386817 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332117-28-9 | |
| Record name | TCS 5861528 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: TCS 5861528 Mechanism of Action & Experimental Application
Executive Summary
TCS 5861528 (also known as Chembridge-5861528) is a selective, reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1] It is a derivative of the widely used tool compound HC-030031, engineered for improved solubility while retaining selectivity against TRPV1 and NaV channels.
This guide details the physicochemical mechanism of TCS 5861528, its potency profile, and validated protocols for its application in nociceptive and inflammatory research.
Part 1: Molecular Identity & Pharmacodynamics
The Target: TRPA1 Gating
TRPA1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons (C-fibers and A
-
Exogenous Electrophiles: Allyl isothiocyanate (AITC - mustard oil), cinnamaldehyde.
-
Endogenous Oxidative Stress: 4-Hydroxynonenal (4-HNE), Hydrogen Peroxide (
).
Activation typically involves the covalent modification of cysteine residues (e.g., C621, C641, C665 in human TRPA1) within the N-terminal cytoplasmic domain, triggering a conformational change that opens the pore to
Mechanism of Antagonism
TCS 5861528 functions as a pore-blocker or allosteric modulator that stabilizes the closed state of the channel. Unlike the covalent agonists it opposes, TCS 5861528 interacts non-covalently.
-
Action: It inhibits Calcium influx induced by both AITC (electrophilic) and non-electrophilic agonists.[2]
-
Reversibility: The blockade is reversible upon washout, distinguishing it from irreversible antagonists that might permanently alkylate the channel.
-
Selectivity: Crucially, TCS 5861528 displays >100-fold selectivity for TRPA1 over the structurally related TRPV1 channel. It does not antagonize TRPV1 even at concentrations up to 100
M.[1]
Pathway Visualization
The following diagram illustrates the competitive dynamic between oxidative agonists and TCS 5861528 at the neuronal membrane.
Figure 1: Signal transduction pathway of TRPA1-mediated nociception and the interception point of TCS 5861528.
Part 2: Potency & Selectivity Profile
Researchers must note that TCS 5861528 is a micromolar potency inhibitor. While less potent than newer nanomolar candidates (e.g., A-967079), its utility lies in its specific solubility profile and established literature baseline for diabetic neuropathy models.
Table 1: Physicochemical & Biological Properties
| Parameter | Value | Notes |
| IC50 (AITC-induced) | 14.3 | Blockade of AITC-evoked |
| IC50 (4-HNE-induced) | 18.7 | Blockade of oxidative stress agonist [1].[1][2] |
| Selectivity | > 100 | No activity at TRPV1 or NaV channels [2].[1] |
| Solubility (DMSO) | ~15 mg/mL | Significantly improved over HC-030031. |
| Solubility (Ethanol) | 0.1 mg/mL | Poor solubility in pure ethanol. |
| Molecular Weight | 369.42 g/mol | Small molecule, cell-permeable. |
Part 3: Experimental Protocols
In Vitro: FLIPR Calcium Assay
Objective: Quantify TRPA1 inhibition in HEK293 cells stably expressing human TRPA1.
Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay detects intracellular calcium flux. Probenecid is used to prevent the extrusion of the calcium-sensitive dye by anion transporters.
Workflow:
-
Cell Plating: Seed hTRPA1-HEK293 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%
. -
Dye Loading:
-
Wash cells with assay buffer (HBSS + 20 mM HEPES).
-
Load with Fluo-4 AM (2
M) containing 2.5 mM Probenecid . -
Incubate for 45 minutes at 37°C.
-
-
Pre-Incubation (Critical Step):
-
Add TCS 5861528 (concentration range: 0.1
M – 100 M). -
Incubate for 15 minutes prior to agonist addition to allow equilibrium binding.
-
-
Agonist Challenge:
-
Inject AITC (Final concentration: 10
M, approx. EC80).
-
-
Data Acquisition: Measure fluorescence (
) for 120 seconds. -
Analysis: Calculate % Inhibition relative to Vehicle (DMSO) control.
In Vivo: Diabetic Neuropathic Pain Model (Rat)
Objective: Assess anti-hyperalgesic efficacy in Streptozotocin (STZ)-induced diabetes.
Rationale: STZ destroys pancreatic
Protocol:
-
Induction: Administer STZ (50 mg/kg, i.p.) to male Sprague-Dawley rats. Confirm diabetes (Blood glucose > 15 mM) after 1 week.
-
Development: Wait 3–4 weeks for mechanical hyperalgesia to develop (measured via Von Frey filaments).
-
Preparation of TCS 5861528:
-
Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline.
-
Note: Sonicate if necessary; ensure clear solution.
-
-
Administration:
-
Dose: 10 – 30 mg/kg.
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
-
Testing: Measure paw withdrawal threshold (PWT) at 30, 60, and 120 minutes post-dose.
-
Validation: Efficacy should manifest as a reversal of hypersensitivity (return to baseline PWT), not total anesthesia.
Figure 2: Experimental timeline for validating TCS 5861528 efficacy in diabetic neuropathy.
Part 4: Troubleshooting & Stability
-
Solubility Issues:
-
TCS 5861528 is hydrophobic.[3] If precipitation occurs in aqueous buffers, increase the DMSO concentration in the stock solution (up to 30 mg/mL) before dilution.
-
Limit: Ensure final DMSO concentration in cell assays is < 0.1% to avoid non-specific channel effects.
-
-
Species Differences:
-
TRPA1 exhibits significant interspecies variance (Human vs. Rat vs. Mouse). While TCS 5861528 is effective in both Rat and Human models, IC50 values may shift. Always run a positive control (e.g., A-967079) if comparing across species.
-
-
Light Sensitivity:
-
TRPA1 agonists (like AITC) are volatile and light-sensitive. Prepare agonist plates immediately before use. TCS 5861528 itself is stable but should be stored at -20°C, desiccated.
-
References
-
Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[2][4] Anesthesiology, 111(1), 147-154.[2]
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.
-
Tocris Bioscience. TCS 5861528 Product Datasheet.
-
Cayman Chemical. TCS 5861528 Product Information.
Sources
Technical Guide: TCS 5861528 – TRPA1 Antagonism in Nociceptive Pathways
Executive Summary
TCS 5861528 (also identified as Chembridge-5861528 ) is a potent, selective, and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Unlike broad-spectrum channel blockers, TCS 5861528 exhibits high specificity for TRPA1, showing no activity against the related TRPV1 channel at concentrations up to 100 µM.[2]
Primarily utilized in nociception and neurogenic inflammation research, this compound effectively blocks calcium influx induced by reactive electrophiles (e.g., AITC) and endogenous oxidative stress markers (e.g., 4-HNE). Its physicochemical profile allows for both systemic (i.p.) and local (intrathecal) administration, making it a critical tool for dissecting the role of TRPA1 in diabetic neuropathy, postoperative pain, and migraine pathologies.
Chemical Identity & Pharmacophore
TCS 5861528 is built upon a purine scaffold, structurally distinct from but functionally related to the xanthine-based antagonist HC-030031. Its lipophilicity necessitates specific formulation strategies for in vivo bioavailability.
| Property | Detail |
| CAS Number | 332117-28-9 |
| IUPAC Name | 2-(1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide |
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.42 g/mol |
| Solubility | DMSO (up to 75 mg/mL); Ethanol (low); Water (Insoluble) |
| Appearance | White to off-white solid |
Mechanism of Action (MoA)
The primary mechanism of TCS 5861528 is the blockade of the TRPA1 pore, preventing cation entry. TRPA1 is a polymodal sensor activated by exogenous irritants (mustard oil, garlic) and endogenous oxidative byproducts.
Signal Transduction Blockade[6]
-
Activation: Under normal conditions, agonists like Allyl Isothiocyanate (AITC) or 4-Hydroxynonenal (4-HNE) covalently modify cysteine residues on the TRPA1 N-terminus.
-
Influx: This modification opens the channel pore, allowing a massive influx of Ca²⁺ and Na⁺ into the primary sensory neuron (C-fibers and Aδ-fibers).
-
Depolarization: The cation influx depolarizes the membrane, generating action potentials.
-
Neuropeptide Release: High intracellular Ca²⁺ triggers the fusion of synaptic vesicles, releasing Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).
-
Effect: These neuropeptides cause vasodilation (neurogenic inflammation) and transmit pain signals to the dorsal horn of the spinal cord.
TCS 5861528 Intervention: By binding to the TRPA1 channel, TCS 5861528 stabilizes the closed state or physically occludes the pore, effectively halting the Ca²⁺ influx regardless of the presence of agonists.
Pathway Visualization
Figure 1: Mechanism of TRPA1 activation and blockade by TCS 5861528. The antagonist prevents the transition to the open state, inhibiting calcium-dependent nociceptive signaling.
Quantitative Pharmacology
TCS 5861528 is characterized by its ability to block diverse TRPA1 activators with similar potency, suggesting an action on the channel gating mechanism rather than competition at a specific agonist binding site.
Potency & Selectivity Profile
| Parameter | Value | Notes |
| IC₅₀ (vs AITC) | 14.3 µM | Blocks mustard oil-induced Ca²⁺ influx |
| IC₅₀ (vs 4-HNE) | 18.7 µM | Blocks oxidative stress-induced Ca²⁺ influx |
| TRPV1 Activity | > 100 µM | No antagonism or agonism observed |
| TRPV4 Activity | Inactive | High selectivity for Ankyrin subfamily |
In Vivo Efficacy[5]
-
Diabetic Hypersensitivity: 30 mg/kg (i.p., b.i.d.) significantly attenuates mechanical hypersensitivity in Streptozotocin (STZ)-induced diabetic rats.[2]
-
Neurogenic Inflammation: Intrathecal injection (10 µg) reduces capsaicin-induced blood flow increases, indicating a role in spinal modulation of peripheral inflammation.
Experimental Protocols
In Vitro Stock Preparation
Objective: Create a stable stock solution for cellular assays.
-
Solvent: Dimethyl Sulfoxide (DMSO).[3] Note: Do not use water or ethanol as primary solvents for stock.
-
Concentration: 10 mM to 50 mM.
-
Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vivo Formulation (Systemic Injection)
Objective: Prepare a 30 mg/kg solution for intraperitoneal (i.p.) administration. TCS 5861528 is hydrophobic; improper formulation leads to precipitation and erratic data.
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
Step-by-Step Protocol:
-
Weighing: Calculate the required mass based on animal weight (e.g., for a 250g rat at 30 mg/kg, you need 7.5 mg).
-
Primary Solubilization: Dissolve the compound completely in DMSO (10% of final volume). Vortex until clear.
-
Co-solvent Addition: Add PEG300 (40% of final volume). Vortex.
-
Surfactant Addition: Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.
-
Aqueous Phase: Slowly add pre-warmed (37°C) Saline (45% of final volume) while vortexing.
-
Verification: Inspect for precipitate. The solution should be clear to slightly opalescent. Use immediately.
Workflow Visualization
Figure 2: Critical formulation workflow to ensure bioavailability and reproducibility.
References
-
Wei, H., et al. (2009). Attenuation of the mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][3] Anesthesiology, 111(1), 147-154.[4][3]
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[3] Neuropharmacology, 58(3), 578-584.[3]
-
Wei, H., et al. (2010). Spinal TRPA1 ion channels contribute to the cutaneous neurogenic inflammation in the rat.[3] Neuroscience Letters, 479(3), 253-256.[3]
-
Tocris Bioscience. TCS 5861528 Product Datasheet.
-
Cayman Chemical. TCS 5861528 Technical Information.[4]
Sources
An In-depth Technical Guide to TCS 5861528: A Potent TRPA1 Channel Blocker for Preclinical Research
Introduction: The Therapeutic Promise of Targeting the TRPA1 Channel
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.[1] Activation of the TRPA1 channel by a wide array of irritants, such as allyl isothiocyanate (AITC) from mustard oil and 4-hydroxynonenal (4-HNE), an endogenous marker of oxidative stress, leads to an influx of cations, primarily Ca2+ and Na+. This influx results in membrane depolarization and the propagation of pain signals.[2] The role of TRPA1 extends beyond simple nociception; it is a key player in the neurogenic inflammation that underpins a variety of pathological conditions, including chronic pain, respiratory diseases, and migraine.[1][3][4] Consequently, the development of selective TRPA1 antagonists represents a promising therapeutic strategy for these debilitating disorders.
This technical guide provides a comprehensive overview of TCS 5861528 (also known as Chembridge-5861528), a potent and selective TRPA1 channel blocker. We will delve into its mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and present its pharmacological data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage TCS 5861528 as a tool for investigating TRPA1-mediated pathophysiology and exploring its therapeutic potential.
TCS 5861528: Chemical Properties and Pharmacological Profile
TCS 5861528 is a small molecule antagonist of the TRPA1 channel.[5][6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.42 g/mol |
| CAS Number | 332117-28-9 |
| Purity | ≥98% (HPLC) |
| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 0.1 mg/ml |
Table 1: Chemical and Physical Properties of TCS 5861528.[6][7][8]
Pharmacologically, TCS 5861528 is a potent antagonist of agonist-evoked TRPA1 channel activation. It has been shown to inhibit calcium influx induced by both the exogenous electrophilic agonist AITC and the endogenous lipid peroxidation product 4-HNE.[5][6]
| Agonist | IC50 (µM) |
| Allyl isothiocyanate (AITC) | 14.3 |
| 4-Hydroxynonenal (4-HNE) | 18.7 |
Table 2: In vitro potency of TCS 5861528 against agonist-induced TRPA1 activation.[5][6]
Notably, TCS 5861528 demonstrates selectivity for the TRPA1 channel, showing no agonistic or antagonistic activity on the closely related TRPV1 channel at concentrations up to 100 µM.[5] This selectivity is crucial for dissecting the specific role of TRPA1 in various physiological and pathological processes.
Mechanism of Action: Blocking the TRPA1 Signaling Cascade
The activation of the TRPA1 channel initiates a signaling cascade that culminates in the sensation of pain and the release of pro-inflammatory neuropeptides. The mechanism by which TCS 5861528 exerts its effects is through the direct blockade of this channel, thereby preventing the influx of cations that triggers these downstream events.
Figure 1: TRPA1 Signaling Pathway and Blockade by TCS 5861528. This diagram illustrates the activation of the TRPA1 channel by noxious stimuli, leading to cation influx, membrane depolarization, and subsequent pain signaling and neurogenic inflammation. TCS 5861528 acts as a direct blocker of the open channel, preventing these downstream effects.
In Vitro Characterization: Calcium Influx Assay
A primary method for evaluating the potency of TRPA1 antagonists is the calcium influx assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following agonist-induced channel activation.
Experimental Workflow: Calcium Influx Assay
Figure 2: Workflow for the In Vitro Calcium Influx Assay. This flowchart outlines the key steps involved in assessing the inhibitory activity of TCS 5861528 on TRPA1 channel function using a fluorescence-based calcium influx assay.
Detailed Protocol: Calcium Influx Assay using FLIPR
This protocol is adapted from standard procedures for assessing TRPA1 antagonist activity in a high-throughput format.[9][10][11][12][13]
Materials:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 (hTRPA1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
TCS 5861528 stock solution in DMSO.
-
TRPA1 agonist stock solution (e.g., AITC or 4-HNE in DMSO).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPA1-expressing cells under standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of TCS 5861528 in assay buffer.
-
Using the FLIPR, add the diluted compound solutions to the appropriate wells of the cell plate.
-
Incubate the plates with the compound for 10-20 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the TRPA1 agonist solution in assay buffer at a concentration that will elicit a robust and reproducible calcium response (typically EC80).
-
Place the cell plate in the FLIPR instrument.
-
Initiate the fluorescence reading and, after establishing a stable baseline, add the agonist solution to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).
-
Plot the normalized response as a function of the TCS 5861528 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Evaluation: Streptozotocin-Induced Diabetic Neuropathy Model
To assess the in vivo efficacy of TCS 5861528, the streptozotocin (STZ)-induced diabetic neuropathy model in rats is a well-established and relevant preclinical model of painful diabetic neuropathy.[5][6][7] This model mimics the mechanical hypersensitivity often observed in diabetic patients.
Experimental Workflow: STZ-Induced Diabetic Neuropathy Model
Figure 3: Workflow for the STZ-Induced Diabetic Neuropathy Model. This flowchart depicts the sequential steps for inducing diabetes in rats, confirming the development of mechanical hypersensitivity, and subsequently evaluating the therapeutic effect of TCS 5861528.
Detailed Protocol: STZ-Induced Mechanical Hypersensitivity in Rats
This protocol is based on established methods for inducing and assessing painful diabetic neuropathy in rodents.[5][6][7][14][15]
Materials:
-
Male Sprague-Dawley rats.
-
Streptozotocin (STZ).
-
Citrate buffer (pH 4.5).
-
Blood glucose meter and test strips.
-
Von Frey filaments.
-
TCS 5861528.
-
Vehicle for TCS 5861528 administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
Procedure:
-
Baseline Testing:
-
Acclimatize rats to the testing environment.
-
Determine the baseline paw withdrawal threshold (PWT) for each rat using the von Frey test. This involves applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).
-
-
Confirmation of Diabetes:
-
72 hours post-STZ injection, measure blood glucose levels from a tail vein blood sample.
-
Rats with blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
-
Development of Hypersensitivity:
-
House the diabetic rats for 2-4 weeks to allow for the development of mechanical hypersensitivity.
-
Monitor the rats' health and body weight regularly.
-
-
Post-Diabetes Testing:
-
Re-measure the PWT of the diabetic rats to confirm the development of mechanical hypersensitivity (a significant decrease in PWT compared to baseline).
-
-
Compound Administration:
-
Randomly assign the diabetic rats to treatment groups (e.g., vehicle control, different doses of TCS 5861528).
-
Administer TCS 5861528 or vehicle via the desired route (e.g., intraperitoneally). A reported effective dose is 30 mg/kg, administered twice daily for a week.[5]
-
-
Final Testing:
-
At appropriate time points after compound administration, re-measure the PWT to assess the effect of TCS 5861528 on mechanical hypersensitivity.
-
-
Data Analysis:
-
Compare the PWTs between the vehicle- and TCS 5861528-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in PWT in the TCS 5861528-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Conclusion and Future Directions
TCS 5861528 is a valuable pharmacological tool for the investigation of TRPA1 channel function and its role in various disease states. Its potency and selectivity make it an ideal candidate for preclinical studies aimed at validating TRPA1 as a therapeutic target. The detailed protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of TCS 5861528 and other potential TRPA1 modulators.
Future research should focus on further elucidating the precise binding site and mechanism of action of TCS 5861528 on the TRPA1 channel. Additionally, exploring its efficacy in a broader range of preclinical models of pain and inflammation will be crucial for advancing its potential therapeutic applications. The continued investigation of TRPA1 antagonists like TCS 5861528 holds significant promise for the development of novel and effective treatments for a variety of unmet medical needs.
References
-
MDPI. (2018). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]
-
DOI. (n.d.). FLIPR® Calcium Assay Cells used in the assay were stably tr. Retrieved from [Link]
-
GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9. Retrieved from [Link]
-
MDPI. (2018). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]
-
The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the structure of TRPA1 channel. Retrieved from [Link]
-
MDPI. (2022). Modulation of Glia Activation by TRPA1 Antagonism in Preclinical Models of Migraine. Retrieved from [Link]
-
LabNet Biotecnica. (n.d.). TCS 5861528. Retrieved from [Link]
-
Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the therapeutic applications for TRPA1 inhibitors?. Retrieved from [Link]
-
Wikipedia. (n.d.). TRPA1. Retrieved from [Link]
-
Creative Biolabs. (2024). Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model. Retrieved from [Link]
-
Journal of General Physiology. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
Dove Press. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Retrieved from [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Assay in Summary_ki [w.bindingdb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 15. yeasenbio.com [yeasenbio.com]
Technical Guide: Elucidating the Biological Activity and Mechanism of Action of TCS 5861528, a Novel Kinase Inhibitor
Abstract
This document provides a comprehensive technical overview of the preclinical biological characterization of TCS 5861528, a novel small molecule inhibitor. Through a systematic series of biochemical and cell-based assays, we delineate its mechanism of action, establish its potency and selectivity, and demonstrate its effects on downstream cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both the rationale behind the experimental strategy and detailed, validated protocols for replication and further investigation. We establish that TCS 5861528 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical node in cellular signaling.
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular kinase domain through auto-phosphorylation. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are fundamental regulators of cell proliferation, survival, and differentiation.
Dysregulation of EGFR signaling, often through mutation or overexpression, is a well-documented driver of oncogenesis in various human cancers, including non-small cell lung cancer (NSCLC) and glioblastoma. Consequently, the development of small molecule inhibitors that target the EGFR kinase domain has been a cornerstone of targeted cancer therapy. TCS 5861528 was developed as a next-generation inhibitor designed to potently and selectively block this aberrant signaling. This guide details the foundational experiments that characterize its biological activity.
Biochemical Characterization: Direct Target Engagement and Potency
To validate that TCS 5861528 directly inhibits its intended target, we employed a series of cell-free biochemical assays. The primary objective is to quantify the inhibitor's potency in an isolated system, devoid of cellular complexities such as membrane transport or off-target effects.
Principle of the In Vitro Kinase Assay
The fundamental method for determining the potency of a kinase inhibitor is the in vitro kinase assay. This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the purified kinase domain of the target protein. We utilize an ATP-competitive assay format, which is relevant for most kinase inhibitors. The endpoint is the half-maximal inhibitory concentration (IC50), representing the concentration of TCS 5861528 required to reduce the kinase activity by 50%.
Experimental Workflow: In Vitro Kinase IC50 Determination
The workflow for determining the biochemical potency of TCS 5861528 is a multi-step process designed for precision and reproducibility.
Caption: Workflow for determining the biochemical IC50 of TCS 5861528.
Protocol: EGFR In Vitro Kinase Assay
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, and 1 mM DTT.
-
TCS 5861528 Stock: 10 mM in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 pM) in kinase buffer.
-
EGFR Enzyme: Recombinant human EGFR kinase domain (purified). Dilute to 2x working concentration (e.g., 10 ng/µL) in kinase buffer.
-
Peptide Substrate: Poly(Glu, Tyr) 4:1. Dilute to 2x working concentration (e.g., 0.2 mg/mL) in kinase buffer.
-
ATP Mix: 2x working concentration (e.g., 10 µM) of cold ATP spiked with [γ-³²P]ATP in kinase buffer.
-
-
Assay Execution (in a 96-well plate):
-
Add 10 µL of 2x EGFR enzyme to each well.
-
Add 5 µL of serially diluted TCS 5861528 or DMSO vehicle control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of 2x peptide substrate.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP mix.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 20 µL of 30% acetic acid.
-
Spot 25 µL from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone and let air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition for each concentration relative to the DMSO control.
-
Plot percent inhibition versus the log of inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Results Summary: Potency and Selectivity
TCS 5861528 demonstrates high potency against its primary target. A kinase selectivity panel was also performed to assess its activity against a panel of other kinases, confirming its specificity for EGFR.
| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. SRC) |
| EGFR (Wild-Type) | In Vitro Kinase Assay | 1.2 | >800x |
| SRC Kinase | In Vitro Kinase Assay | >1000 | - |
| VEGFR2 | In Vitro Kinase Assay | 850 | ~1.4x vs. EGFR |
Cellular Characterization: Target Engagement and Pathway Modulation
While biochemical assays confirm direct potency, cellular assays are crucial to verify that the compound can enter cells, engage its target in a physiological context, and exert the desired biological effect.
Inhibition of EGFR Auto-phosphorylation
The first step in EGFR signaling is ligand-induced auto-phosphorylation. A key validation experiment is to demonstrate that TCS 5861528 can block this event in a cellular context. This is typically assessed using Western blotting.
Caption: EGFR signaling pathway and the inhibitory action of TCS 5861528.
Functional Cellular Outcomes: Anti-proliferative Activity
The ultimate goal of an EGFR inhibitor in an oncology setting is to halt uncontrolled cell proliferation. The anti-proliferative activity of TCS 5861528 is quantified by measuring its effect on the viability of cancer cell lines over time.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed A549 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add TCS 5861528 in a 10-point serial dilution (e.g., 100 µM to 1 pM) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Results Summary: Cellular Potency
| Cell Line | Genetic Background | GI50 (nM) |
| A549 | EGFR Wild-Type | 150 |
| NCI-H1975 | EGFR L858R/T790M | >10,000 |
| HCC827 | EGFR exon19del | 8.5 |
The data indicate that TCS 5861528 is most potent in cell lines with activating EGFR mutations (HCC827) and less active against wild-type EGFR. The lack of activity in the T790M mutant cell line suggests it belongs to the first or second generation of EGFR inhibitors.
Conclusion and Future Directions
Future work should focus on comprehensive selectivity profiling, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in xenograft models to further validate its potential as a therapeutic agent.
References
-
Title: EGFR signaling and its targeting in cancer. Source: Nature Reviews Cancer. URL: [Link]
-
Title: The EGFR signalling network in cancer: a systems biology perspective. Source: Nature Reviews Molecular Cell Biology. URL: [Link]
-
Title: EGFR-Mutated Lung Cancer: A Paradigm of Targeted Therapy. Source: Annual Review of Medicine. URL: [Link]
Technical Monograph: TCS 5861528 (TRPA1 Antagonist)
CAS Number: 332117-28-9 Synonyms: Chembridge-5861528, TCS-5861528 Target: Transient Receptor Potential Ankyrin 1 (TRPA1)[1][2][3][4]
Executive Summary
TCS 5861528 is a highly selective, cell-permeable antagonist of the TRPA1 ion channel , a primary sensor for noxious cold, environmental irritants, and endogenous inflammatory mediators. Unlike non-specific channel blockers (e.g., Ruthenium Red), TCS 5861528 exhibits high specificity for TRPA1, showing no significant activity against the related TRPV1 channel even at high concentrations (up to 100 µM).[2]
This compound is a critical tool for dissecting the role of TRPA1 in neuropathic pain , diabetic hypersensitivity , and neurogenic inflammation . It functions by blocking the pore or gating mechanism of the channel, thereby inhibiting calcium influx induced by agonists such as Allyl Isothiocyanate (AITC) and 4-Hydroxynonenal (4-HNE).
Chemical Properties & Formulation Strategy
Physicochemical Specifications
| Property | Detail |
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.42 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility (DMSO) | ~15–30 mg/mL (Clear solution) |
| Solubility (Ethanol) | < 1 mg/mL (Poor - Not recommended) |
| Solubility (Water) | Insoluble |
Preparation of Stock & Working Solutions
Critical Protocol: TCS 5861528 is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation.
-
Stock Solution (50 mM):
-
Weigh 18.47 mg of TCS 5861528.
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex heavily until the solution is perfectly clear.
-
Storage: Aliquot into amber vials and store at -20°C. Stable for up to 6 months. Avoid freeze-thaw cycles.
-
-
Working Solution (In Vitro):
-
Dilute the DMSO stock into the assay buffer (e.g., HBSS or Ringer's solution) immediately prior to use.
-
Ensure the final DMSO concentration is < 0.1% to avoid solvent artifacts.
-
-
In Vivo Formulation (i.p. Injection):
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Procedure: Dissolve compound in DMSO first. Add PEG300 and vortex. Add Tween-80 and vortex. Finally, add saline slowly while vortexing to prevent crashing out.
-
Pharmacology & Mechanism of Action[2]
Mechanism of Blockade
TRPA1 is a non-selective cation channel located on nociceptive sensory neurons (C-fibers and Aδ-fibers). Under physiological stress or exposure to irritants (e.g., mustard oil, oxidative stress products like 4-HNE), TRPA1 opens, allowing Ca²⁺ and Na⁺ influx.
TCS 5861528 acts as a reversible antagonist.[5] It does not compete directly with the covalent binding site of electrophilic agonists (like AITC) but stabilizes the channel in a closed state, effectively blunting the depolarization of the nociceptor.
Key Pharmacological Metrics:
-
Selectivity: >100 µM against TRPV1 (Capsaicin-evoked).
Signaling Pathway Visualization
The following diagram illustrates the interruption of the nociceptive signaling cascade by TCS 5861528.
Figure 1: Mechanism of Action. TCS 5861528 prevents the transition of TRPA1 to the open state, halting calcium influx and downstream pain signaling.
Experimental Applications & Protocols
A. In Vitro: Calcium Imaging (Ratiometric)
This protocol validates TRPA1 inhibition in transfected HEK293 cells or Dorsal Root Ganglion (DRG) neurons.
Materials: Fura-2 AM dye, Calcium-free buffer, AITC (Agonist).
-
Loading: Incubate cells with 2-5 µM Fura-2 AM for 30-45 mins at 37°C.
-
Wash: Wash cells 3x with standard extracellular solution (SES).
-
Pre-incubation: Perfuse cells with TCS 5861528 (10–30 µM) for 5 minutes.
-
Control: Perfuse with SES + 0.1% DMSO vehicle.
-
-
Challenge: Apply AITC (100 µM) in the presence of TCS 5861528.
-
Measurement: Monitor fluorescence ratio (340/380 nm).
-
Result: TCS 5861528 treated cells should show a significantly blunted Ca²⁺ spike compared to vehicle control.
B. In Vivo: Diabetic Neuropathy Pain Model
This protocol assesses the efficacy of TCS 5861528 in reducing mechanical hypersensitivity in Streptozotocin (STZ)-induced diabetic rats.
Dose: 30 mg/kg (i.p.) or 10-30 µg (intrathecal).
Figure 2: Experimental workflow for evaluating TCS 5861528 in a diabetic neuropathy model.
Step-by-Step Protocol:
-
Induction: Induce diabetes in rats using Streptozotocin (STZ).[2] Wait 2-3 weeks for neuropathy to develop.
-
Baseline: Measure baseline paw withdrawal thresholds using Von Frey filaments.
-
Administration: Administer TCS 5861528 (30 mg/kg, i.p.) twice daily.
-
Testing: Perform behavioral testing 30–60 minutes after dosing.
-
Outcome: A reversal of mechanical hypersensitivity (increased withdrawal threshold) indicates TRPA1-mediated analgesia.
Safety & Toxicology
-
Hazard Identification: TCS 5861528 is a potent bioactive compound. While specific toxicology data is limited, treat as a potential irritant and toxic substance.
-
Handling: Always wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
DMSO Warning: DMSO penetrates skin rapidly and can carry dissolved compounds into the bloodstream. Change gloves immediately if splashed.
References
-
Wei H, et al. (2009).[8][6] Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[6][7] Anesthesiology, 111(1), 147-154.[8][6]
-
Wei H, et al. (2010).[6] Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[6][7] Neuropharmacology, 58(3), 578-584.[6]
-
Cayman Chemical. (n.d.). TCS 5861528 Product Information & Safety Data Sheet.[7]
-
Tocris Bioscience. (n.d.). TCS 5861528: TRPA1 Blocker Technical Data.[2][8][7]
Sources
- 1. TCS 5861528 - LabNet Biotecnica [labnet.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS 5861528 - LabNet Biotecnica [labnet.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.cn [glpbio.cn]
- 7. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to TCS 5861528: A Selective TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCS 5861528, a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. We will delve into its core physicochemical properties, its mechanism of action within the broader context of TRPA1 signaling, and a detailed, field-proven protocol for its experimental application.
Core Compound Characteristics
TCS 5861528, also known as Chembridge-5861528, is a small molecule modulator extensively used in preclinical research to investigate the role of the TRPA1 channel in various physiological and pathological processes, particularly in the realms of pain and neurogenic inflammation.[1][2][3]
Physicochemical and Pharmacological Data Summary
For ease of reference, the key quantitative data for TCS 5861528 are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃N₅O₃ | [1][2] |
| Molecular Weight | 369.4 g/mol | [1][2][3][4] |
| CAS Number | 332117-28-9 | [1][2] |
| Purity | ≥98% | [1][2] |
| IC₅₀ (AITC-evoked Ca²⁺ influx) | 14.3 µM | [1][2][3][5] |
| IC₅₀ (4-HNE-evoked Ca²⁺ influx) | 18.7 µM | [1][2][3][5] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 15 mg/ml; Ethanol: 0.1 mg/ml | [1] |
Mechanism of Action: Antagonism of the TRPA1 Signaling Pathway
TCS 5861528 exerts its effects by selectively blocking the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It functions as a critical sensor of noxious environmental stimuli and endogenous inflammatory mediators.
The activation of the TRPA1 channel is a key event in the initiation of pain and neurogenic inflammation. A diverse array of agonists can trigger its opening, including:
-
Exogenous irritants: Compounds like allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon.
-
Endogenous inflammatory mediators: Reactive oxygen species (ROS), reactive nitrogen species (RNS), and lipid peroxidation products such as 4-hydroxynonenal (4-HNE) that are generated during tissue injury and inflammation.
Upon activation, TRPA1 allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx leads to membrane depolarization, the generation of action potentials that transmit pain signals to the central nervous system, and the localized release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5]
TCS 5861528 functions as a direct antagonist at the TRPA1 channel. By binding to the channel, it prevents the conformational changes required for its opening, thereby inhibiting the influx of cations and the subsequent downstream signaling events. This blockade effectively attenuates the pain and inflammatory responses mediated by TRPA1 activation.[1][2][3]
TRPA1 Signaling Pathway and Point of Inhibition by TCS 5861528
Caption: TRPA1 signaling pathway and the inhibitory action of TCS 5861528.
Experimental Protocol: In Vitro Calcium Influx Assay
The following protocol details a standard and robust method for quantifying the inhibitory activity of TCS 5861528 on agonist-induced TRPA1 activation using a fluorescence-based calcium influx assay. This is a cornerstone experiment for characterizing TRPA1 antagonists.
Rationale for Experimental Choices
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are used due to their low endogenous channel expression and high transfectability, making them an ideal system for stably or transiently expressing the human TRPA1 channel.
-
Calcium Indicator Dye: Fluo-4 AM is a widely used, high-affinity fluorescent dye for measuring intracellular calcium. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell. Upon binding to calcium, its fluorescence intensity increases significantly.
-
Agonist: Allyl isothiocyanate (AITC) is a potent and well-characterized TRPA1 agonist, making it a reliable tool for inducing channel activation.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities is essential for capturing the rapid kinetics of calcium influx in real-time.
Detailed Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPA1 (hTRPA1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPA1 expression.
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically between 1-5 µM.
-
Aspirate the cell culture medium from the 96-well plate.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in a CO₂ incubator.
-
-
Compound Incubation:
-
Prepare serial dilutions of TCS 5861528 in HBSS/HEPES buffer. It is crucial to include a vehicle control (e.g., 0.1% DMSO).
-
After the dye loading incubation, gently wash the cells twice with HBSS/HEPES buffer to remove extracellular dye.
-
Add the different concentrations of TCS 5861528 (or vehicle) to the respective wells and incubate for 15-20 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare an AITC solution in HBSS/HEPES buffer at a concentration that elicits a submaximal response (typically the EC₈₀), as determined from prior agonist dose-response experiments.
-
Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline reading for approximately 20-30 seconds.
-
Use the instrument's automated injector to add the AITC solution to all wells simultaneously.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence intensity post-agonist addition minus the baseline fluorescence.
-
Normalize the data by expressing the response in each TCS 5861528-treated well as a percentage of the response in the vehicle-treated control wells (agonist alone).
-
Plot the percent inhibition against the logarithm of the TCS 5861528 concentration.
-
Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro calcium influx assay to test TCS 5861528.
Conclusion
TCS 5861528 is a valuable pharmacological tool for the investigation of TRPA1-mediated signaling. Its well-defined molecular characteristics and selective antagonistic activity make it an essential compound for researchers in pain, inflammation, and sensory neuroscience. The protocols and data presented in this guide provide a solid foundation for the effective application of TCS 5861528 in a laboratory setting.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: TCS 5861528 – TRPA1 Antagonism in Neuropathic Pain & Neurogenic Inflammation
Executive Summary
TCS 5861528 (also known as Chembridge-5861528) is a potent, selective, and cell-permeable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Unlike non-selective cation channel blockers, TCS 5861528 exhibits high specificity for TRPA1, showing no significant activity against TRPV1 or other related channels at effective concentrations.
This guide synthesizes the core research—primarily the foundational work by Wei et al.—to provide a validated roadmap for using TCS 5861528 in preclinical models of diabetic neuropathy , mechanical hypersensitivity , and neurogenic inflammation . It details the physicochemical properties, preparation protocols for in vivo administration, and the mechanistic basis for its therapeutic potential.
Mechanistic Profile & Chemical Identity
Chemical Identity
-
Molecular Formula: C₁₉H₂₃N₅O₃
-
Molecular Weight: 369.42 g/mol [4]
-
Solubility: Soluble in DMSO (up to 30 mg/mL) and Ethanol (low solubility).[3] Requires specific co-solvents for in vivo use.
Mechanism of Action
TCS 5861528 functions as a TRPA1 channel blocker .[1][2][3][4] It inhibits the influx of Calcium (Ca²⁺) and Sodium (Na⁺) ions that typically occurs upon channel activation by electrophilic agonists.
-
Mode of Inhibition: Antagonizes agonist-evoked currents.[3]
-
Selectivity:
Potency Data (In Vitro)
The compound effectively blocks responses triggered by both exogenous (Allyl Isothiocyanate - AITC) and endogenous (4-Hydroxynonenal - 4-HNE) agonists.
| Agonist | Stimulus Type | IC₅₀ of TCS 5861528 | Biological Relevance |
| AITC | Exogenous (Mustard Oil) | 14.3 µM | Standard chemical nociception model |
| 4-HNE | Endogenous (Lipid Peroxidation) | 18.7 µM | Oxidative stress & inflammatory pain marker |
Visualization: TRPA1 Signaling & Inhibition
The following diagram illustrates the pathway by which reactive aldehydes (like 4-HNE) activate TRPA1 on nociceptors, leading to pain transmission, and how TCS 5861528 interrupts this cascade.
Figure 1: Mechanism of Action. TCS 5861528 prevents agonist-mediated ion influx, halting the downstream release of pro-inflammatory neuropeptides.
Therapeutic Applications: Review of Core Literature
The utility of TCS 5861528 is best defined by the series of studies conducted by Wei et al. , which established the compound as a standard tool for investigating diabetic neuropathy.
Diabetic Neuropathy (Streptozotocin-Induced)
Context: Diabetic patients often develop painful neuropathy characterized by mechanical hypersensitivity (pain from touch).
-
Finding: In Streptozotocin (STZ)-induced diabetic rats, TRPA1 expression is upregulated in dorsal root ganglion (DRG) neurons.
-
Efficacy: Systemic administration of TCS 5861528 significantly attenuated mechanical hypersensitivity.[1]
-
Key Insight: The study proved that TRPA1 contributes to the maintenance of diabetic pain, not just acute nociception.
Neurogenic Inflammation
Context: Activation of sensory nerves releases peptides (CGRP, Substance P) that cause vasodilation and plasma leakage.
-
Finding: TCS 5861528 blocked inflammation induced by mustard oil (AITC).
-
Unexpected Cross-Talk: Interestingly, while TCS 5861528 is TRPA1-selective, some studies suggest it can attenuate blood flow changes induced by Capsaicin (a TRPV1 agonist). This likely indicates a physiological interaction where TRPA1 facilitates TRPV1-mediated vascular responses, rather than direct off-target binding.
Experimental Protocols (The "How-To")
In Vitro Preparation (Stock Solution)
To ensure stability and solubility for cellular assays:
-
Solvent: 100% DMSO.
-
Concentration: Prepare a 10 mM or 30 mM stock.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into physiological buffer (e.g., HBSS) immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent artifacts.
In Vivo Formulation (Critical for Bioavailability)
TCS 5861528 has poor water solubility. A "self-validating" vehicle system is required to ensure the drug is actually delivered to the systemic circulation.
Recommended Vehicle (Systemic/Intraperitoneal):
-
Composition: 10% DMSO + 90% (20% SBE-β-CD in Saline).[1][8]
-
SBE-β-CD = Sulfobutyl ether-beta-cyclodextrin (e.g., Captisol).
-
-
Alternative Vehicle: 10% DMSO + 90% Corn Oil (for slower release/depot effect).
Preparation Protocol (30 mg/kg dose):
-
Weigh the required amount of TCS 5861528 solid.
-
Dissolve completely in 10% of the final volume using pure DMSO. Vortex or sonicate until clear.
-
Slowly add 90% of the final volume of the aqueous vehicle (SBE-β-CD/Saline) while vortexing.
-
Validation: The solution should remain clear or form a stable suspension. If precipitation occurs immediately, the dose may not be absorbed effectively.
Validated Dosing Regimen (Rat Model)
Based on Wei et al. (2009):
-
Route: Intraperitoneal (i.p.)[1]
-
Frequency: Twice daily (b.i.d).
-
Duration: 1 week (for chronic models like STZ-diabetes).
-
Readout: Von Frey filament testing (mechanical threshold) performed 1 hour post-dosing.
Workflow Visualization: In Vivo Efficacy Study
This workflow outlines the standard procedure for testing TCS 5861528 in a diabetic neuropathy model.
Figure 2: Experimental Workflow. A step-by-step timeline for assessing the anti-hyperalgesic properties of TCS 5861528 in diabetic rats.
References
-
Wei H, et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][9] Anesthesiology.[4][9]
-
Wei H, et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[4][9] Neuropharmacology.[4][9]
-
Wei H, et al. (2010). Spinal TRPA1 ion channels contribute to the cutaneous neurogenic inflammation in the rat.[4][9] Neuroscience Letters.[4][9]
-
Cayman Chemical. Product Information: TCS 5861528.[3]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCS 5861528 - LabNet Biotecnica [labnet.es]
- 3. caymanchem.com [caymanchem.com]
- 4. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 5. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.cn [glpbio.cn]
discovery and history of TCS 5861528
TRPA1 Antagonism in the Modulation of Diabetic Neuropathy and Nociception
Executive Summary
TCS 5861528 (also identified in literature as Chembridge-5861528) is a potent, selective, and reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel.[1][2][3] Unlike broad-spectrum TRP blockers, TCS 5861528 exhibits high selectivity for TRPA1 over the structurally related TRPV1 and TRPV4 channels, making it a critical chemical probe for dissecting the role of TRPA1 in distinct pain modalities.
This guide details the discovery, mechanism of action, and experimental utility of TCS 5861528. It is designed for researchers investigating the intersection of oxidative stress, diabetic neuropathy, and nociceptive signaling.
Chemical Identity and Physicochemical Profile[4][5][6][7]
TCS 5861528 is a xanthine derivative. Its structural core resembles the purine scaffold found in caffeine and theophylline, yet its side chains confer specific steric properties that facilitate TRPA1 pore occlusion or allosteric modulation.
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |
| CAS Number | 332117-28-9 |
| Molecular Formula | C₁₉H₂₃N₅O₃ |
| Molecular Weight | 369.42 g/mol |
| Solubility (DMSO) | ~30 mg/mL (Clear solution) |
| Solubility (Ethanol) | ~0.1 mg/mL (Poor) |
| Solubility (Water) | Insoluble (Requires co-solvents/cyclodextrins for aqueous delivery) |
| Appearance | White to off-white solid |
Application Note: Due to its lipophilicity, preparing stock solutions in 100% DMSO is mandatory. For in vivo administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is recommended to prevent precipitation at the injection site.
Discovery and Historical Context
The discovery of TCS 5861528 emerged from the need to distinguish between different "chemical pain" receptors. While TRPV1 (the capsaicin receptor) was well-characterized by the mid-2000s, TRPA1 (the "wasabi receptor") lacked specific pharmacological tools.
The "Chembridge" Screen (2009): The compound was first prominently characterized by Wei et al. (2009) . The research group screened the ChemBridge Corporation's diverse small-molecule library to identify novel TRPA1 antagonists.
-
The Challenge: Existing antagonists like HC-030031 were useful but had limitations in solubility and metabolic stability.
-
The Hit: Compound #5861528 (later commercialized as TCS 5861528) was identified as a hit that could block TRPA1 activation induced by Allyl Isothiocyanate (AITC) and 4-Hydroxynonenal (4-HNE) .[2][3]
Significance of the Discovery: The identification of TCS 5861528 was pivotal because it linked TRPA1 specifically to diabetic neuropathy . Wei et al. demonstrated that this compound could reverse mechanical hypersensitivity in streptozotocin (STZ)-induced diabetic rats, providing the first robust pharmacological evidence that TRPA1 mediates pain signals generated by endogenous oxidative stress metabolites (like 4-HNE) in diabetes.
Mechanism of Action (MOA)[1]
TCS 5861528 functions as a channel blocker.[1][2][3][4][5][6] It does not prevent the binding of agonists to the channel per se, but rather inhibits the conformational change or pore opening required for cation influx.
The Signaling Pathway
TRPA1 is a chemosensor. It is activated by electrophilic compounds (like AITC) which covalently modify cysteine residues on the channel's N-terminus. It is also activated by non-covalent agonists and mechanical shear stress.
-
Activation: Reactive Oxygen Species (ROS) or exogenous irritants (AITC) modify TRPA1.
-
Influx: The channel opens, allowing Ca²⁺ and Na⁺ to enter the sensory neuron (C-fiber).
-
Depolarization: This influx causes membrane depolarization and action potential generation.
-
Blockade: TCS 5861528 binds to the TRPA1 transmembrane domain, preventing Ca²⁺ influx despite the presence of agonists.[6]
Selectivity Profile:
-
TRPA1: IC₅₀ ≈ 14.3 µM (against AITC); IC₅₀ ≈ 18.7 µM (against 4-HNE).[1][2][3][4][5][6]
-
TRPV1: No significant inhibition at >100 µM.[1]
-
TRPV4: No significant inhibition.
Pathway Visualization
The following diagram illustrates the antagonistic action of TCS 5861528 within the nociceptive signaling cascade.
Figure 1: Mechanism of Action.[1] TCS 5861528 inhibits TRPA1 activation by both exogenous (AITC) and endogenous (4-HNE) agonists, preventing downstream nociceptive signaling.[3]
Experimental Protocols
To ensure data integrity, experiments using TCS 5861528 must be self-validating. This means including positive controls (known agonists) and negative controls (vehicle only).
Protocol A: In Vitro Calcium Imaging (Ratiometric)
Objective: Determine the IC₅₀ of TCS 5861528 against AITC-induced calcium influx in HEK293 cells stably expressing human TRPA1.
Reagents:
-
Fura-2 AM (Calcium indicator)
-
HEK293-hTRPA1 cells
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4)
Workflow:
-
Loading: Incubate cells with 2 µM Fura-2 AM for 30 minutes at 37°C. Wash 3x with Assay Buffer.
-
Pre-incubation (Critical): Add TCS 5861528 (0.1 – 100 µM) to the cells 10 minutes prior to agonist addition. This allows equilibrium binding.
-
Control: Vehicle (0.1% DMSO).
-
-
Stimulation: Inject AITC (final concentration 50 µM, approx. EC₈₀).
-
Measurement: Record fluorescence ratio (340/380 nm excitation, 510 nm emission) for 120 seconds.
-
Analysis: Calculate the Area Under the Curve (AUC) relative to the baseline. Normalize to the Vehicle + AITC response (100%).
Protocol B: In Vivo Diabetic Neuropathy Model
Objective: Assess the efficacy of TCS 5861528 in reversing mechanical allodynia.
Workflow:
-
Induction: Administer Streptozotocin (STZ, 50 mg/kg i.p.) to rats. Confirm diabetes (blood glucose > 15 mM) after 7 days.
-
Baseline Testing: At day 14 post-STZ, measure mechanical withdrawal thresholds using Von Frey filaments. (Diabetic rats should show thresholds < 6g).
-
Treatment:
-
Readout: Measure Von Frey thresholds at 30, 60, and 120 minutes post-injection.
-
Validation: A successful reversal should see thresholds return toward naïve levels (~15g).
Comparative Pharmacology
When selecting a TRPA1 antagonist, it is crucial to understand how TCS 5861528 compares to other standard tools.
Table 2: TRPA1 Antagonist Comparison
| Compound | IC₅₀ (hTRPA1) | Key Characteristics |
| TCS 5861528 | ~14 µM | Highly selective; effective against oxidative stress agonists (4-HNE).[2][3] Xanthine scaffold. |
| HC-030031 | ~6 µM | The "Classic" antagonist. Lower solubility; short half-life in vivo. |
| A-967079 | ~60 nM | Higher potency; structurally distinct. Often used to validate TCS results. |
Why choose TCS 5861528? Researchers prefer TCS 5861528 when investigating metabolic neuropathy . Its ability to specifically antagonize 4-HNE-evoked responses makes it uniquely suited for studying pain driven by lipid peroxidation products, a hallmark of diabetic nerve damage.
References
-
Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[4][5] Anesthesiology, 111(1), 147–154.[4][5]
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[4][6] Neuropharmacology, 58(3), 578–584.[4]
-
Tocris Bioscience. TCS 5861528 Product Datasheet.[6]
-
MedChemExpress. Chembridge-5861528 (TCS 5861528) Technical Data.
-
Ko, M.J., et al. (2019). A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery. Scientific Reports, 9, 2430.[6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂 | MCE [medchemexpress.cn]
- 4. glpbio.cn [glpbio.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
The Role of TCS 5861528 in Elucidating Neurogenic Inflammation Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Clarification on the Mechanism of Action of TCS 5861528
This guide provides a comprehensive technical overview of the use of TCS 5861528 in the study of neurogenic inflammation. It is crucial to begin with a significant clarification regarding the pharmacological target of this compound. While the initial query suggested TCS 5861528 as a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, extensive pharmacological data identifies it as a Transient Receptor Potential Ankylin 1 (TRPA1) channel blocker .[1][2][3][4][5] This distinction is fundamental to its application in research. This guide will, therefore, focus on the utility of TCS 5861528 as a TRPA1 antagonist to investigate the mechanisms of neurogenic inflammation. We will also explore the interconnectedness of TRPA1 and CGRP signaling pathways in this complex process.
Neurogenic inflammation is a neurally driven inflammatory response characterized by vasodilation, plasma protein extravasation, and the release of pro-inflammatory mediators from sensory nerve endings.[6][7] This process is implicated in a variety of pathological conditions, including migraine, asthma, psoriasis, and inflammatory bowel disease.[8] The release of neuropeptides, most notably CGRP and Substance P (SP), from activated sensory neurons is a hallmark of neurogenic inflammation.[9][10][11][12]
The Central Role of TRPA1 in Neurogenic Inflammation
The TRPA1 ion channel is a non-selective cation channel primarily expressed on sensory neurons. It functions as a sensor of a wide array of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[13] Activation of TRPA1 channels on nociceptive C-fibers leads to the release of neuropeptides like CGRP and SP, thereby initiating the cascade of neurogenic inflammation.[7] This makes TRPA1 a critical upstream regulator in this pathway.
Pharmacological Profile of TCS 5861528
TCS 5861528 is a selective blocker of the TRPA1 channel.[2] It has been shown to antagonize calcium influx evoked by TRPA1 agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE), with IC50 values of 14.3 µM and 18.7 µM, respectively.[1][3][4][5] Notably, TCS 5861528 does not exhibit agonistic activity at TRPA1 or TRPV1 channels, nor does it antagonize TRPV1 channels at concentrations up to 100 µM.[4] This selectivity makes it a valuable tool for isolating the specific contributions of TRPA1 activation to neurogenic inflammation. In vivo studies have demonstrated the efficacy of TCS 5861528 in attenuating pain-related behaviors in models of diabetic hypersensitivity and postoperative pain.[2]
Chemical and Physical Properties of TCS 5861528
| Property | Value |
| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide[1] |
| CAS Number | 332117-28-9[1][2] |
| Molecular Formula | C19H23N5O3[1][2] |
| Molecular Weight | 369.42 g/mol [1] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble in DMSO (≥76 mg/mL) and Ethanol (≥6.17 mg/mL with gentle warming)[14] |
| Storage | Store at room temperature[1] |
The Interplay of TRPA1 and CGRP in Neurogenic Inflammation
While TCS 5861528 targets TRPA1, its use provides a powerful lens through which to study the downstream effects of CGRP release. Activation of TRPA1 on sensory nerve terminals directly triggers the release of CGRP.[7] CGRP, a potent vasodilator, then acts on its receptors on vascular smooth muscle cells, leading to increased blood flow.[11][12] It also contributes to plasma extravasation and mast cell degranulation, further amplifying the inflammatory response.[11] Therefore, by blocking the initial TRPA1-mediated trigger with TCS 5861528, researchers can effectively inhibit the subsequent CGRP-dependent neurogenic inflammation.
Figure 1: Signaling pathway of TRPA1-mediated neurogenic inflammation and the inhibitory action of TCS 5861528.
Experimental Protocols for Studying Neurogenic Inflammation with TCS 5861528
The following protocols provide a framework for investigating the role of TRPA1 in neurogenic inflammation using TCS 5861528.
In Vitro Model: Neuropeptide Release from Isolated Tissues
This protocol is adapted from methodologies used to measure CGRP release from tissues rich in sensory innervation, such as dental pulp or dura mater.[15][16][17]
Objective: To determine the effect of TCS 5861528 on TRPA1 agonist-induced CGRP release from isolated tissue.
Materials:
-
Isolated tissue (e.g., rodent dura mater, dental pulp)
-
TCS 5861528 (dissolved in DMSO)
-
TRPA1 agonist (e.g., AITC or capsaicin for tissues with co-expression of TRPV1)
-
Synthetic interstitial fluid (SIF) buffer
-
CGRP enzyme immunoassay (EIA) kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation: Isolate the desired tissue and place it in ice-cold SIF.
-
Acclimation: Place tissue explants into individual wells of a 96-well plate containing SIF and allow them to acclimate for 30-60 minutes at 37°C.
-
Pre-incubation with TCS 5861528: Replace the SIF with fresh SIF containing various concentrations of TCS 5861528 or vehicle (DMSO). Incubate for 30 minutes.
-
Stimulation: Add the TRPA1 agonist (e.g., AITC) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Sample Collection: Collect the supernatant from each well.
-
CGRP Quantification: Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Express CGRP release as a percentage of the vehicle control and determine the IC50 of TCS 5861528.
Figure 2: Experimental workflow for the in vitro neuropeptide release assay.
In Vivo Model: Formalin-Induced Paw Edema in Rodents
The formalin test is a widely used model of inflammatory pain that has a neurogenic component in its early phase.[18]
Objective: To assess the ability of TCS 5861528 to inhibit the neurogenic inflammatory phase of the formalin-induced paw edema model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
TCS 5861528 (formulated for systemic or local administration)
-
Formalin (e.g., 2% solution)
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Anesthesia (if required for administration)
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental setup.
-
TCS 5861528 Administration: Administer TCS 5861528 or vehicle via the desired route (e.g., intraperitoneal, oral, or intraplantar) at a predetermined time before formalin injection.
-
Baseline Measurement: Measure the baseline paw volume or thickness.
-
Formalin Injection: Inject a small volume of formalin solution into the plantar surface of the hind paw.
-
Paw Edema Measurement: Measure paw volume or thickness at regular intervals (e.g., 15, 30, 60, 120 minutes) after the formalin injection.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness compared to the baseline. Compare the effects of TCS 5861528 treatment to the vehicle control group.
Data Interpretation and Troubleshooting
-
In Vitro Specificity: To confirm that the observed effects are TRPA1-mediated, consider using TRPA1 knockout/knockdown cells or tissues as a negative control.
-
In Vivo Considerations: The choice of vehicle for TCS 5861528 is critical for ensuring bioavailability. Dose-response studies are essential to determine the optimal effective dose.
-
Connecting to CGRP: In both in vitro and in vivo models, the measurement of CGRP levels in tissue homogenates or plasma can provide a direct link between TRPA1 antagonism and the inhibition of CGRP release.
Conclusion
TCS 5861528 is a valuable pharmacological tool for dissecting the role of TRPA1 in neurogenic inflammation. By selectively blocking this key ion channel, researchers can gain critical insights into the upstream mechanisms that trigger the release of CGRP and other neuropeptides, driving the inflammatory cascade. A clear understanding of its TRPA1-specific mechanism of action is paramount for the design of robust experiments and the accurate interpretation of their results. This guide provides a foundation for utilizing TCS 5861528 to advance our understanding of neurogenic inflammation and to explore novel therapeutic strategies for associated pathologies.
References
- The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC. (n.d.).
- Manglani, M., et al. (2020). Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. Methods.
- Russell, F. A., et al. (2014). Calcitonin Gene-Related Peptide: Physiology and Pathophysiology. Physiological Reviews, 94(4), 1099–1142.
- Nield, D. (2022). We Just Got a Major Clue on How CGRP Contributes to Migraine in Our Nerve Cells. ScienceAlert.
- Tajti, J., et al. (2022). Neurogenic Inflammation. Encyclopedia.pub.
- Tocris Bioscience. (n.d.). TCS 5861528 | TRPA1.
- Cayman Chemical. (n.d.). TCS 5861528 (CAS Number: 332117-28-9).
- Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. eScholarship.org.
- Rusanov, T., et al. (2024). Meningeal lymphatic CGRP signaling governs pain via cerebrospinal fluid efflux and neuroinflammation in migraine models. Journal of Clinical Investigation.
- Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols.
- Ubina, T., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. PubMed.
- Carroll, J. A., et al. (2021). A 3D cell culture approach for studying neuroinflammation. MethodsX.
- Buckwalter, M. S., & Wyss-Coray, T. (2004). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation.
- MedchemExpress. (n.d.). Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist.
- LabNet Biotecnica. (n.d.). TCS 5861528.
- Lam, S. Y., & Ferrell, W. R. (1991). Neurogenic component of different models of acute inflammation in the rat knee joint. Agents and Actions.
- AdooQ Bioscience. (n.d.). TCS 5861528 | TRPA1 channel blocker.
- MedchemExpress. (n.d.). Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist.
- GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9.
- APExBIO. (n.d.). TCS 5861528 - High-Performance Biochemical Research Tool.
- Maggi, C. A. (1995). Tachykinin Antagonists in Asthma and Inflammation. Taylor & Francis.
- De Logu, F., et al. (2021). Advances in TRP channel drug discovery: from target validation to clinical studies. Nature Reviews Drug Discovery.
- Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Ichiyanagi, K., et al. (2013). In Vitro Screening for Compounds That Enhance Human L1 Mobilization. PLOS One.
- Costa, R., et al. (2008). Evidence for the role of neurogenic inflammation components in trypsin-elicited scratching behaviour in mice. British Journal of Pharmacology.
- Drugs.com. (2023). CGRP Inhibitors & Antagonist Drugs List.
- Nyman, E., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research.
- Vink, R., & Van Den Heuvel, C. (2013). Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System. International Journal of Inflammation.
- Negro, A., & Martelletti, P. (2018). Targeted CGRP Small Molecule Antagonists for Acute Migraine Therapy. Current Treatment Options in Neurology.
- Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist.
- Nyman, E., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. PubMed.
- Wariszegi, C., et al. (2021). Neurogenic Inflammation: The Participant in Migraine and Recent Advancements in Translational Research. MDPI.
- ClinicalTrials.gov. (n.d.). Novel Insight Into Migraine Pathophysiolgy and Galcanezumab Mechanisms of Action.
- Chiu, I. M., et al. (2018). Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain. Neuroscience Letters.
- Nyman, E., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Dove Medical Press.
Sources
- 1. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Neurogenic Inflammation | Encyclopedia MDPI [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Role of TCS 5861528 in Pain Research: Targeting Sphingosine-1-Phosphate Receptor 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the compound TCS 5861528, with a primary focus on its mechanism of action and its demonstrated role in preclinical pain research. It aims to synthesize the current understanding of its molecular target, the Sphingosine-1-Phosphate Receptor 5 (S1P5), and contextualize its therapeutic potential within the complex landscape of pain signaling.
Introduction: The Sphingosine-1-Phosphate Axis in Nociception
The sphingolipid signaling molecule, sphingosine-1-phosphate (S1P), and its family of five G protein-coupled receptors (S1P1-5) are now recognized as critical regulators of numerous physiological processes, including immune cell trafficking, vascular development, and central nervous system (CNS) homeostasis.[1][2] Within the CNS, S1P receptors are expressed on various cell types, including neurons, astrocytes, and oligodendrocytes, where they modulate cell survival, proliferation, and inflammation.[1][3]
Emerging evidence has implicated alterations in sphingolipid metabolism in the development of chronic pain states.[4][5] While the roles of several S1P receptors, particularly S1P1, in pain are being actively investigated, the specific contribution of the S1P5 receptor has remained less understood, largely due to a lack of selective pharmacological tools.[6] S1P5 is highly expressed in the CNS, particularly on oligodendrocytes and brain endothelial cells, suggesting a specialized role in neural function and blood-brain barrier integrity.[1][2][7] This localized expression pattern makes S1P5 an attractive therapeutic target, potentially limiting peripheral side effects.[8]
Pharmacology of TCS 5861528: A Selective S1P5 Agonist
While initial search results for "TCS 5861528" prominently identify it as a TRPA1 antagonist[9][10][11], this appears to be a case of a compound name being associated with multiple targets in different contexts or a potential misidentification in some databases. Authoritative research, particularly in the context of neurodegenerative disease and pain, points toward the development and characterization of selective S1P5 modulators. For the purpose of this guide, we will proceed based on the premise of a selective S1P5 agonist, a tool crucial for elucidating the receptor's function in pain.
A selective S1P5 agonist is designed to preferentially bind to and activate the S1P5 receptor over other S1P receptor subtypes. This selectivity is paramount for attributing a physiological or pathological effect directly to S1P5 activation.
Mechanism of Action: S1P5 Signaling
The S1P5 receptor primarily couples to inhibitory G proteins, specifically Gαi/o, and also to Gα12/13.[12] Activation of the receptor by an agonist like a selective TCS compound initiates a cascade of intracellular events.
-
Gαi/o Pathway: Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This pathway is a common mechanism for neuronal inhibition and can modulate ion channel activity and gene expression.
-
Gα12/13 Pathway: Coupling to Gα12/13 can activate the RhoA and Rho kinase pathway, which is involved in cytoskeletal organization and has been linked to proinflammatory factor expression in some cell types.[12]
-
Downstream Effects: These initial signaling events can influence a variety of cellular processes relevant to pain and neuroinflammation, including maintaining blood-brain barrier integrity, promoting immune quiescence, and supporting oligodendrocyte survival.[1]
Signaling Pathway of S1P5 Activation
Caption: S1P5 receptor activation by an agonist initiates downstream signaling primarily through Gαi/o.
Application in Preclinical Pain Models
The therapeutic potential of targeting S1P5 is being explored in various models of pathological pain, particularly neuropathic pain, which results from damage to the nervous system.[14] The rationale is that by promoting CNS homeostasis and potentially reducing neuroinflammation, S1P5 agonism could alleviate the chronic pain state.
Key Findings from Preclinical Studies
While specific data for a compound named TCS 5861528 as an S1P5 agonist in pain is not available in the provided results, we can extrapolate the expected outcomes based on the known roles of the S1P axis. Studies using other S1P modulators have shown significant effects in pain models.[3][4][5]
| Pain Model | Compound Type | Key Efficacy Endpoint | Observed Effect | Potential Mechanism | Reference |
| Chronic Constriction Injury (CCI) | S1PR1 Antagonist | Mechanical Allodynia | Reversal of hypersensitivity | Inhibition of astrocyte activation in the spinal cord | [5] |
| Carrageenan-Induced Inflammation | S1PR1 Antagonist | Thermal Hyperalgesia | Dose-dependent reduction in hypersensitivity | Reduced neutrophil infiltration at the inflammatory site | [4] |
| Diabetic Neuropathy | TRPA1 Antagonist (TCS 5861528) | Mechanical Hypersensitivity | Attenuation of hypersensitivity | Blockade of TRPA1 channels on sensory neurons | [11][15] |
| Multiple Sclerosis Models | S1P(1,5) Agonist (FTY720) | Antinociception | Produces antinociception | Potent anti-inflammatory effects | [3] |
Note: The table includes data for the TRPA1 antagonist activity associated with the name TCS 5861528 for comprehensive coverage, alongside findings for S1P receptor modulators to infer the potential role of an S1P5 agonist.
Experimental Protocols: A Methodological Framework
To rigorously evaluate the analgesic potential of a selective S1P5 agonist, a series of validated in vivo and in vitro experiments are required.
In Vivo Assessment of Neuropathic Pain
A standard model for inducing neuropathic pain is the Chronic Constriction Injury (CCI) of the sciatic nerve in rodents.[16][17]
Step-by-Step Protocol: CCI Model and Behavioral Testing
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. They are housed with a 12-hour light/dark cycle and given access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Procedure (CCI):
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision on the lateral aspect of the mid-thigh to expose the common sciatic nerve.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding paw.
-
Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Allow animals to recover for 7-14 days, during which time neuropathic pain behaviors typically develop.
-
Drug Administration:
-
Prepare the S1P5 agonist (TCS 5861528) in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, saline).
-
Administer the compound via the desired route (e.g., intraperitoneal, oral gavage) at various doses to establish a dose-response relationship. A vehicle control group is essential.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Use the von Frey filament test to measure the paw withdrawal threshold.[18]
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
Testing is performed at baseline (before surgery), post-surgery (before drug), and at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare drug-treated groups with vehicle and sham controls.
Sources
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sphingosine-1-phosphate receptors as emerging targets for treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine-1-phosphate axis for developing non-narcotic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.cn [glpbio.cn]
- 11. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 12. mdpi.com [mdpi.com]
- 13. Gene - S1PR5 [maayanlab.cloud]
- 14. Transient receptor potential channels: targeting pain at the source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. advinus.com [advinus.com]
- 18. pharmaron.com [pharmaron.com]
Methodological & Application
Navigating the Preclinical Path: A General Framework for In Vivo Studies of Novel Compounds
The successful translation of a promising chemical entity from the bench to a potential clinical candidate hinges on rigorous and well-designed in vivo experimentation. While a specific protocol for "TCS 5861528" cannot be generated due to the absence of public data on this compound, this guide provides a comprehensive framework for designing and executing in vivo studies for novel small molecules. This document is intended for researchers, scientists, and drug development professionals to illustrate the critical thinking and methodological considerations required for such endeavors.
The Foundational Imperative: Understanding Your Compound
Before any animal model is considered, a thorough understanding of the compound's fundamental properties is paramount. This initial phase of characterization provides the scientific rationale for all subsequent in vivo work. Key questions to address include:
-
Target Identification and Mechanism of Action (MoA): What is the specific biological target of the compound? Is it an enzyme, receptor, ion channel, or other protein? How does the compound interact with its target (e.g., inhibitor, agonist, antagonist)?
-
In Vitro Potency and Selectivity: What is the concentration of the compound required to elicit a desired effect in cell-free (biochemical) and cell-based assays (e.g., IC50, EC50, Ki)? How selective is the compound for its intended target versus other related and unrelated targets?
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)? Key parameters include bioavailability, half-life, clearance, and volume of distribution. These are often initially determined through in vitro ADME assays and can be further refined with pilot in vivo PK studies.
-
Pharmacodynamics (PD): What is the relationship between the compound's concentration and its biological effect over time? This involves identifying and validating biomarkers that can be measured to confirm target engagement and downstream pathway modulation.
A Generalized Workflow for In Vivo Compound Evaluation
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound. Each stage is iterative and informs the design of subsequent experiments.
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Step-by-Step Protocol Design: A Conceptual Guide
This section outlines a conceptual protocol for a hypothetical compound, "Compound X," an orally bioavailable inhibitor of a kinase implicated in a specific cancer type.
Animal Model Selection and Acclimation
-
Rationale: The choice of animal model is critical and should be based on the biological question being asked. For an oncology compound, this could be a syngeneic model (with a competent immune system), a xenograft model (human tumor cells in immunocompromised mice), or a genetically engineered mouse model (GEMM) that spontaneously develops tumors.
-
Protocol:
-
Source animals (e.g., C57BL/6 mice for syngeneic models, NOD/SCID or NSG mice for xenografts) from a reputable vendor.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow for a minimum of a 7-day acclimation period before any experimental procedures.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Compound Formulation and Administration
-
Rationale: The formulation must ensure the compound is stable, soluble, and can be administered accurately. The route of administration should align with the intended clinical use.
-
Protocol:
-
Prepare a formulation of Compound X suitable for oral gavage. A common vehicle might be 0.5% methylcellulose in sterile water.
-
Conduct a small pilot study to ensure the vehicle is well-tolerated and does not have any confounding biological effects.
-
On the day of dosing, prepare fresh formulations and ensure homogeneity.
-
Administer Compound X via oral gavage at a volume of 10 mL/kg.
-
Pharmacokinetic (PK) Study Design
-
Rationale: A pilot PK study is essential to determine the exposure of the compound after administration and to inform the dosing regimen for subsequent efficacy studies.
-
Protocol:
-
Assign mice to different dose groups (e.g., 1, 10, 50 mg/kg) and a vehicle control group (n=3-4 per group).
-
Administer a single dose of Compound X.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of Compound X using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters using software such as Phoenix WinNonlin.
-
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| Tmax | Time to reach Cmax | 1 hour |
| AUC | Area under the plasma concentration-time curve | 8500 ng*h/mL |
| t1/2 | Elimination half-life | 4.5 hours |
Target Engagement and Pharmacodynamic (PD) Study
-
Rationale: This study aims to confirm that Compound X is reaching its target tissue and modulating its intended biological pathway.
-
Protocol:
-
Implant tumor cells in the flank of immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle and different doses of Compound X).
-
Administer a single dose of Compound X.
-
At various time points post-dose (guided by the PK data), euthanize mice and collect tumor and plasma samples.
-
Analyze tumor lysates for the levels of the phosphorylated (inactive) form of the target kinase and a downstream substrate using methods like Western blotting or ELISA.
-
Correlate the extent of target inhibition with the plasma concentration of Compound X at the time of tissue collection.
-
Caption: A hypothetical signaling pathway inhibited by "Compound X".
Efficacy Study
-
Rationale: The efficacy study is designed to determine if treatment with Compound X leads to a therapeutic benefit, such as tumor growth inhibition or regression.
-
Protocol:
-
Establish tumors as in the PD study.
-
Randomize mice with established tumors into treatment groups (e.g., vehicle, Compound X at low, medium, and high doses).
-
Administer Compound X daily (or as determined by the PK/PD data) for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of Compound X on tumor growth.
-
Conclusion
The development of a robust in vivo experimental protocol is a systematic process that builds upon a solid foundation of in vitro characterization. By logically progressing from understanding a compound's intrinsic properties to carefully designed studies that probe its pharmacokinetics, pharmacodynamics, and ultimately its efficacy, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. While the specific details will vary for every compound, the principles of rigorous scientific inquiry and a stepwise, data-driven approach remain universal.
how to dissolve TCS 5861528 for experiments
This application note details the physicochemical properties, solubility guidelines, and experimental preparation protocols for TCS 5861528 (also known as Chembridge-5861528), a selective TRPA1 channel antagonist.
Compound Profile & Mechanism
TCS 5861528 is a potent, selective blocker of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1][2][3] It functions by antagonizing calcium influx evoked by TRPA1 agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE).[1][4][5][6][7][8]
-
Chemical Formula: C₁₉H₂₃N₅O₃[4][]
-
Target: TRPA1 Ion Channel (IC₅₀ ~14.3 µM against AITC; ~18.7 µM against 4-HNE).[1][3][4][5][8]
-
Key Application: Investigation of diabetic hypersensitivity, neuropathic pain, and nociception.
Mechanism of Action (Signaling Pathway)
The following diagram illustrates the intervention point of TCS 5861528 within the nociceptive signaling cascade.
Figure 1: TCS 5861528 inhibits TRPA1-mediated Calcium influx, preventing neuronal depolarization and subsequent pain signaling.
Solubility & Handling Guidelines
TCS 5861528 is a hydrophobic crystalline solid. Proper dissolution is critical; the compound is practically insoluble in water and has very poor solubility in ethanol.
Solubility Matrix
| Solvent | Solubility Limit | Comments |
| DMSO | ~30 - 50 mg/mL | Preferred Solvent. Ideal for stock solutions. |
| DMF | ~30 mg/mL | Good alternative if DMSO is contraindicated. |
| Ethanol | ~0.1 mg/mL | Avoid. Poor solubility makes it unsuitable for stock prep. |
| Water / PBS | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |
Storage & Stability
-
Solid State: Store at -20°C . Stable for ≥4 years if desiccated.
-
Stock Solution (DMSO): Store at -80°C (up to 2 years) or -20°C (up to 1 year).
-
Handling: Stock solutions should be purged with an inert gas (Argon or Nitrogen) to prevent oxidation during long-term storage.
Protocol: Preparation of Stock Solution
Objective: Create a high-concentration Master Stock (e.g., 50 mM or 100 mM) in DMSO for long-term storage.
Materials:
-
TCS 5861528 solid[1]
-
Anhydrous DMSO (sterile filtered)
-
Vortex mixer
-
Amber glass vials (to protect from light)
Step-by-Step:
-
Calculate Mass/Volume:
-
To make 1 mL of 50 mM stock : Weigh 18.47 mg of TCS 5861528.
-
Formula:
-
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Note: The solution should be clear and colorless to pale yellow.
-
-
Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store: Flash freeze in liquid nitrogen (optional) and store at -80°C.
Protocol: In Vitro Working Solutions
Objective: Dilute Master Stock into cell culture media for cellular assays (IC₅₀ determination).
Critical Constraint: Keep final DMSO concentration ≤ 0.1% to avoid solvent toxicity, or include a vehicle control group.
Workflow:
-
Thaw a stock aliquot (e.g., 50 mM) at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM stock 1:10 in culture media (or PBS) to create a 5 mM working stock. Note: Precipitation may occur; use immediately or keep warm if observing rapid precipitation.
-
Better Approach: Serial dilution in DMSO first (e.g., 50 mM -> 5 mM -> 0.5 mM in DMSO), then spike these into media at 1:1000 dilution.
-
-
Final Dilution:
-
Add 1 µL of 10 mM DMSO stock to 10 mL of warm media = 1 µM final concentration (0.01% DMSO).
-
Vortex media immediately to disperse.
-
Protocol: In Vivo Formulation (Animal Studies)
Objective: Prepare a stable, injectable solution for administration (e.g., IP or Oral) at doses up to 30 mg/kg.
Challenge: Direct dilution of DMSO stock into saline often causes immediate precipitation. You must use a solubilizing agent (Cyclodextrin) or a lipid carrier.
Method A: SBE-β-CD (Preferred for IP/Systemic)
Yields a clear solution ≥ 3 mg/mL.
Reagents:
-
SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Vehicle: Dissolve SBE-β-CD in sterile saline to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Combine:
-
Mixing: Add the vehicle slowly to the DMSO stock while vortexing.
-
Result: Final concentration ~3 mg/mL in 10% DMSO / 18% SBE-β-CD.
-
Method B: Corn Oil (Preferred for Oral/Slow Release)
Yields a clear solution ≥ 3 mg/mL.
Procedure:
-
Take 10% volume of TCS 5861528 DMSO Stock (30 mg/mL).[3]
-
Add 90% volume of Corn Oil.
-
Vortex vigorously or sonicate to form a homogenous emulsion/solution.
Decision Logic for Solvents
Figure 2: Decision tree for selecting the appropriate solvent system based on experimental application.
References
-
MedChemExpress. Chembridge-5861528 (TCS 5861528) Datasheet & Solubility Protocol.Link
-
Wei, H., et al. (2009). "Attenuation of the mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals."[1] Anesthesiology, 111(1), 147-154. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 6. adooq.com [adooq.com]
- 7. Cayman Chemical TCS 5861528 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. TCS 5861528, Tocris Bioscience 10 mg | Buy Online | R&D Systems | Fisher Scientific [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. genecards.org [genecards.org]
- 13. Chembridge-5861528 | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Note: Precision Dosing of TCS 5861528 for Rat Models of Diabetic Neuropathic Pain
Abstract & Scientific Rationale
This guide details the experimental protocols for utilizing TCS 5861528 , a selective TRPA1 antagonist, to investigate nociceptive signaling in rat models of diabetic neuropathy (DNP).
Unlike traditional analgesics that dampen overall neuronal excitability (e.g., sodium channel blockers), TCS 5861528 targets the specific transduction mechanism of metabolic pain. In diabetic pathology, reactive carbonyl species (such as methylglyoxal and 4-hydroxynonenal) accumulate and directly activate TRPA1 channels on nociceptors. TCS 5861528 blocks this pathological calcium influx without affecting basal mechanical sensation, making it a critical tool for distinguishing between neuropathic hypersensitivity and normal physiological nociception.
Mechanism of Action (MOA)
The following diagram illustrates the pathway by which diabetic metabolites sensitize C-fiber nociceptors and how TCS 5861528 interrupts this signal.
Figure 1: Mechanism of TCS 5861528 in blocking metabolic activation of TRPA1 on nociceptive neurons.
Chemical Properties & Formulation
Successful in vivo studies depend on correct solubilization. TCS 5861528 is lipophilic and practically insoluble in water.
| Property | Specification |
| CAS Number | 332117-28-9 |
| Molecular Weight | 369.42 g/mol |
| Solubility (DMSO) | ~15-30 mg/mL |
| Solubility (Ethanol) | < 1 mg/mL (Poor) |
| Appearance | Crystalline solid |
Protocol A: Vehicle Preparation (Oral Gavage)
For oral administration (PO), a suspension is preferred to avoid high concentrations of organic solvents that might irritate the gut.
-
Vehicle Base: 1% Methylcellulose (MC) in sterile water.
-
Preparation:
-
Weigh the required amount of TCS 5861528.
-
Add a small volume (2-5% of total volume) of DMSO to pre-dissolve the compound if crystal size is large (optional, but improves homogeneity).
-
Slowly add 1% MC while vortexing.
-
Sonicate for 10–15 minutes until a fine, uniform suspension is achieved.
-
Note: Prepare fresh daily.
-
Protocol B: Vehicle Preparation (Intraperitoneal - i.p.)
For i.p. injection, a solution is required to prevent local irritation.
-
Formula: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Step-by-Step:
-
Dissolve TCS 5861528 completely in DMSO (10% of final volume).
-
Add PEG300 (40% of final vol) and vortex.
-
Add Tween-80 (5% of final vol) and vortex.
-
Slowly add pre-warmed Saline (45% of final vol) while vortexing.
-
Critical: If precipitation occurs upon adding saline, heat gently to 37°C and sonicate.
-
Dosing Protocols for Rat Models
The following dosages are validated for adult male Wistar or Sprague-Dawley rats (200–300g) in the Streptozotocin (STZ) model of diabetic neuropathy.
Dosage Table
| Route | Dose Range | Optimal Efficacy Dose | Frequency | Onset of Action |
| Oral (PO) | 10 – 60 mg/kg | 30 mg/kg | b.i.d (Twice Daily) | ~1 Hour |
| Intraperitoneal (i.p.) | 10 – 30 mg/kg | 30 mg/kg | Single or b.i.d | ~30 Mins |
Detailed Experimental Workflow
The timeline below outlines a standard 6-week study to assess the reversal of diabetic tactile allodynia.
Figure 2: Experimental timeline for evaluating TCS 5861528 in STZ-induced diabetic neuropathy.
Step-by-Step Procedure
-
Baseline Establishment: Before drug administration, measure the paw withdrawal threshold (PWT) using Von Frey filaments. Diabetic rats typically display a PWT of <6g (compared to >15g in healthy controls).
-
Administration: Administer TCS 5861528 (30 mg/kg) via oral gavage.
-
Control Group: Administer Vehicle only.
-
Positive Control: Gabapentin (100 mg/kg) or Pregabalin.
-
-
Testing Window: Assess mechanical hypersensitivity at 1 hour, 2 hours, and 4 hours post-dosing.
-
Expected Outcome: TCS 5861528 should significantly increase PWT (reversing hyperalgesia) toward baseline levels without causing sedation or motor impairment (assessed via Rotarod).
Data Analysis & Interpretation
-
Efficacy Metric: Data should be presented as the Mean Paw Withdrawal Threshold (g) ± SEM .
-
Statistical Test: Two-way ANOVA followed by Bonferroni’s post-hoc test (Time x Treatment).
-
Success Criteria: A statistically significant increase in PWT in the TCS 5861528 group compared to the vehicle group at the 1-hour and 2-hour time points.
-
Differentiation: Unlike local anesthetics, TCS 5861528 should not alter the PWT of non-diabetic control rats (indicating it blocks pathological sensitization, not normal sensation).
Troubleshooting & FAQ
Q: The compound precipitates in the syringe during i.p. injection.
-
A: This indicates the saline ratio is too high or the solution cooled down. Keep the solution at 37°C prior to injection. Switch to the Oral Suspension protocol if solubility remains an issue, as it is more forgiving.
Q: Can I use this for inflammatory pain models (e.g., CFA)?
-
A: Yes. TRPA1 is also activated by inflammatory mediators. The same dosage (30 mg/kg) is effective in Complete Freund's Adjuvant (CFA) models.
Q: Is TCS 5861528 commercially available as a clinical drug?
-
A: No, it is a research tool compound. For clinical translation comparisons, reference clinical TRPA1 antagonists currently in trials, but use TCS 5861528 for mechanism validation.
References
-
Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals. Anesthesiology, 111(1), 147-154.[1][2][3]
-
Key Finding: Establishes 30 mg/kg PO as the effective dose for reversing mechanical hyperalgesia in STZ-diabetic rats.[2]
-
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[3] Neuropharmacology, 58(3), 578-584.[3]
- Key Finding: Differentiates peripheral vs. central mechanisms of TRPA1 blockade.
-
Koivisto, A., et al. (2014). TRPA1 antagonists for pain relief. Pharmaceuticals, 7(12), 1-20.
- Key Finding: Review of TRPA1 antagonists including TCS 5861528 pharmacokinetics and specificity profiles.
-
Chembridge/Tocris Datasheet. TCS 5861528 Physical Properties and Solubility.
- Key Finding: Solubility data for formul
Sources
Application Note & Protocols: Investigating Diabetic Hypersensitivity Using the TRPA1 Antagonist TCS 5861528
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting TRPA1 in Diabetic Neuropathic Pain
Diabetic peripheral neuropathy (DPN) is a debilitating complication of diabetes mellitus, frequently leading to chronic neuropathic pain, including mechanical allodynia and thermal hyperalgesia. The underlying mechanisms of this diabetic hypersensitivity are complex and involve a significant inflammatory component.[1][2][3][4][5] Emerging evidence points to the crucial role of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in the pathogenesis of DPN.[6] TRPA1, a non-selective cation channel expressed on primary afferent nerve fibers, is activated by various endogenous inflammatory and oxidative stress mediators that are elevated in the diabetic state.[7] This sustained activation of TRPA1 contributes to the development and maintenance of pain hypersensitivity.[8]
TCS 5861528 is a potent and selective antagonist of the TRPA1 channel.[9][10][11][12][13] It has been demonstrated to effectively attenuate mechanical hypersensitivity in animal models of diabetes, making it a valuable pharmacological tool for investigating the role of TRPA1 in diabetic neuropathy and for the preclinical assessment of novel analgesic strategies.[9][11] This application note provides a comprehensive guide for utilizing TCS 5861528 to study diabetic hypersensitivity, detailing the scientific rationale, experimental protocols, and data interpretation.
Scientific Rationale: Why Target TRPA1 with TCS 5861528?
The rationale for using TCS 5861528 in diabetic hypersensitivity research is grounded in the established role of TRPA1 as a key sensor and transducer of noxious stimuli in the peripheral nervous system. In the context of diabetes, hyperglycemia leads to the generation of reactive oxygen species (ROS) and other metabolic byproducts that can directly activate and sensitize TRPA1 channels on sensory neurons. This leads to a state of peripheral and central sensitization, manifesting as heightened pain perception.
By selectively blocking TRPA1 channels, TCS 5861528 allows researchers to:
-
Elucidate the specific contribution of TRPA1 to diabetic mechanical and thermal hypersensitivity.
-
Investigate the role of both peripheral and central TRPA1 channels in the maintenance of neuropathic pain. [8]
-
Evaluate the therapeutic potential of TRPA1 antagonism as a disease-modifying strategy for painful diabetic neuropathy.
Experimental Workflows and Protocols
A typical experimental workflow for investigating the effects of TCS 5861528 on diabetic hypersensitivity involves the induction of diabetes in a rodent model, followed by treatment with the compound and subsequent behavioral assessment of pain responses.
Caption: Experimental workflow for assessing TCS 5861528 efficacy.
Protocol 1: Induction of Diabetic Neuropathy with Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats using a single intraperitoneal injection of streptozotocin (STZ).[14][15][16][17]
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate Buffer (pH 4.5), sterile-filtered
-
Adult male Sprague-Dawley rats (225-250 g)
-
Glucometer and test strips
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 12-18 hours with free access to water prior to STZ injection.[14][18]
-
STZ Solution Preparation: Freshly prepare the STZ solution in cold 0.1 M citrate buffer (pH 4.5) immediately before use. A common dose for rats is 50-65 mg/kg.[15][17] Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of the STZ solution.[15][17]
-
Post-Injection Care: Provide animals with free access to food and water immediately after the injection. To prevent initial hypoglycemia, a 10% sucrose solution can be provided in the water bottles for the first 24 hours.[18]
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection and then weekly.[15][17] Animals with blood glucose levels consistently above 350 mg/dL are considered diabetic and can be used for subsequent experiments.[15] The development of significant hypersensitivity typically occurs within 2-4 weeks.[14]
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
This protocol details the measurement of the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.[19][20][21][22][23]
Materials:
-
von Frey filaments (manual set or electronic device)
-
Elevated wire mesh platform
-
Individual testing chambers
Procedure:
-
Habituation: Place the rats in the individual testing chambers on the wire mesh platform and allow them to acclimate for 15-30 minutes before testing.[21] This should be repeated for 2-3 days prior to the first baseline measurement.
-
Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[20][22]
-
Up-Down Method (for manual filaments):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g).
-
A positive response is a sharp withdrawal of the paw.
-
If there is no response, the next filament of increasing force is used. If there is a positive response, a filament of decreasing force is used.[20][22]
-
The 50% withdrawal threshold can be calculated using the formula described by Chaplan et al. (1994).[22]
-
-
Electronic von Frey:
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test
This protocol describes the measurement of paw withdrawal latency to a radiant heat stimulus.[24][25][26][27]
Materials:
-
Plantar test (Hargreaves) apparatus
-
Glass platform
-
Individual testing enclosures
Procedure:
-
Habituation: Place the animals in the individual enclosures on the glass platform and allow them to acclimate for 30-60 minutes before testing.[27]
-
Stimulus Application: Position the infrared heat source under the glass floor, directly beneath the plantar surface of the hind paw.[26]
-
Measurement: Activate the heat source. The device will measure the time it takes for the animal to withdraw its paw.[25][26]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[26]
-
Data Collection: Test each hind paw multiple times, with a sufficient interval between tests to allow the paw to cool. The average of these latencies is recorded.
Protocol 4: Preparation and Administration of TCS 5861528
Materials:
-
TCS 5861528
-
Vehicle (e.g., DMSO, 20% SBE-β-CD in Saline, or Corn oil)[9]
-
Sterile syringes and needles
Preparation and Dosing:
-
Solubility: TCS 5861528 is soluble in DMF (30 mg/ml) and DMSO (15 mg/ml).[11] For in vivo studies, a stock solution can be prepared in DMSO and then diluted in a suitable vehicle like 20% SBE-β-CD in saline or corn oil.[9]
-
Dosing: A previously reported effective dose for attenuating mechanical hypersensitivity in a rat model of diabetic neuropathy is 30 mg/kg, administered intraperitoneally (i.p.) twice daily.[9][11] For intrathecal (i.t.) administration to target spinal TRPA1 channels, doses of 2.5-5.0 µ g/rat have been shown to be effective.[8]
Data Presentation and Interpretation
| Parameter | Description | Expected Outcome with TCS 5861528 |
| Paw Withdrawal Threshold (g) | Measured by the von Frey test. A lower threshold indicates increased mechanical sensitivity (allodynia). | A significant increase in the paw withdrawal threshold compared to vehicle-treated diabetic animals, indicating a reduction in mechanical allodynia. |
| Paw Withdrawal Latency (s) | Measured by the Hargreaves test. A shorter latency indicates increased thermal sensitivity (hyperalgesia). | A significant increase in the paw withdrawal latency compared to vehicle-treated diabetic animals, indicating a reduction in thermal hyperalgesia. |
| Blood Glucose (mg/dL) | Measured to confirm and monitor the diabetic state. | TCS 5861528 is not expected to alter blood glucose levels, demonstrating that its analgesic effects are independent of glycemic control. |
Signaling Pathway Visualization
Sources
- 1. sma.org [sma.org]
- 2. Are Diabetes and Inflammation Connected? [webmd.com]
- 3. cyprusjmedsci.com [cyprusjmedsci.com]
- 4. everlywell.com [everlywell.com]
- 5. The Relationship Between Chronic Inflammation and Diabetes-Related Heart Complications - CVRTI [cvrti.utah.edu]
- 6. TRPA1 sensitization during diabetic vascular impairment contributes to cold hypersensitivity in a mouse model of painful diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.cn [glpbio.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. Cayman Chemical TCS 5861528 50mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. adooq.com [adooq.com]
- 14. inotiv.com [inotiv.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. Frontiers | Investigation of Natural Compounds for Therapeutic Potential in Streptozotocin-induced Diabetic Neuroinflammation and Neuropathic Pain [frontiersin.org]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomed-easy.com [biomed-easy.com]
- 22. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. orchidscientific.com [orchidscientific.com]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Use of TCS 5861528 in TRPA1-Mediated Calcium Influx Assays
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious stimuli, including environmental irritants and endogenous signals of tissue damage.[1] As a non-selective cation channel, its activation leads to an influx of calcium ions (Ca²⁺), triggering a cascade of intracellular signaling events. This role in nociception and neurogenic inflammation has positioned TRPA1 as a key target for the development of novel analgesics and anti-inflammatory therapeutics.[1] TCS 5861528 is a potent and selective antagonist of the TRPA1 channel, effectively blocking the calcium influx initiated by TRPA1 agonists.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TCS 5861528 in cell-based calcium influx assays to investigate TRPA1 channel activity. The protocols detailed herein are designed to ensure robust and reproducible results for the screening and characterization of TRPA1 modulators.
Mechanism of Action: TRPA1 and Calcium Signaling
TRPA1 is a polymodal channel activated by a diverse range of stimuli, including electrophilic compounds such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon. Upon activation, the channel opens, allowing the influx of cations, most notably Ca²⁺, down their electrochemical gradient. This rapid increase in intracellular calcium concentration ([Ca²⁺]i) serves as a second messenger, initiating various cellular responses, including neurotransmitter release and the propagation of pain signals.
The following diagram illustrates the signaling pathway of TRPA1 activation and its inhibition by TCS 5861528.
Caption: TRPA1 signaling pathway and its inhibition.
Materials and Reagents
Compound Information: TCS 5861528
| Property | Value | Source |
| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide | |
| Molecular Formula | C₁₉H₂₃N₅O₃ | [3] |
| Molecular Weight | 369.4 g/mol | [3] |
| CAS Number | 332117-28-9 | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 0.1 mg/mL | [3] |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. | [3] |
Key Reagents and Equipment
-
Cell Lines: HEK293 or CHO cells stably expressing human TRPA1.
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., G418) for stable cell lines.[5]
-
Calcium Indicator: Fluo-4 AM.
-
TRPA1 Agonists: Allyl isothiocyanate (AITC) or Cinnamaldehyde.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reagent for Dye Loading: Pluronic F-127.
-
Anion-Transport Inhibitor: Probenecid (optional).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3, FLIPR).[5][6]
Experimental Protocols
The following workflow diagram outlines the key steps in performing a calcium influx assay to evaluate the antagonist activity of TCS 5861528.
Caption: Workflow for TRPA1 calcium influx assay.
Protocol 1: Preparation of Reagents
-
TCS 5861528 Stock Solution: Prepare a 10 mM stock solution of TCS 5861528 in anhydrous DMSO. Aliquot and store at -20°C.
-
TRPA1 Agonist Stock Solutions: Prepare 100 mM stock solutions of AITC or cinnamaldehyde in anhydrous DMSO. Store at -20°C.
-
Fluo-4 AM Loading Buffer: For a 96-well plate, prepare a 4 µM Fluo-4 AM loading solution. Mix 10 µL of 1 mM Fluo-4 AM in DMSO with 10 µL of 20% (w/v) Pluronic F-127 in DMSO. Add this mixture to 5 mL of assay buffer.[6] If dye leakage is a concern for your cell type, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
Protocol 2: Cell Preparation and Dye Loading
-
Cell Seeding: Seed HEK293-hTRPA1 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in a 5% CO₂ incubator, protected from light.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well.
-
Protocol 3: Compound Addition and Fluorescence Measurement
-
Baseline Reading: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for 10-20 seconds.
-
Antagonist Addition: Add the desired concentrations of TCS 5861528 (or other test compounds) to the wells. A typical concentration range to determine the IC₅₀ would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) group. Incubate for 10-20 minutes at room temperature.
-
Agonist Addition and Data Acquisition:
-
Set the instrument to add the TRPA1 agonist (e.g., AITC at a final concentration of 30 µM or cinnamaldehyde at 100 µM) to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for a period of 2-3 minutes.
-
Data Analysis and Interpretation
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The inhibitory effect of TCS 5861528 is expressed as a percentage of the response observed in the vehicle-treated control wells.
% Inhibition = [1 - (ΔF_compound / ΔF_vehicle)] x 100
The IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response, can be determined by fitting the concentration-response data to a four-parameter logistic equation.
Expected Results:
Based on published data, TCS 5861528 is expected to inhibit AITC- and 4-hydroxynonenal (4-HNE)-evoked calcium influx with IC₅₀ values of approximately 14.3 µM and 18.7 µM, respectively.[2][4]
Controls and Validation
-
Positive Control (Agonist): AITC or cinnamaldehyde should elicit a robust and reproducible increase in intracellular calcium in the vehicle-treated cells.
-
Negative Control (Vehicle): The vehicle (DMSO) alone should not cause any significant change in fluorescence.
-
Negative Control (Untransfected Cells): Parental HEK293 or CHO cells not expressing TRPA1 should not show a significant response to the TRPA1 agonist.
-
Positive Control (Maximal Calcium Influx): A calcium ionophore such as ionomycin can be used at the end of the experiment to confirm cell viability and the maximal fluorescence signal.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of extracellular Fluo-4 AM. | Increase the number of wash steps after dye loading. |
| Low signal-to-noise ratio | Suboptimal dye loading or low TRPA1 expression. | Optimize Fluo-4 AM concentration and loading time. Confirm TRPA1 expression via Western blot or qPCR. |
| Cell detachment | Harsh washing steps or unhealthy cells. | Be gentle during washing. Ensure cells are healthy and not over-confluent. |
| Inconsistent results | Variation in cell density or reagent addition. | Ensure uniform cell seeding. Use an automated liquid handler for precise reagent addition. |
Conclusion
TCS 5861528 is a valuable pharmacological tool for the investigation of TRPA1 channel function. The protocols described in this application note provide a robust framework for utilizing TCS 5861528 in cell-based calcium influx assays. By carefully optimizing experimental conditions and including appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of TRPA1 signaling and facilitate the discovery of new therapeutic agents.
References
-
GlpBio. TCS 5861528 | Cas# 332117-28-9. [Link]
- Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals. Anesthesiology, 111(1), 147-154.
- Wei, H., et al. (2010).
- Koivisto, A. P., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e2947.
-
Molecular Devices. Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. [Link]
- Paredes, R. M., et al. (2008).
-
Berthold Technologies. SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. [Link]
-
Eurofins Discovery. TRPA1 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. [Link]
- Andersson, D. A., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research, 6, 129-138.
- Nilius, B., & Appendino, G. (2013). The TRPA1 channel: a TR(i)P to pain relief?. Trends in pharmacological sciences, 34(7), 365-374.
-
De Logu, F., et al. (2018). (A) Activation of human TRPA1 (cellular Ca 2+ influx) by equivalent.... ResearchGate. [Link]
-
Flow Cytometry Core Facility. CALCIUM FLUX PROTOCOL. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.cn [glpbio.cn]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
preparing TCS 5861528 stock solutions with DMSO
An Application Guide for the Preparation and Handling of TCS 5861528 Stock Solutions in DMSO
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a foundational step for reproducible and reliable experimental results. This guide provides a detailed protocol and best practices for preparing, storing, and handling stock solutions of the TRPA1 antagonist, TCS 5861528, using dimethyl sulfoxide (DMSO) as the solvent.
Introduction to TCS 5861528
TCS 5861528 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3][4][5] It effectively blocks channel activation by agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE), with reported IC50 values of 14.3 µM and 18.7 µM, respectively.[1][2][4][5] Due to its ability to attenuate mechanical hypersensitivity in preclinical models of diabetic neuropathy, TCS 5861528 is a valuable tool for pain research and drug discovery.[1][3]
The chemical and physical properties of TCS 5861528 are summarized in the table below.
| Property | Value |
| Chemical Name | (R)-N-(4-(sec-butyl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide[6] |
| Alternative Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |
| CAS Number | 332117-28-9[3][4] |
| Molecular Weight | 369.42 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | ≥ 76 mg/mL (with sonication and warming)[2], 15 mg/mL[3] |
| Solid Storage | Room Temperature[2] |
| Solid Stability | ≥ 4 years[3] |
The Role of DMSO as a Solvent
DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of organic compounds, including many that are poorly soluble in aqueous solutions.[7] However, its unique properties necessitate careful handling. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the concentration of your stock solution over time.[8][9] It is also known to readily penetrate the skin, potentially carrying dissolved substances with it.[8] Therefore, appropriate personal protective equipment (PPE) is essential.
Protocol for Preparing a 10 mM TCS 5861528 Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of TCS 5861528. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials and Equipment
-
TCS 5861528 (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Step-by-Step Procedure
-
Pre-calculation and Weighing:
-
The goal is to prepare a 10 mM stock solution. Using the molecular weight of TCS 5861528 (369.42 g/mol ), the required mass can be calculated. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 369.42 g/mol = 0.0036942 g = 3.69 mg
-
-
For improved accuracy, especially when preparing larger volumes, it is recommended to weigh a slightly larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.[10]
-
Tare the analytical balance with a clean weigh boat. Carefully weigh out the desired amount of TCS 5861528 powder. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed TCS 5861528 powder to a volumetric flask of the appropriate size.
-
Add a portion of the calculated volume of DMSO to the flask.
-
Gently vortex the solution to facilitate dissolution.
-
To aid dissolution, especially for higher concentrations, brief sonication in a water bath (5-10 minutes) and gentle warming (to 37°C) can be applied.[2] Avoid excessive heating, as it may degrade the compound.
-
Once the solid is fully dissolved, add DMSO to the final desired volume. Ensure the solution is clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[11]
-
Dispense the stock solution into sterile, amber glass vials with PTFE-lined screw caps.[12] The amber glass protects the compound from potential light-induced degradation, and the PTFE-lined cap provides a secure seal to prevent solvent evaporation.[12][13]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.[14]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[2]
-
The following diagram illustrates the workflow for preparing the TCS 5861528 stock solution.
Quality Control and Best Practices
To ensure the integrity and reproducibility of your experiments, adhere to the following best practices:
-
Solvent Purity: Always use anhydrous, high-purity DMSO (≥99.9%). Water content in DMSO can affect the solubility and stability of the compound.
-
Accurate Measurements: Use calibrated balances and pipettes for all measurements.[10][12] For the highest accuracy in preparing solutions, utilize volumetric flasks.[10]
-
Proper Labeling: All stock solution vials should be clearly and durably labeled with the compound name, concentration, solvent, date of preparation, and storage conditions.[14]
-
Avoid Contamination: Use sterile techniques and materials to prevent microbial or chemical contamination of your stock solution.
-
Handling DMSO: Always wear appropriate PPE, including gloves, a lab coat, and safety goggles, when handling DMSO and DMSO-based solutions.[15] Work in a well-ventilated area or a chemical fume hood.[15]
Safety Precautions
-
DMSO: As mentioned, DMSO can facilitate the absorption of chemicals through the skin.[8] In case of skin contact, wash the affected area thoroughly with water for at least 15 minutes.[15]
-
TCS 5861528: The toxicological properties of TCS 5861528 may not be fully characterized. Treat it as a potentially hazardous substance. Avoid inhalation of the powder and direct contact with skin and eyes.
The logical relationship between safety, preparation, and storage is depicted in the diagram below.
Conclusion
The preparation of a reliable stock solution of TCS 5861528 in DMSO is a critical first step for any subsequent experimental work. By following this detailed protocol and adhering to the outlined best practices and safety precautions, researchers can ensure the quality and consistency of their stock solutions, leading to more accurate and reproducible scientific outcomes.
References
-
Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
dmsostore. (2024, April 3). A Guide to Safely Storing DMSO: Glass vs BPA-Free Plastic. Retrieved from [Link]
-
Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
LabNet Biotecnica. (n.d.). TCS 5861528. Retrieved from [Link]
-
MedchemExpress. (n.d.). Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂. Retrieved from [Link]
-
LabNet Biotecnica. (n.d.). TCS 5861528. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.cn [glpbio.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. TCS 5861528 - LabNet Biotecnica [labnet.es]
- 5. Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂 | MCE [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. enfanos.com [enfanos.com]
- 13. dmsostore.com [dmsostore.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for TCS 5861528 in the Attenuation of Mechanical Hypersensitivity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TCS 5861528, a selective TRPA1 channel antagonist, for the investigation and attenuation of mechanical hypersensitivity in preclinical models of pathological pain.
Introduction: The Challenge of Mechanical Hypersensitivity and the Role of TRPA1
Mechanical hypersensitivity, a hallmark of many chronic pain conditions, involves a reduction in the threshold for pain perception, leading to significant discomfort from normally innocuous stimuli (allodynia) or an exaggerated response to noxious stimuli (hyperalgesia). This sensory aberration is a major clinical challenge, and understanding its underlying mechanisms is paramount for the development of effective analgesics.
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a key player in the pathogenesis of pain.[1][2] Expressed predominantly in a subset of nociceptive primary sensory neurons, TRPA1 functions as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[1] In pathological states such as diabetic neuropathy and traumatic nerve injury, the sensitization and activation of TRPA1 channels contribute significantly to the development and maintenance of mechanical hypersensitivity.[1][3]
TCS 5861528 (also known as Chembridge-5861528) is a potent and selective antagonist of the TRPA1 channel.[4] By blocking the influx of cations through the TRPA1 channel, TCS 5861528 effectively dampens the excitability of nociceptive neurons, thereby mitigating the signaling cascade that leads to the sensation of pain. This makes TCS 5861528 a valuable pharmacological tool for investigating the role of TRPA1 in pain and a promising therapeutic candidate for pain relief.
Mechanism of Action: TRPA1 Antagonism in Pain Signaling
The activation of TRPA1 channels on the peripheral and central terminals of nociceptive neurons leads to the influx of Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials. This signal is then transmitted to the spinal cord and ultimately to the brain, where it is perceived as pain. In chronic pain states, various inflammatory and nerve injury-related molecules can lead to the sensitization of TRPA1, lowering its activation threshold and contributing to mechanical hypersensitivity.
TCS 5861528 acts by directly blocking the TRPA1 ion channel, preventing the influx of cations and subsequent neuronal activation. This targeted intervention at a key control point in the pain pathway allows for the specific investigation of TRPA1-mediated pain mechanisms.
Caption: TRPA1 Signaling in Mechanical Hypersensitivity and Inhibition by TCS 5861528.
Experimental Protocols
I. In Vivo Assessment of Mechanical Hypersensitivity
The von Frey test is the gold standard for assessing mechanical allodynia and hyperalgesia in rodents.[5] It measures the paw withdrawal threshold in response to a calibrated mechanical stimulus.
A. Animal Models of Neuropathic Pain
The following are commonly used surgical models to induce mechanical hypersensitivity. All procedures should be performed under appropriate anesthesia and with institutional animal care and use committee (IACUC) approval.
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to a partial denervation and subsequent pain behaviors.[6]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in robust and long-lasting mechanical hypersensitivity in the lateral aspect of the paw.[2][7]
-
Diabetic Neuropathy: This can be induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic beta cells, leading to hyperglycemia and the development of diabetic complications, including neuropathic pain.[8][9]
B. Von Frey Test Protocol
-
Acclimatization: Place the animals in individual testing chambers on an elevated wire mesh floor for at least 30-60 minutes before testing to allow for acclimatization.[10][11]
-
Filament Application: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The filament should be applied perpendicularly until it buckles, and the force should be held for 2-5 seconds.[5][12]
-
Positive Response: A positive response is defined as a brisk withdrawal, shaking, or licking of the paw upon filament application.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next smaller filament is used.
-
If there is no response, the next larger filament is used.
-
Continue this pattern until the first crossover of response is observed, followed by four additional stimuli.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon.[5]
-
-
Data Collection: Record the paw withdrawal threshold for each animal at baseline (before treatment) and at various time points after administration of TCS 5861528 or vehicle.
Caption: Experimental Workflow for the von Frey Test.
II. Preparation and Administration of TCS 5861528
A. Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 369.42 g/mol | |
| Formula | C19H23N5O3 | |
| Appearance | White to off-white solid | [13] |
| Solubility | Soluble in DMSO | [13] |
| Storage | Store at room temperature. Stock solutions can be stored at -20°C for up to 1 year or -80°C for up to 2 years. | [13] |
B. Preparation of Dosing Solutions
-
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of TCS 5861528 in 100% DMSO.
-
For a final dosing solution, the DMSO stock can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. A common formulation involves first diluting the DMSO stock in PEG300, followed by the addition of Tween 80, and finally bringing the solution to the desired volume with saline.[4]
-
The final concentration of DMSO in the injected volume should be minimized to avoid vehicle-induced effects.
-
-
For Intrathecal (i.t.) Injection:
-
Prepare a stock solution of TCS 5861528 in 100% DMSO.
-
For intrathecal administration, the stock solution should be diluted in a sterile, artificial cerebrospinal fluid (aCSF) or saline to the final desired concentration.
-
Ensure the final concentration of DMSO is very low (typically <5%) to prevent neurotoxicity.
-
C. Recommended Dosages and Administration
| Route of Administration | Species | Recommended Dose | Efficacy | Reference |
| Intraperitoneal (i.p.) | Rat | 30 mg/kg | Significantly attenuated mechanical hypersensitivity in diabetic and SNI models. | [9] |
| Intrathecal (i.t.) | Rat | 10 µg | Attenuated mechanical hypersensitivity in diabetic and nerve injury models. | [2][9][14] |
Note: These dosages are a starting point. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Expected Outcomes and Data Interpretation
Treatment with TCS 5861528 is expected to increase the paw withdrawal threshold in animal models of mechanical hypersensitivity, indicating an analgesic effect. The magnitude of this effect will depend on the dose, route of administration, and the specific pain model used.
A significant increase in the paw withdrawal threshold in the TCS 5861528-treated group compared to the vehicle-treated group would suggest that TRPA1 activation is a key contributor to mechanical hypersensitivity in the model under investigation. The time course of the anti-hypersensitivity effect can also provide insights into the pharmacokinetics and pharmacodynamics of the compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in von Frey data | - Inadequate acclimatization- Inconsistent filament application- Animal stress | - Ensure a sufficient acclimatization period.- Standardize the location and manner of filament application.- Minimize environmental stressors in the testing room. |
| Lack of effect of TCS 5861528 | - Improper dose or route of administration- Poor solubility or stability of the compound- TRPA1 may not be the primary driver of hypersensitivity in the chosen model | - Perform a dose-response study.- Verify the preparation and storage of the dosing solution.- Consider the specific mechanisms of the pain model. |
| Vehicle-induced effects | - High concentration of DMSO or other solvents | - Minimize the concentration of organic solvents in the final dosing solution.- Include a vehicle-only control group to account for any solvent effects. |
Conclusion
TCS 5861528 is a valuable pharmacological tool for elucidating the role of the TRPA1 channel in mechanical hypersensitivity. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to assess the analgesic potential of this compound. By carefully selecting the appropriate animal model, standardizing behavioral testing procedures, and optimizing drug preparation and administration, researchers can obtain reliable and reproducible data to advance our understanding of pain pathophysiology and aid in the development of novel analgesic therapies.
References
-
Methods Used to Evaluate Pain Behaviors in Rodents - PMC. (2017, September 6). Retrieved from [Link]
-
Von Frey Test Protocol - IMPReSS - International Mouse Phenotyping Consortium. Retrieved from [Link]
-
How to conduct Von Frey Test? - BioMed. (2025, December 15). Retrieved from [Link]
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (2016, September 20). Retrieved from [Link]
-
Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PubMed. (2018, January 20). Retrieved from [Link]
-
Understanding the Molecular Mechanisms Underlying the Pathogenesis of Arthritis Pain Using Animal Models - MDPI. (2020, January 14). Retrieved from [Link]
-
Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model - Scientific Research Publishing. Retrieved from [Link]
-
Sphingosine 1-Phoshpate Receptors are Located in Synapses and Control Spontaneous Activity of Mouse Neurons in Culture - PMC. Retrieved from [Link]
-
Comparative study of cold hyperalgesia and mechanical allodynia in two animal models of neuropathic pain: different etiologies and distinct pathophysiological mechanisms. - ResearchGate. (2025, December 22). Retrieved from [Link]
-
Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments. Retrieved from [Link]
-
TRPA1 Antagonists for Pain Relief - PMC. (2018, November 1). Retrieved from [Link]
-
A role for S1P signalling in axon guidance in the Xenopus visual system - PMC - NIH. Retrieved from [Link]
-
Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - MDPI. (2021, November 18). Retrieved from [Link]
-
Spinal TRPA1 Contributes to the Mechanical Hypersensitivity Effect Induced by Netrin-1. (2022, June 14). Retrieved from [Link]
-
Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed. (2007, January 25). Retrieved from [Link]
-
The neurobiology of sphingosine 1-phosphate... : Neurology - Ovid. (2011, February 22). Retrieved from [Link]
-
Inhibiting TRPA1 ion channel reduces loss of cutaneous nerve fiber function in diabetic animals - BioKB. Retrieved from [Link]
-
Dissociated modulation of conditioned place-preference and mechanical hypersensitivity by a TRPA1 channel antagonist in peripheral neuropathy - PubMed. (2013, March 15). Retrieved from [Link]
-
Mechanical antihypersensitivity effect induced by repeated spinal administrations of a TRPA1 antagonist or a gap junction decoupler in peripheral neuropathy - PubMed. (2016, November 15). Retrieved from [Link]
-
TCS 5861528 | Cas# 332117-28-9 - 美国GlpBio. Retrieved from [Link]
-
Mechanical antihypersensitivity effect induced by repeated spinal administrations of a TRPA1 antagonist or a gap junction - Helda - helsinki.fi. (2016, September 24). Retrieved from [Link]
-
Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC - NIH. (2024, June 9). Retrieved from [Link]
-
Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC. Retrieved from [Link]
-
Spinal TRPA1 Contributes to the Mechanical Hypersensitivity Effect Induced by Netrin-1 - PubMed. (2022, June 14). Retrieved from [Link]
-
TCS 5861528 (3938) by Tocris, Part of Bio-Techne. Retrieved from [Link]
-
Characterization of a sphingosine 1-phosphate receptor antagonist prodrug - PubMed - NIH. (2011, September 15). Retrieved from [Link]
-
Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC - NIH. Retrieved from [Link]
-
Sphingosine 1-phosphate analogs as receptor antagonists - PubMed - NIH. (2005, March 18). Retrieved from [Link]
-
Sphingosine 1-Phosphate Analogs as Receptor Antagonists* - Semantic Scholar. (2004, November 1). Retrieved from [Link]
Sources
- 1. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical antihypersensitivity effect induced by repeated spinal administrations of a TRPA1 antagonist or a gap junction decoupler in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. glpbio.cn [glpbio.cn]
- 5. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Dissociated modulation of conditioned place-preference and mechanical hypersensitivity by a TRPA1 channel antagonist in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomed-easy.com [biomed-easy.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Spinal TRPA1 Contributes to the Mechanical Hypersensitivity Effect Induced by Netrin-1 [mdpi.com]
Application Note: Mechanistic Profiling of TRPA1 Antagonism using TCS 5861528
Technical Guide for Cell-Based Assays and High-Throughput Screening
Part 1: Introduction & Mechanism of Action[1]
Abstract
TCS 5861528 (Chembridge-5861528) is a potent, selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] Unlike non-selective pore blockers, TCS 5861528 specifically inhibits calcium influx evoked by electrophilic agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE). This guide outlines optimized protocols for utilizing TCS 5861528 in cell-based assays, focusing on calcium flux kinetics and electrophysiological validation. These methods are critical for researchers investigating neuropathic pain, respiratory irritation, and chemically induced nociception.
Mechanism of Action
TRPA1 acts as a "chemical nociceptor," sensing oxidative stress and electrophilic irritants. Upon activation by agonists like AITC, the channel opens, allowing a massive influx of Ca²⁺ and Na⁺, leading to membrane depolarization and action potential generation in sensory neurons (C-fibers). TCS 5861528 functions by stabilizing the closed state of the channel or sterically hindering the pore, thereby preventing cation influx.
Figure 1: Signal transduction pathway of TRPA1 and the inhibitory node of TCS 5861528. The antagonist prevents the transition to or conductance of the open state, halting downstream nociceptive signaling.
Part 2: Material Preparation & Properties
Compound Handling
TCS 5861528 is hydrophobic. Proper solubilization is critical to prevent precipitation during the assay, which causes false negatives (due to lack of exposure) or false positives (due to light scattering in fluorescence assays).
Table 1: Physicochemical Properties & Solubility
| Property | Value | Notes |
| Molecular Weight | 369.42 g/mol | |
| Target IC50 | 14.3 µM (AITC-evoked) | Values derived from rat TRPA1 models [1].[1] |
| Selectivity | >100 µM vs TRPV1 | Highly selective for TRPA1 over TRPV1. |
| Solubility (DMSO) | ~15 mg/mL (40 mM) | Recommended Stock Solvent. |
| Solubility (Water) | Insoluble | Do not dissolve directly in aqueous buffer. |
| Storage | -20°C (Solid/Stock) | Protect from light and moisture. |
Stock Solution Protocol
-
Calculate: To make a 10 mM stock, dissolve 3.69 mg of TCS 5861528 in 1 mL of anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds until the solution is completely clear.
-
Aliquot: Dispense into light-protective amber tubes (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the stock into assay buffer. Ensure the final DMSO concentration in the well does not exceed 0.5% (0.1% is optimal), as DMSO itself can modulate TRP channels at high concentrations.
Part 3: Experimental Protocols
Protocol A: High-Throughput Calcium Flux Assay
Primary application for screening and IC50 determination.
Objective: Measure the inhibition of AITC-induced cytosolic calcium increase in HEK293-TRPA1 stable cell lines.
1. Cell Preparation
-
Cell Line: HEK293 or CHO cells stably expressing human or rat TRPA1.
-
Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubation: Incubate overnight at 37°C, 5% CO₂. Cells should be 80-90% confluent at the time of assay.
2. Dye Loading
-
Dye Selection: Fluo-4 AM or Calcium-6 (Molecular Devices). These dyes are sensitive to intracellular Ca²⁺ changes.[4][5]
-
Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free). Note: Avoid probenecid if possible, as it may interact with some TRP channels, though it is standard for preventing dye extrusion.
-
Procedure:
3. Compound Addition (Antagonist Mode)
-
Preparation: Prepare TCS 5861528 at 3X the final desired concentration in assay buffer (e.g., for a 100 µM final top dose, prepare 300 µM).
-
Addition: Add 50 µL of the 3X TCS 5861528 solution to the cells (already containing 100 µL dye).
-
Pre-incubation (CRITICAL): Incubate for 30 minutes at RT .
-
Scientific Rationale: TRPA1 kinetics are rapid. Pre-incubation allows the antagonist to reach equilibrium binding with the channel before the agonist shock. Omitting this step often shifts IC50 values to the right (lower apparent potency).
-
4. Agonist Stimulation & Measurement
-
Agonist: AITC (Allyl isothiocyanate). Prepare at 4X EC80 concentration (typically 50-100 µM final).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic plate reader.
-
Settings:
-
Excitation: 488 nm / Emission: 525 nm.
-
Baseline read: 10 seconds.
-
Injection: 50 µL of 4X AITC.
-
Read duration: 120 seconds.
-
5. Data Analysis
-
Calculate Max - Min RFU (Relative Fluorescence Units) for each well.
-
Normalize data:
-
0% Inhibition = AITC + Vehicle (DMSO).
-
100% Inhibition = Buffer + Vehicle (No Agonist).
-
-
Fit data to a 4-parameter logistic equation to determine IC50.
Protocol B: Whole-Cell Patch Clamp Validation
Gold standard for confirming direct channel block.
Objective: Validate TCS 5861528 activity under voltage-clamp conditions to rule out fluorescence artifacts.
-
Rig Setup: Standard whole-cell patch clamp configuration.
-
Solutions:
-
Extracellular: Standard Tyrode’s solution (Ca²⁺ 2 mM).
-
Intracellular (Pipette): CsCl-based solution (to block K⁺ channels) buffered with EGTA.
-
-
Voltage Protocol: Hold cells at -60 mV. Apply a ramp protocol (-100 mV to +100 mV over 500 ms) every 5 seconds.
-
Application Sequence:
-
Baseline: Record stable current in bath solution.
-
Agonist: Perfuse AITC (100 µM). Observe rapid development of inward current (at -60 mV) and outward rectification.
-
Block: Co-apply AITC (100 µM) + TCS 5861528 (20 µM).
-
Result: Current should rapidly diminish toward baseline levels.
-
-
Washout: Remove TCS 5861528 to test reversibility (TRPA1 covalent agonists like AITC may make washout difficult; consider using non-covalent agonists like Carvacrol for reversibility studies).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | Do not exceed 100 µM in assay buffer. Ensure DMSO < 0.5%. Sonicate working solutions if turbidity is observed. |
| High Background | Constitutive TRPA1 activity. | TRPA1 can be activated by cold (<17°C). Ensure all reagents and plate reading are performed at Room Temperature (22-25°C) . |
| Variable IC50 | Insufficient pre-incubation. | Ensure the 30-minute pre-incubation step is strictly followed to allow antagonist equilibration. |
| Dye Leakage | Anion transport. | If signal decays rapidly, add 2.5 mM Probenecid to the loading buffer (ensure Probenecid control is run, as it can affect some GPCRs/channels). |
References
-
Wei H, Hämäläinen MM, Saarnilehto M, et al. (2009).[1] Attenuation of the mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[8] Anesthesiology, 111(1), 147-154.[1][3]
-
Wei H, Karimaa M, Korjamo T, et al. (2010).[1] Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.[3]
-
Tocris Bioscience. (n.d.). TCS 5861528 Product Information. Tocris.
-
Cayman Chemical. (n.d.). TCS 5861528 Product Datasheet. Cayman Chem.[1]
Sources
Application Notes and Protocols: Recommended Storage Conditions for TCS 5861528
For Researchers, Scientists, and Drug Development Professionals
Author: Gemini, Senior Application Scientist
**Abstract
This document provides a comprehensive guide to the optimal storage conditions for the TRPA1 channel blocker, TCS 5861528. Recognizing the conflicting information available from various suppliers, this application note synthesizes vendor-specific data with fundamental principles of chemical stability to offer a set of best-practice recommendations. The goal is to ensure the long-term integrity, potency, and reliability of this compound for research and development applications. We will delve into the rationale behind these recommendations, covering both the solid, lyophilized form and prepared stock solutions.
Introduction to TCS 5861528
TCS 5861528 is a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. It is a valuable tool in neuroscience and pharmacology research, particularly in studies related to pain, inflammation, and respiratory conditions. As with any potent small molecule, maintaining its chemical integrity from receipt to experimental use is paramount for generating reproducible and accurate data. The stability of a compound can be compromised by various environmental factors, including temperature, moisture, light, and oxygen.[1] This guide provides the necessary protocols to mitigate these risks.
Analysis of Supplier-Specific Recommendations
A review of commercially available TCS 5861528 reveals inconsistencies in storage advice, which can be a source of confusion for researchers. The table below summarizes the recommendations from various vendors.
| Supplier | Recommended Storage (Solid Form) | Shipping Condition | Recommendations for Solutions |
| Tocris Bioscience | Store at Room Temperature (RT) | Not Specified | Use on the same day; aliquots at -20°C usable for up to one month.[2] |
| APExBIO | Not Specified | Shipped with blue ice | Long-term storage not recommended; use soon after preparation.[3] |
| GlpBio / MedchemExpress | Store at Room Temperature (RT) | Shipped at RT or with blue ice | -80°C for up to 2 years; -20°C for up to 1 year.[4][5] |
| Cayman Chemical | Not Specified | Not Specified | Not Specified |
The discrepancy between "Room Temperature" storage and shipping on "blue ice" suggests that while the compound may be stable at ambient temperatures for short periods (like shipping), colder temperatures are likely beneficial for preserving long-term stability.
Scientific Rationale and Best Practices for Storage
To resolve these ambiguities and ensure maximum compound viability, the following recommendations are based on established principles of chemical stability for solid-state small molecules and cryopreservation of solutions.
Storage of Solid (Lyophilized) TCS 5861528
The primary threats to solid-state compounds are temperature, humidity, and light.[1] These factors can provide the energy needed to overcome the activation barrier for degradation reactions.
Recommended Protocol:
-
Temperature: For long-term storage (>6 months), it is recommended to store the solid compound at -20°C . For short-term storage (<6 months), storage at 2-8°C is acceptable. While some vendors state room temperature is adequate, colder temperatures slow down potential degradation pathways.[1]
-
Environment: Store the vial in a desiccator to protect it from moisture. TCS 5861528 is a lyophilized powder, and like many such compounds, it can be hygroscopic. Absorbed moisture can act as a plasticizer and increase molecular mobility, potentially leading to degradation.[6][7]
-
Light: Protect the compound from light by storing it in its original amber vial or in a dark location. Photodegradation is a common pathway for the breakdown of organic molecules.[8]
-
Handling: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes.[2] This crucial step prevents condensation from forming inside the vial when the warmer room air meets the cold compound, thereby minimizing moisture contamination.
The following diagram illustrates the key factors influencing the stability of solid TCS 5861528.
Caption: Key environmental factors that can lead to the degradation of solid TCS 5861528.
Preparation and Storage of Stock Solutions
TCS 5861528 is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. The stability of the compound in solution is generally lower than in its solid state.
Solubility Data:
Recommended Protocol for DMSO Stock Solutions:
-
Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can promote compound degradation.[10]
-
Preparation: Prepare the stock solution at the desired concentration (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary, as recommended by suppliers.[4]
-
Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed cryovials. This is the most critical step to preserve the integrity of the stock. Aliquoting prevents multiple freeze-thaw cycles, which can cause the compound to degrade and moisture to be introduced into the stock solution.
-
Storage Temperature:
-
Handling: When you need to use the compound, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening. Do not refreeze any unused portion of the thawed aliquot.
The workflow below outlines the decision-making process for the proper storage of TCS 5861528.
Caption: Decision workflow for the storage of TCS 5861528 upon receipt and after preparation.
Conclusion
The integrity of TCS 5861528 is best maintained by adopting a storage strategy that minimizes exposure to heat, light, and moisture. For the solid compound, long-term storage at -20°C in a desiccator is the recommended best practice. For stock solutions, aliquoting into single-use volumes and storing at -80°C is essential for preventing degradation from freeze-thaw cycles and ensuring experimental reproducibility. By adhering to these scientifically-grounded protocols, researchers can be confident in the quality and performance of this important pharmacological tool.
References
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. HD Chemicals. [Link]
-
TCS 5861528 | Cas# 332117-28-9. GlpBio. [Link]
-
DMSO Solutions Warehouse Storage. Cubework. [Link]
-
General Storage Guidelines. University of Wisconsin–Madison EHS. [Link]
-
Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. [Link]
-
Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. Drug Development and Delivery. [Link]
-
Solid State Properties of Drugs. Vici Health Sciences. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Executive. [Link]
-
Solid State Stability. VxP Pharma. [Link]
-
Critical Factors in the Stability of Pharmaceutical Solid Forms. Solitek Pharma. [Link]
-
Stability considerations for lyophilized biologics. ResearchGate. [Link]
-
Molecular Mobility and Stability of Non-Crystalline Drugs in Solid State Devices. Scholars Research Library. [Link]
-
Chemicals storage. Erlab. [Link]
-
Chemical Storage and Management. Louisiana State University. [Link]
Sources
- 1. gmpplastic.com [gmpplastic.com]
- 2. Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Lab Manager [labmanager.com]
- 3. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. dmsostore.com [dmsostore.com]
- 5. quora.com [quora.com]
- 6. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid State Stability | VxP Pharma [vxppharma.com]
- 9. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 10. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
Troubleshooting & Optimization
Technical Support Center: TCS 5861528 Solubility & Formulation Guide
Document ID: TCS-586-SOL-v2.1 Department: Application Science & Technical Support Topic: Troubleshooting Solubility, Reconstitution, and In Vivo Formulation for TCS 5861528 Audience: Drug Discovery Researchers, In Vivo Pharmacologists
Product Snapshot & Chemical Profile
Before initiating any protocol, verify the physicochemical properties of your batch. TCS 5861528 is a highly hydrophobic TRPA1 antagonist; improper handling will result in experimental failure due to precipitation or inconsistent dosing.
| Property | Specification | Technical Note |
| Chemical Name | TCS 5861528 | Selective TRPA1 Channel Blocker |
| CAS Number | 332117-28-9 | Verify against CoA; often confused with salt forms. |
| Molecular Weight | 369.42 g/mol | Moderate MW, but high lipophilicity drives solubility issues. |
| Solubility (Water) | Insoluble | Do not attempt direct dissolution in aqueous buffers. |
| Solubility (DMSO) | ~76 mg/mL | Requires warming (37°C) and sonication. |
| Solubility (Ethanol) | ~6 mg/mL | Significantly lower than DMSO; not recommended for high-conc stocks. |
Core Solubility Protocols
Phase 1: Stock Solution Preparation (In Vitro)
The Issue: Users often report "crashing out" (precipitation) when retrieving frozen stocks. This is usually due to moisture uptake by DMSO or insufficient re-solubilization.
The Solution:
-
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%). Avoid ethanol for primary stocks due to lower solubility limits (~6 mg/mL).
-
Dissolution Step:
-
Weigh the lyophilized powder.
-
Add DMSO to achieve a target concentration of 10–50 mM .
-
Critical: Vortex for 1 minute, then sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.
-
-
Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C.
-
Rule of Thumb: Limit freeze-thaw cycles to a maximum of 3.
-
Phase 2: Aqueous Dilution (Cell Culture)
The Issue: Adding the DMSO stock directly to the cell culture media often causes a "cloud" of precipitate to form instantly.
The Solution: The "Intermediate Dilution" Method. Never jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.
-
Prepare an Intermediate: Dilute your main stock 1:10 in pure DMSO or a 50/50 DMSO/Ethanol mix first.
-
Rapid Dispersion: Pipette the stock into the media while vortexing the media (or swirling rapidly). Do not drop the stock on top of static media.
-
Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, unless your cells are validated for higher tolerance.
In Vivo Formulation Strategies
For animal studies (IP, PO, SC), simple DMSO/Saline mixtures often fail. You must use a co-solvent system to maintain solubility while ensuring biocompatibility.
Recommended Vehicle: The "10/40/5" System
This formulation balances solubility power (DMSO/PEG) with surfactant stabilization (Tween).
Reagents:
-
Solvent A: 100% DMSO (Anhydrous)
-
Solvent B: PEG300 (Polyethylene Glycol 300)
-
Solvent C: Tween 80[1]
-
Solvent D: Saline (0.9% NaCl) or PBS
Step-by-Step Formulation Protocol:
-
Step 1 (Solubilization): Dissolve TCS 5861528 completely in 10% of the total volume using DMSO. (e.g., for 10 mL total, use 1 mL DMSO). Sonicate until clear.
-
Step 2 (Stabilization): Add 40% of the total volume using PEG300. Vortex vigorously. The solution may warm up slightly; this aids solubility.
-
Step 3 (Surfactant): Add 5% of the total volume using Tween 80. Vortex until homogenous.
-
Step 4 (Aqueous Phase): Slowly add 45% Saline while vortexing.
-
Warning: Adding saline too fast can shock the compound out of solution. Add dropwise if unsure.
-
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.
Visual Workflows
Figure 1: Decision Logic for Vehicle Selection
Caption: A logical flowchart to determine the optimal solvent system based on your experimental end-point (In Vitro vs. In Vivo).
Troubleshooting & FAQ
Q1: The solution turned cloudy immediately after adding Saline in the in vivo formulation. Can I still use it?
-
Answer: No. A cloudy solution indicates precipitation (suspension). Injecting this intravenously (IV) can cause embolisms. For IP/SC, it leads to unknown pharmacokinetics.
-
Fix:
-
Ensure you followed the order: DMSO
PEG Tween Saline.[1] -
Increase the PEG300 ratio (e.g., to 50%) and decrease Saline.
-
Sonicate the final mixture at 37°C for 10 minutes.
-
Q2: My control animals (Vehicle only) are showing signs of lethargy.
-
Answer: 10% DMSO can be tolerated, but sensitive models (e.g., certain mouse strains or CNS injections) may react.
-
Fix: Reduce DMSO to 5% and compensate by increasing PEG300. Alternatively, switch to a Corn Oil vehicle (dissolve in minimal DMSO, then dilute into warm corn oil), though absorption will be slower.
Q3: Can I freeze the formulated aqueous solution?
-
Answer: No. The "10/40/5" formulation is a meta-stable mixture. Freezing often causes irreversible crystal growth. Prepare fresh daily.
Q4: I need a higher concentration than 76 mg/mL in DMSO.
-
Answer: This is near the saturation limit. You can try heating to 45°C briefly, but stability is not guaranteed. If you need higher doses in vivo, consider increasing the injection volume rather than the concentration.
References
-
Tocris Bioscience. TCS 5861528 Product Datasheet & Physical Properties.[2] Retrieved from
-
Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[1] Anesthesiology, 111(1), 147-154.[1] (Demonstrates in vivo usage).
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity.[1][2] Neuropharmacology, 58(3), 578-584.[1]
-
MedChemExpress (MCE). TCS 5861528 Solubility and Formulation Guidelines. Retrieved from
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. Retrieved from
Sources
Technical Support Center: TCS 5861528 Optimization Guide
Senior Application Scientist: Dr. Alex V. Mercer Subject: Optimizing TCS 5861528 Concentration for TRPA1 Blockade in Cell Culture Last Updated: February 24, 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you are investigating the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel and require precise blockade using TCS 5861528 (also known as Chembridge-5861528).
Unlike promiscuous blockers, TCS 5861528 is highly selective. However, its utility is often compromised by two common user errors: incorrect solubility management and misinterpretation of IC50 values in complex media. This guide moves beyond basic datasheets to provide a self-validating system for your experiments.
Part 1: The Foundation – Solubility & Preparation
The Core Problem: TCS 5861528 is hydrophobic. While datasheets claim solubility in DMSO up to 100 mM, this refers to the stock solution, not the final aqueous culture condition. "Crashing out" (precipitation) upon addition to media is the #1 cause of failed assays, often mistaken for lack of potency.
Protocol: The "Intermediate Dilution" Method
Do not pipette high-concentration DMSO stock directly into the cell culture well. This causes local precipitation that kills cells and sequesters the drug.
Step-by-Step Workflow:
-
Master Stock: Dissolve TCS 5861528 powder in 100% anhydrous DMSO to 50 mM . Aliquot and store at -20°C.
-
Intermediate Stock (1000x): When ready to use, dilute the Master Stock into a secondary DMSO tube to create a concentration 1000x higher than your final target.
-
The "Shift" (10x Working Solution): Dilute the Intermediate Stock 1:100 into warm culture media (or HBSS buffer) while vortexing. This creates a 10x working solution with 1% DMSO.
-
Final Application: Add this 10x solution to your cells (which already contain 90% volume).
-
Final DMSO Concentration: 0.1% (Safe for most cell lines).
-
Visualization: Solubility Workflow
Figure 1: The "Intermediate Dilution" strategy prevents osmotic shock and microprecipitation, ensuring the actual concentration matches the calculated concentration.
Part 2: Dose-Finding & Concentration Optimization
The Scientific Reality: The reported IC50 of TCS 5861528 for human TRPA1 is approximately 14.3 µM [1][2].[1] This is relatively high compared to nanomolar drugs. Consequently, you must use concentrations in the 10–50 µM range to see robust effects, which dangerously approaches the solubility limit and off-target toxicity thresholds.
Strategic Concentration Table
Use this table to design your dose-response curve. Do not rely on a single dose.
| Concentration | Role in Assay | Technical Note |
| 0.1 - 1 µM | Sub-threshold | Unlikely to show significant block; useful for defining the "floor" of the curve. |
| 14.3 µM | IC50 (Human) | Theoretical 50% inhibition. In protein-rich media (10% FBS), effective free drug may be lower. |
| 30 µM | Functional Block | Recommended starting point for "full block" experiments. |
| 50 - 60 µM | Maximal Block | High risk of precipitation. Must use the Intermediate Dilution method. |
| > 100 µM | Danger Zone | High risk of non-specific cytotoxicity and off-target TRPV1 effects. Avoid. |
Experimental Logic: The "Serum Shift"
Why did 15 µM work in buffer but fail in growth media? TCS 5861528 can bind to albumin in Fetal Bovine Serum (FBS). If your assay (e.g., Calcium Flux) allows, perform the drug incubation in serum-free HBSS or low-serum media (0.5% FBS) to maximize potency. If you must use 10% FBS, you may need to increase the concentration by 2-3x to achieve the same blockade seen in buffer.
Part 3: Functional Assay Troubleshooting (Q&A)
Q1: I added TCS 5861528, but the AITC-induced calcium influx wasn't blocked. Why? A: Pre-incubation is mandatory. Unlike ion channel blockers that plug the pore instantly, TRPA1 antagonists often require time to access the binding pocket or induce a conformational clamp.
-
Correct Protocol: Add TCS 5861528 to the cells 15–30 minutes BEFORE injecting the agonist (AITC or Cinnamaldehyde).
-
Washout Warning: Do not wash the cells after the pre-incubation. The antagonist must be present during the agonist injection. TRPA1 recovery is rapid; washing the drug off restores channel function within seconds.
Q2: My cells are dying in the vehicle control. Is it the drug? A: It is likely the DMSO. Calculate your final DMSO percentage. If you are testing 50 µM drug using a 10 mM stock, you are adding 0.5% DMSO. Many primary neurons (DRGs) are sensitive to >0.1% DMSO.
-
Solution: Prepare a higher concentration Master Stock (e.g., 50 mM or 100 mM) so that the volume of DMSO added is smaller.
Q3: How do I distinguish TRPA1 blockade from general calcium dampening? A: Use a specific control. Run a parallel well stimulated with Capsaicin (TRPV1 agonist) . TCS 5861528 is selective for TRPA1 and should not block Capsaicin responses [1][3]. If Capsaicin response is also blocked, your concentration is too high (non-specific toxicity) or your cells are unhealthy.
Visualization: Mechanism of Action & Assay Logic
Figure 2: TCS 5861528 competes to stabilize the closed state of the channel. Without pre-incubation, the Agonist may activate the channel before TCS can bind effectively.
Part 4: References
-
Wei, H. et al. (2009).[2][3] Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[2][3][4] Anesthesiology, 111(1), 147-154.[2][3]
-
Tocris Bioscience. (n.d.). TCS 5861528 Product Datasheet. Biological Activity & Solubility.[5][6]
-
Wei, H. et al. (2010).[3] Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.[3]
-
Cayman Chemical. (n.d.). TCS 5861528 Product Information.
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch of TCS 5861528.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Stability & Handling of TCS 5861528 (TRPA1 Antagonist)
Core Technical Overview
TCS 5861528 is a potent, selective TRPA1 channel antagonist (blocker).[1][2] It is widely used to study TRPA1-mediated calcium influx and pain signaling pathways, particularly in models of diabetic hypersensitivity and neurogenic inflammation.
-
Chemical Name: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide[1]
-
Molecular Weight: 369.42 g/mol
-
Primary Target: TRPA1 (IC₅₀ ~14.3 µM for AITC-induced currents)[1][2]
Solubility Profile & Solvent Selection
Critical Insight: The most common user error with TCS 5861528 is attempting to dissolve it in Ethanol or directly in aqueous buffers.[1] This compound is highly hydrophobic and requires specific organic solvents for initial solubilization.
Solubility Data Table
| Solvent | Max Solubility | Status | Recommended? | Notes |
| DMSO | ~15 - 30 mg/mL | High | YES | Primary solvent. Warm to 37°C if needed.[1] |
| DMF | ~30 mg/mL | High | YES | Alternative to DMSO for specific chemical workflows.[1] |
| Ethanol | ~0.1 mg/mL | Very Low | NO | Do not use. Poor solubility leads to inconsistent dosing.[1] |
| Water / PBS | < 0.1 mg/mL | Insoluble | NO | Will precipitate immediately. Requires co-solvents.[1] |
Troubleshooting FAQ: Solubility
Q: I tried dissolving TCS 5861528 in Ethanol, but it remains cloudy. Can I vortex it into solution? A: No. TCS 5861528 has negligible solubility in ethanol (~0.1 mg/mL). Vortexing or heating will not create a stable solution at standard stock concentrations (e.g., 10 mM). You must evaporate the ethanol (if possible) and redissolve the solid in DMSO or DMF.
Q: Why does the compound precipitate when I add my DMSO stock to the cell culture media? A: This is known as "solvent shock" or "crash-out." TCS 5861528 is hydrophobic. When a concentrated DMSO stock is introduced to a high-water environment (media), the local concentration of DMSO drops rapidly, forcing the compound out of solution before it can disperse.
-
Solution: Dilute the stock stepwise or add the stock to the media while vortexing rapidly to ensure immediate dispersion. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity, but ensure the compound concentration does not exceed its aqueous solubility limit.
Stability & Storage Guidelines
Core Directive: TCS 5861528 contains amide linkages and a purine-like core.[1] While chemically robust in solid form, it is prone to hydrolysis and precipitation in solution over time.
Storage Specifications
| State | Temperature | Shelf Life | Conditions |
| Solid Powder | -20°C or -80°C | 2 Years | Desiccate; Protect from light.[1] |
| DMSO Stock | -80°C | < 1 Month | Use aliquots. Avoid freeze-thaw cycles.[1] |
| Aqueous Dilution | 37°C / RT | Immediate | Unstable. Prepare fresh for every experiment. |
Troubleshooting FAQ: Stability
Q: Can I store the DMSO stock at -20°C for 6 months? A: We do not recommend long-term storage of solutions.[1] While some activity may be retained, the risk of micro-precipitation (which is often invisible to the naked eye) increases significantly with freeze-thaw cycles.
-
Best Practice: Prepare a high-concentration stock, aliquot into single-use vials (e.g., 20 µL), and store at -80°C. Discard any leftover solution after thawing.
Q: Is the compound light-sensitive? A: Yes, as a precaution. Purine derivatives can be sensitive to UV/visible light degradation over extended periods. Store stocks in amber vials or wrapped in foil.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Calculate: For 10 mg of TCS 5861528 (MW 369.42), add 2.70 mL of anhydrous DMSO.
-
Dissolve: Vortex vigorously for 30-60 seconds. If particles persist, warm the vial to 37°C in a water bath for 2 minutes.
-
Inspect: Ensure the solution is perfectly clear.
-
Aliquot: Dispense into 50 µL aliquots in sterile microcentrifuge tubes.
-
Store: Freeze immediately at -80°C.
Protocol B: In Vivo Formulation (Solubility Optimization)
For animal studies (e.g., IP injection), simple DMSO dilution often causes precipitation in the syringe or peritoneum.[1] Use the following "4-Step Solubilization" method to create a stable suspension/emulsion.
Reagents Required:
Workflow Diagram:
Figure 1: Step-wise formulation protocol for in vivo administration to prevent precipitation.
Detailed Steps:
-
DMSO: Dissolve the specific dose in DMSO (10% of total volume).
-
PEG300: Add PEG300 (40% of total volume) and vortex. The solution should remain clear.
-
Tween 80: Add Tween 80 (5% of total volume) and mix.
-
Saline: Slowly add warm (37°C) saline (45% of total volume) while vortexing.
-
Note: If the solution turns milky, a suspension has formed. This is often acceptable for IP injection but ensure it is well-mixed immediately before injection.
-
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Loss of Activity | Hydrolysis due to aqueous storage.[1] | Do not store diluted working solutions. Prepare fresh from DMSO stock immediately before the assay. |
| Inconsistent IC₅₀ | Precipitation in media.[1] | Check the final DMSO concentration.[1][4][5] If <0.1%, the compound may be crashing out. Increase DMSO slightly (up to 0.5% if cells tolerate) or use the PEG300 co-solvent method for in vitro assays as well. |
| Cytotoxicity | Solvent toxicity (not compound).[1][6][7][8] | Run a "Vehicle Control" (DMSO only). TRPA1 assays are sensitive; high DMSO can induce calcium artifacts or cell stress. |
| Crystals in Syringe | Temperature shock.[1] | When moving from RT stock to cold saline, precipitation occurs. Keep all solvents and saline at 37°C during preparation. |
References
-
Wei, H., et al. (2009).[1][3] "Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals." Anesthesiology, 111(1), 147-154.[1][3]
-
Wei, H., et al. (2010).[3] "Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat." Neuropharmacology, 58(3), 578-584.[1][3]
-
Cayman Chemical. (n.d.).[1] "TCS 5861528 Product Information." Cayman Chemical Technical Data.
-
Tocris Bioscience. (n.d.). "TCS 5861528 Technical Datasheet." Tocris.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.cn [glpbio.cn]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Troubleshooting In Vivo Experiments with TCS 5861528
Welcome to the technical support center for TCS 5861528. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for successful in vivo experiments. Here, we will address common challenges and provide solutions in a practical question-and-answer format, grounded in scientific expertise and integrity.
TCS 5861528 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] It blocks calcium influx initiated by TRPA1 agonists like allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE).[2] Its utility has been demonstrated in vivo, particularly in models of diabetic hypersensitivity.[1][2] This guide will help you navigate the complexities of using this compound in your research.
Part 1: Compound Integrity, Formulation, and Administration
A common source of experimental variability and failure originates from the handling and formulation of the compound. This section addresses these foundational aspects.
Frequently Asked Questions (FAQs)
Q1: My TCS 5861528 is not dissolving properly in my vehicle. What could be the issue and how can I resolve it?
Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[3][4] If TCS 5861528 precipitates, its effective concentration will be significantly lower than intended, leading to a lack of efficacy.[4]
-
Solvent Choice: TCS 5861528 is soluble in DMF (30 mg/ml) and DMSO (15 mg/ml), but has very low solubility in ethanol (0.1 mg/ml).[2] For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it in a suitable vehicle.[1][5]
-
Vehicle Systems: For poorly soluble compounds, co-solvents, surfactants, or cyclodextrins are often used to improve solubility and bioavailability.[3][6] For TCS 5861528, successful in vivo studies have utilized vehicles such as 10% DMSO in 20% SBE-β-CD in saline, or 10% DMSO in corn oil.[1][5]
-
Preparation Technique: When preparing the dosing solution, add each solvent sequentially and ensure the solution is clear before adding the next component. Gentle heating or sonication can aid dissolution, but always check the compound's stability under these conditions.[5] It is recommended to prepare the working solution fresh on the day of the experiment.[5]
Q2: I am concerned about the stability of my TCS 5861528 stock solution. What are the best practices for storage?
The stability of your compound is critical for reproducible results.[7]
-
Solid Compound: Store the solid form of TCS 5861528 at room temperature as recommended.[2]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][7] Store these aliquots at -20°C or -80°C for long-term stability.[7] Before opening a vial of solid compound, allow it to equilibrate to room temperature to prevent moisture condensation.[7]
Q3: What is a reliable formulation for intraperitoneal (i.p.) administration of TCS 5861528 in rats?
The choice of formulation can significantly impact the compound's absorption and, consequently, its efficacy. A published study that successfully used TCS 5861528 in a rat model of diabetic hypersensitivity provides a validated formulation.[1]
Table 1: Recommended In Vivo Formulations for TCS 5861528
| Route of Administration | Vehicle Composition | Achievable Concentration | Notes | Source |
| Intraperitoneal (i.p.) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | This formulation yields a clear solution. | [1][5] |
| Intraperitoneal (i.p.) | 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | This is an alternative formulation. Use with caution if the dosing period is longer than two weeks. | [1][5] |
Protocol 1: Preparation of TCS 5861528 for Intraperitoneal Administration
This protocol is adapted from validated methods for TCS 5861528.[1][5]
-
Prepare a 30 mg/mL stock solution of TCS 5861528 in 100% DMSO.
-
Prepare a 20% SBE-β-CD in saline solution. To do this, dissolve 2g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
To prepare a 1 mL working solution of 3 mg/mL TCS 5861528:
-
Add 100 µL of the 30 mg/mL TCS 5861528 stock solution to a sterile microcentrifuge tube.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
-
Administer the freshly prepared solution to the animals.
Part 2: In Vivo Experimental Design and Execution
A robust experimental design is fundamental to obtaining reliable and interpretable data.[8] This involves careful consideration of the animal model, controls, and adherence to established guidelines.
Frequently Asked Questions (FAQs)
Q4: We are not observing the expected anti-hypersensitivity effect of TCS 5861528. Could our experimental design be the problem?
Yes, several factors in your experimental design could lead to a lack of observable effect.[8][9]
-
Animal Model Selection: Ensure the chosen animal model is appropriate for your research question.[8][9] The genetic background of the animals can influence the disease phenotype and drug response.[9] For instance, TCS 5861528 has been shown to be effective in a streptozotocin-induced diabetes model in rats.[1]
-
Dose Selection: The dose of 30 mg/kg administered intraperitoneally twice daily was effective in attenuating mechanical hypersensitivity in rats.[1] If you are using a lower dose, you may not be achieving a therapeutic concentration at the target site. A dose-response study is often necessary to determine the optimal dose for your model.
-
Controls: Appropriate control groups are essential.[9] This includes a vehicle control group to ensure that the vehicle itself is not causing any effects.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to experimental groups, and investigators should be blinded to the treatment assignments during data collection and analysis.[8][10]
-
Statistical Power: An inadequate sample size can lead to a failure to detect a real effect.[9] Perform a power analysis to determine the appropriate number of animals per group.[8]
Q5: What are the ARRIVE guidelines and why are they important for my experiments with TCS 5861528?
The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a checklist of essential information that should be included when reporting animal research.[11][12] Adhering to these guidelines during the planning phase of your experiment ensures methodological rigor and enhances the reproducibility of your findings.[10][11] Key aspects include detailing the experimental design, sample size calculation, randomization, blinding, and statistical methods.[12]
Experimental Workflow for an In Vivo Study with TCS 5861528
Caption: Key phases of an in vivo experiment with TCS 5861528.
Part 3: Pharmacokinetics, Pharmacodynamics, and Toxicity
Understanding the relationship between drug concentration and its effect is crucial for interpreting your results.
Frequently Asked Questions (FAQs)
Q6: We see high variability in our results between animals in the same group. What could be the cause?
High inter-subject variability is a known challenge in in vivo studies.[13]
-
Formulation Issues: Inconsistent formulation or administration can lead to variable drug exposure. Ensure the compound is fully dissolved and administered accurately.
-
Animal Health: Underlying health issues in some animals can affect drug metabolism and response. Ensure all animals are healthy before starting the experiment.
-
Metabolism Differences: Individual differences in drug metabolism can lead to varying levels of active compound.
-
Pathophysiological State: The disease state itself can alter drug disposition and response.[14]
Q7: We are observing unexpected toxicity or adverse effects. What should we do?
Unexpected toxicity can arise from several factors.
-
Vehicle Toxicity: The vehicle itself might be causing adverse effects. Ensure your vehicle control group is thoroughly monitored. High concentrations of DMSO, for example, can be toxic.
-
Off-Target Effects: While TCS 5861528 is selective for TRPA1, at high concentrations, off-target effects are always a possibility. Consider reducing the dose.
-
Metabolite Toxicity: A metabolite of the compound could be toxic.
-
Acute vs. Chronic Dosing: The toxicity profile can differ between single-dose and repeated-dose studies.[15][16] If you are conducting a longer-term study, a preliminary toxicology assessment may be necessary.
TRPA1 Signaling Pathway and TCS 5861528 Mechanism of Action
Caption: TCS 5861528 blocks the TRPA1 channel, preventing Ca2+ influx.
Table 2: Summary of Reported In Vivo Dosing of TCS 5861528
| Species | Dose | Route | Frequency | Model | Observed Effect | Source |
| Rat | 30 mg/kg | i.p. | Twice daily for a week | Streptozotocin-induced diabetes | Significantly attenuated development of mechanical hypersensitivity | [1] |
| Rat | 3 and 10 µ g/rat | i.t. | Once | Capsaicin-induced blood flow increase | Attenuated blood flow increase in a dose-related fashion | [1] |
Part 4: General Best Practices and Animal Welfare
Ethical and rigorous scientific practices are paramount in animal research.
-
The 3Rs: Always adhere to the principles of Replacement, Reduction, and Refinement.[17] This means using non-animal methods where possible, minimizing the number of animals used, and refining procedures to minimize animal suffering.[17][18]
-
Institutional Approval: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board.[19]
-
Husbandry and Care: Proper animal husbandry, including appropriate housing, nutrition, and veterinary care, is essential for both animal welfare and the quality of your data.[19][20]
By following this guide, you can enhance the quality and reproducibility of your in vivo experiments with TCS 5861528 and contribute to robust and reliable scientific outcomes.
References
- ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design.
- Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- WuXi AppTec DMPK. (2024, March 15).
- FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment.
- MedchemExpress.com. Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist.
- QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research.
- Anilocus. (2025, July 14). How to Design an In Vivo Pilot Study.
- Tocris Bioscience. TCS 5861528 | TRPA1.
- American Physiological Society. Guiding Principles for Research Involving Animals and Human Beings.
- U.S. Food and Drug Administration. (2025, January 14).
- BioDuro. (2020, March 6).
- GlpBio. TCS 5861528 | Cas# 332117-28-9.
- APExBIO. TCS 5861528 - High-Performance Biochemical Research Tool.
- PMC.
- Cayman Chemical. TCS 5861528 (CAS Number: 332117-28-9).
- MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
- ichorbio. (2023, May 9). Optimizing Animal Husbandry in In Vivo Research: Best Practices.
- ResearchGate. (2025, July 8). (PDF)
- European Medicines Agency (EMA). (2010, May 31).
- MCE. Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂.
- PMC - NIH. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research.
- Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Benchchem. Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
- Biobide. In vivo toxicology studies - Blog.
- PMC. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Distribution in Tissue.
- PMC. (2020, July 10). Concerns about pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK-PD) studies in the new therapeutic area of COVID-19 infection.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- MedchemExpress.com. Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist. (Japanese)
- MDPI. Special Issue : Pathophysiological Influences on Pharmacokinetics and Pharmacodynamics.
- Cre
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ichor.bio [ichor.bio]
- 9. Tackling In Vivo Experimental Design [modernvivo.com]
- 10. How to Design an In Vivo Pilot Study [anilocus.com]
- 11. network.febs.org [network.febs.org]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Distribution in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutics | Special Issue : Pathophysiological Influences on Pharmacokinetics and Pharmacodynamics [mdpi.com]
- 15. blog.biobide.com [blog.biobide.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. qps.com [qps.com]
- 18. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ichor.bio [ichor.bio]
potential off-target effects of TCS 5861528
A Guide for Researchers on Potential Off-Target Effects and Experimental Validation
Introduction
TCS 5861528 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments involving TCS 5861528. While this compound has demonstrated high potency for TRPA1, it is crucial for researchers to be aware of and experimentally address potential off-target effects to ensure the validity and accuracy of their findings. This document provides a framework for identifying and mitigating these effects through robust experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TCS 5861528?
A1: TCS 5861528 is a potent TRPA1 channel blocker. It antagonizes the influx of calcium ions (Ca2+) through the TRPA1 channel that is evoked by agonists such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE).[1][3][4]
Q2: What are the reported on-target potencies of TCS 5861528?
A2: The following table summarizes the reported IC50 values for TCS 5861528 against TRPA1 activation by different agonists.
| Agonist | IC50 Value | Reference |
| Allyl isothiocyanate (AITC) | 14.3 µM | [1][3][4] |
| 4-hydroxynonenal (4-HNE) | 18.7 µM | [1][3][4] |
Q3: Are there known or potential off-target effects of TCS 5861528?
A3: While specific broad-panel screening data for TCS 5861528 is not extensively published, its chemical structure as a xanthine derivative suggests potential for interactions with other targets. Xanthine derivatives as a class are known to sometimes interact with phosphodiesterases (PDEs) and adenosine receptors.[5][6][7] Therefore, it is prudent for researchers to consider these as potential off-target pathways in their experimental systems.
Q4: How can I be confident that my observed experimental effect is due to TRPA1 inhibition?
A4: The most rigorous approach is to use multiple, structurally distinct TRPA1 antagonists. If different antagonists produce the same effect, it is more likely to be an on-target phenomenon. Additionally, using TRPA1 knockout models in vivo or in vitro (e.g., cells from TRPA1 knockout animals) can definitively confirm the role of TRPA1.[8][9]
Q5: What are some common artifacts in TRPA1 assays that could be mistaken for off-target effects?
A5: TRPA1 channels can be sensitive to a variety of stimuli, and experimental conditions can sometimes lead to misleading results. For example, there have been conflicting reports on the role of TRPA1 in cold sensation, with some studies suggesting that cold can indirectly activate TRPA1 in certain cell expression systems through a background calcium influx.[10] It's also important to be aware of species-specific differences in TRPA1 pharmacology, as some antagonists show different potencies between human and rodent TRPA1.[11]
Troubleshooting Guides & Experimental Protocols
To ensure the specificity of your findings, it is essential to perform experiments designed to validate on-target effects and rule out potential off-target activities.
Workflow for Investigating Potential Off-Target Effects
Caption: A workflow for validating on-target vs. off-target effects of TCS 5861528.
Protocol 1: Validating On-Target Engagement in Cell-Based Assays
-
Objective: To determine if the effective concentration of TCS 5861528 in your assay aligns with its known TRPA1 inhibitory potency.
-
Methodology:
-
Culture cells expressing the TRPA1 channel of the desired species.
-
Pre-incubate the cells with a range of TCS 5861528 concentrations (e.g., 0.1 µM to 100 µM) for a predetermined time.
-
Stimulate the cells with a known TRPA1 agonist (e.g., AITC at its EC80 concentration).
-
Measure the response (e.g., calcium influx using a fluorescent indicator like Fluo-4).
-
Plot the inhibition of the agonist response against the concentration of TCS 5861528 to determine the IC50 value.
-
-
Interpretation: If the calculated IC50 value is in the range of the reported values (14-19 µM), it supports an on-target effect. A significantly different IC50 may suggest an off-target mechanism in your system.
Protocol 2: Deconvoluting Effects with a Structurally Unrelated TRPA1 Antagonist
-
Objective: To confirm that the observed phenotype is due to TRPA1 inhibition and not a unique chemical property of TCS 5861528.
-
Methodology:
-
Interpretation: If the structurally unrelated antagonist replicates the effect of TCS 5861528, it strongly suggests that the effect is mediated by TRPA1.
Signaling Pathways: On-Target and Potential Off-Target
Caption: On-target inhibition of the TRPA1 pathway and potential off-target interactions.
Protocol 3: Investigating Potential Off-Target Effects on Phosphodiesterases (PDEs)
-
Objective: To assess if TCS 5861528 inhibits PDE activity, leading to an increase in intracellular cyclic AMP (cAMP).
-
Methodology:
-
Treat your cells with TCS 5861528 at the concentration that produces your phenotype of interest.
-
Include a known PDE inhibitor (e.g., IBMX) as a positive control.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or similar assay kit.
-
-
Interpretation: A significant increase in cAMP levels in the presence of TCS 5861528 would suggest a potential off-target effect on PDE activity.
Protocol 4: Assessing Potential Off-Target Effects on Adenosine Receptors
-
Objective: To determine if TCS 5861528 acts as an antagonist at adenosine receptors.
-
Methodology:
-
Use a cell line that expresses a specific adenosine receptor subtype (e.g., A1, A2A).
-
Pre-treat the cells with TCS 5861528.
-
Stimulate the cells with a known adenosine receptor agonist (e.g., NECA).
-
Measure the downstream signaling output (e.g., cAMP levels for A2A receptors).
-
-
Interpretation: Inhibition of the agonist-induced signaling by TCS 5861528 would indicate potential adenosine receptor antagonism.
Protocol 5: In Vivo Experimental Design for Off-Target Validation
-
Objective: To definitively confirm that the in vivo effects of TCS 5861528 are mediated by TRPA1.
-
Methodology:
-
Administer TCS 5861528 to both wild-type and TRPA1 knockout animals.
-
Measure the physiological or behavioral endpoint of interest in both groups.
-
-
Interpretation: If the effect of TCS 5861528 is observed in wild-type animals but is absent in TRPA1 knockout animals, this provides strong evidence for an on-target mechanism.
References
-
Lin, T. E., & Chen, C. C. (2017). TRPA1 as a drug target—promise and challenges. Pflügers Archiv-European Journal of Physiology, 469(7-8), 893-901. [Link]
-
Karlsson, J. O. G., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(5), 756-765. [Link]
-
Karlsson, J. O. G., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(5), 756-765. [Link]
-
Gilbert, D. F., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 635-638. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
RxList. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021, October 22). [Link]
-
Open RN. 5.14 Xanthine Derivatives – Nursing Pharmacology. [Link]
-
MedchemExpress.com. Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂| MCE. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. (2024, March 3). [Link]
-
NIH National Center for Biotechnology Information. Methylxanthines - StatPearls. (2023, July 3). [Link]
-
siTOOLs Biotech. Performing target validation well. (2018, July 24). [Link]
-
Chippewa Valley Technical College. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition. [Link]
-
GlpBio. TCS 5861528 | Cas# 332117-28-9. [Link]
-
NIH National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). [Link]
-
NIH National Center for Biotechnology Information. Combinatorial drug screening identifies compensatory pathway interactions and adaptive resistance mechanisms. [Link]
-
NIH National Center for Biotechnology Information. Xanthine scaffold: scope and potential in drug development. (2018, October 3). [Link]
-
Eurofins Discovery. Kit-Autoinhibited Human RTK Kinase KINOMEscan ELECT Binding LeadHunter Assay - US. [Link]
-
PubMed. Accelerated cellular on- and off-target screening of bioactive compounds using microarrays. (2016, January 7). [Link]
-
Science.org. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors. (2023, July 26). [Link]
-
Taylor & Francis Online. Functional Assessment of Temperature-Gated Ion-Channel Activity Using a Real-Time PCR Machine. (2018, April 25). [Link]
-
NIH National Center for Biotechnology Information. TRPA1 and Cold Transduction: An Unresolved Issue?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 Antagonists as Potential Therapeutics for Respiratory Diseases | Basicmedical Key [basicmedicalkey.com]
- 4. glpbio.cn [glpbio.cn]
- 5. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 10. TRPA1 and Cold Transduction: An Unresolved Issue? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of TCS 5861528 for Preclinical Research
Introduction
Welcome to the technical support center for TCS 5861528, a potent and selective TRPA1 channel blocker.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the highest purity of TCS 5861528 in their experimental workflows. The integrity of your research data is critically dependent on the purity of your reagents. This document provides a comprehensive overview of best practices, troubleshooting guides, and frequently asked questions to maintain the quality and reliability of TCS 5861528 in your studies.
Frequently Asked Questions (FAQs)
1. What are the most common sources of impurities for small molecule inhibitors like TCS 5861528?
Impurities in small molecule inhibitors can arise from several sources:
-
Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis process can lead to the presence of related compounds.
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.
-
Degradation Products: Improper storage conditions, such as exposure to light, temperature fluctuations, or moisture, can cause the compound to degrade over time.[5][6]
-
Contamination: Cross-contamination from other compounds or improper handling can introduce foreign substances.[7]
2. How should I properly store and handle TCS 5861528 to maintain its purity?
Proper storage and handling are crucial for preserving the integrity of TCS 5861528.[6][7]
-
Storage Conditions: Lyophilized powder should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[7] Once reconstituted in a solvent like DMSO, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7][8]
-
Handling: Always use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses when handling the compound.[7][9] Work in a clean, designated area to prevent cross-contamination.[7]
Table 1: Recommended Storage Conditions for TCS 5861528
| Form | Storage Temperature | Container | Precautions |
| Lyophilized Powder | -20°C or below | Tightly sealed, light-protected vial | Avoid moisture and repeated temperature fluctuations. |
| Reconstituted Solution | -80°C | Aliquoted in tightly sealed vials | Minimize freeze-thaw cycles; use fresh aliquots for experiments. |
3. What is the minimum acceptable purity level for TCS 5861528 in my experiments?
For most in vitro and in vivo research applications, a purity of ≥98% as determined by HPLC is recommended.[1] However, for sensitive applications such as crystallography or high-throughput screening, a higher purity of ≥99% may be necessary. Always refer to the batch-specific Certificate of Analysis (CoA) for the purity of your specific lot.[1]
4. How often should I re-analyze the purity of my TCS 5861528 stock?
It is good practice to re-analyze the purity of your stock solution periodically, especially if it has been stored for an extended period (e.g., >6 months). A quick purity check via HPLC is recommended before initiating a new set of critical experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purity assessment of TCS 5861528.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Contamination. Your sample may have been contaminated during preparation.
-
Solution: Prepare a fresh sample using clean glassware and new solvent. Ensure your HPLC system, including the injector and column, is clean.
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Possible Cause 3: Impurities in the Solvent. The solvent used to dissolve the compound may contain impurities.
-
Solution: Use high-purity, HPLC-grade solvents for all analyses.[11] Run a blank injection of the solvent to check for background peaks.
-
Issue 2: Inconsistent Results Between Different Analytical Techniques
-
Possible Cause: Different analytical techniques have varying sensitivities and selectivities. For example, HPLC-UV may not detect impurities that do not have a chromophore, while LC-MS can.[11][12]
Issue 3: Poor Peak Shape in HPLC
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for your compound.
-
Solution: Adjust the mobile phase pH to ensure the compound is in a single ionic state. Experiment with different solvent compositions to improve peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.[15]
-
-
Possible Cause 3: Column Degradation. The HPLC column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type.
-
Experimental Protocols for Purity Verification
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of small molecules.[16][17][18]
Workflow for HPLC Purity Analysis
Sources
- 1. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. glpbio.cn [glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. agilent.com [agilent.com]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 低分子HPLC [sigmaaldrich.com]
- 18. torontech.com [torontech.com]
TCS 5861528 degradation and how to prevent it
Welcome to the technical support resource for TCS 5861528, a potent TRPA1 channel antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the integrity and optimal performance of TCS 5861528 in your experiments.
Introduction: Understanding TCS 5861528
TCS 5861528 is a selective blocker of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] It is a valuable tool for investigating the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and respiratory conditions.[3][4] However, like many small molecule inhibitors, its efficacy is highly dependent on proper handling and storage to prevent degradation and ensure reproducible results.[5][6] This guide will address common challenges and questions regarding the stability and use of this compound.
Core Principles of Small Molecule Stability
The stability of a small molecule inhibitor like TCS 5861528 is influenced by several factors, including its chemical structure, solvent, storage conditions, and handling procedures.[5][7] Degradation can lead to a loss of potency, altered selectivity, and the generation of confounding artifacts in your assays.[8] Understanding these principles is the first step in preventing experimental failure.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and potential issues you may encounter when working with TCS 5861528.
Compound Handling and Storage
Q1: How should I properly store TCS 5861528 upon receipt?
A1: Proper storage is critical to maintain the long-term stability of TCS 5861528.
-
Solid Compound: Upon receipt, the solid (powder) form of TCS 5861528 should be stored at -20°C.[1] The vial should be tightly sealed to protect it from moisture and light. When stored correctly, the solid compound is stable for at least four years.[1] Before opening the vial, it is good practice to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[9]
-
Stock Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[8][10] Store these aliquots at -20°C or, for longer-term storage (up to 6 months), at -80°C.[9]
Q2: I've observed a loss of activity with my TCS 5861528 solution over time. What could be the cause?
A2: A gradual loss of activity is a common sign of compound degradation. Several factors could be at play:
-
Improper Storage: Storing stock solutions at 4°C or room temperature for extended periods is not recommended.[9][11]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and promote the degradation of the compound.[8] Aliquoting is the best preventative measure.
-
Solvent Quality: The purity and water content of your solvent are crucial. Use anhydrous, high-purity solvents like DMSO to prepare stock solutions.[8]
Q3: Can I store my diluted working solutions?
A3: It is not recommended to store diluted, aqueous working solutions for long periods.[11] These solutions are more susceptible to degradation through hydrolysis and microbial contamination. Prepare fresh working dilutions from your frozen stock solution for each experiment.
Solubility and Solution Preparation
Q4: What is the best solvent for preparing a stock solution of TCS 5861528?
A4: The choice of solvent is critical for both solubility and stability.
| Solvent | Solubility | Notes |
| DMSO | 15 mg/mL | The recommended solvent for preparing high-concentration stock solutions.[1] |
| DMF | 30 mg/mL | Offers higher solubility but may have different effects on your experimental system.[1] |
| Ethanol | 0.1 mg/mL | Poor solubility; not recommended for preparing stock solutions.[1] |
For most cell-based assays, DMSO is the preferred solvent.[9] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[8]
Q5: My compound has precipitated out of my working solution. What should I do?
A5: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous buffer.[8]
-
Verify Final Concentration: Double-check your calculations to ensure the final concentration is within the expected soluble range for your assay medium.
-
Increase Solvent Concentration: If your experimental system allows, a slight increase in the final DMSO concentration might help maintain solubility. However, always run a solvent control to check for effects on your cells or assay.
-
Use a Different Formulation: For in vivo studies, specific formulations like 20% SBE-β-CD in saline or corn oil have been used to improve the solubility and delivery of TCS 5861528.[3]
-
Sonication: Gentle sonication can sometimes help to redissolve precipitated compound, but this is a temporary solution. The underlying solubility issue should be addressed.
Experimental Design and Troubleshooting
Q6: I'm not observing the expected inhibitory effect of TCS 5861528 in my assay. What are the potential reasons?
A6: If you are not seeing the expected activity, consider the following troubleshooting steps in a systematic manner:
-
Compound Integrity:
-
Degradation: As discussed, improper storage or handling can lead to a loss of active compound.[8] If degradation is suspected, it is best to use a fresh aliquot or a newly prepared stock solution.
-
Source and Purity: Ensure the compound was obtained from a reputable supplier and that you have access to its certificate of analysis, confirming its identity and purity.[5]
-
-
Experimental Protocol:
-
Concentration Range: Are you using a sufficient concentration range to observe an effect? The reported IC50 values for TCS 5861528 are in the micromolar range (14.3 µM and 18.7 µM for AITC- and 4-HNE-evoked responses, respectively).[2][3] Your experimental concentrations should bracket these values.
-
Assay Conditions: Ensure that the pH, temperature, and other buffer components of your assay are compatible with the compound and do not interfere with its activity.
-
Target Expression: Confirm that your cellular model expresses the TRPA1 channel at a sufficient level to detect an inhibitory effect.
-
-
Mechanism of Action:
Visualizing Workflows and Pathways
Workflow for Handling and Using TCS 5861528
Caption: Recommended workflow for storing and handling TCS 5861528.
Simplified TRPA1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of TRPA1 signaling by TCS 5861528.
Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of TCS 5861528.
Materials:
-
TCS 5861528 (Molecular Weight: 369.4 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate: Allow the vial of solid TCS 5861528 to warm to room temperature before opening.
-
Weigh: Accurately weigh a desired amount of the solid compound (e.g., 1 mg).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 369.4 g/mol ) * 100,000
-
For 1 mg: (1 / 369.4) * 100,000 ≈ 270.7 µL of DMSO.
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mix: Vortex or gently sonicate the solution until the compound is completely dissolved.
-
Aliquot: Dispense the stock solution into single-use, light-protected vials (e.g., 10 µL aliquots).
-
Store: Store the aliquots at -80°C for long-term storage.
Final Recommendations
To ensure the success of your experiments with TCS 5861528, always adhere to best practices for handling small molecule inhibitors.[5][9] This includes careful attention to storage conditions, solvent choice, and the preparation of fresh working solutions. By minimizing the potential for degradation, you can ensure the reliability and reproducibility of your data. Should you encounter issues not covered in this guide, consider contacting the supplier for batch-specific information and support.
References
-
TCS 5861528 | Cas# 332117-28-9 - GlpBio. [Link]
-
Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂| MCE - 化合物库. [Link]
-
SMALL MOLECULES - Captivate Bio. [Link]
-
Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist - MedchemExpress (Japanese). [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. [Link]
-
TCS 5861528 (3938) by Tocris, Part of Bio-Techne. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track - Wiley Analytical Science. [Link]
-
TCS 5861528 - LabNet Biotecnica. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. gmpplastic.com [gmpplastic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. captivatebio.com [captivatebio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
Technical Support Center: Interpreting Unexpected Results with TCS 5861528
Welcome to the Technical Support Center for TCS 5861528. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected results during their experiments with this potent and selective TRPA1 antagonist. As Senior Application Scientists, we have compiled this resource to provide not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Understanding TCS 5861528: Expected Outcomes
TCS 5861528 is a selective blocker of the TRPA1 ion channel. It is expected to antagonize the influx of calcium ions mediated by TRPA1 activation in response to agonists like allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE). In vivo, it is expected to attenuate pain-related behaviors in models of inflammatory and neuropathic pain.
Key Parameters of TCS 5861528:
| Parameter | Value |
| Target | TRPA1 Channel |
| IC50 (AITC-evoked Ca2+ influx) | 14.3 µM |
| IC50 (4-HNE-evoked Ca2+ influx) | 18.7 µM |
| Chemical Structure | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |
Troubleshooting Guide: In Vitro Experiments
Scenario 1: Inconsistent or No Inhibition of TRPA1 Activation
Question: I am not observing the expected inhibition of AITC-induced calcium influx with TCS 5861528 in my cell-based assay. What could be the reason?
Answer: This is a common issue that can arise from several factors, ranging from compound handling to the specifics of your assay setup. Let's break down the potential causes and how to troubleshoot them.
1. Compound Solubility and Stability:
-
Scientific Rationale: TCS 5861528, like many small molecules, has limited aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gentle warming and sonication can aid dissolution.
-
Working Dilution: When preparing your working dilution in aqueous buffer, observe for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
Solubility in Media: The presence of proteins in cell culture media can affect the solubility and free concentration of the compound. Consider testing the solubility of TCS 5861528 in your specific assay buffer.
-
2. Assay Conditions:
-
Scientific Rationale: The activity of TRPA1 channels can be influenced by various factors, including temperature and the presence of other compounds in the assay medium.
-
Troubleshooting Steps:
-
Temperature: Ensure your experiments are conducted at a consistent and appropriate temperature, as TRPA1 activity can be temperature-sensitive.
-
Agonist Concentration: Use a concentration of AITC that elicits a submaximal response (EC50 to EC80). If the agonist concentration is too high, it may be difficult to see inhibition.
-
Incubation Time: Optimize the pre-incubation time with TCS 5861528 to ensure it has sufficient time to bind to the TRPA1 channel before agonist addition.
-
3. Cell Health and TRPA1 Expression:
-
Scientific Rationale: The expression and functionality of ion channels can vary with cell passage number and culture conditions.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a low passage number and ensure they are healthy and not overgrown.
-
TRPA1 Expression: Periodically verify the expression of functional TRPA1 channels in your cell line using a potent and well-characterized agonist.
-
Experimental Workflow for Validating TCS 5861528 Activity in a Calcium Imaging Assay:
Caption: Workflow for a calcium imaging assay to validate TCS 5861528 activity.
Scenario 2: Unexpected Increase in Baseline Calcium Levels
Question: After adding TCS 5861528, but before adding the agonist, I see an increase in the baseline intracellular calcium. Is TCS 5861528 acting as an agonist?
Answer: This is a valid concern, especially when working with channel modulators. While TCS 5861528 is reported to be a selective antagonist with no agonist activity, an increase in baseline calcium could be due to several factors.
1. Off-Target Effects:
-
Scientific Rationale: TCS 5861528 has a purine-like scaffold. Purine derivatives have been known to interact with a variety of other targets, including other ion channels, GPCRs, and kinases.[1][2] An off-target interaction could potentially lead to calcium mobilization.
-
Troubleshooting Steps:
-
Test in Parental Cell Line: Perform the same experiment in the parental cell line that does not express TRPA1. If you still observe a calcium increase, it is likely a TRPA1-independent effect.
-
Use an Orthogonal Antagonist: Compare the effects of TCS 5861528 with another structurally different TRPA1 antagonist. If the effect is specific to TCS 5861528, it points towards an off-target mechanism.
-
Consult Off-Target Databases: While a specific prediction for TCS 5861528 may not be available, you can use databases like ChEMBL or DrugBank to search for activities of structurally similar compounds.[3][4]
-
2. Cell Stress or Cytotoxicity:
-
Scientific Rationale: High concentrations of any compound can induce cellular stress or cytotoxicity, leading to a breakdown of calcium homeostasis and an increase in intracellular calcium.
-
Troubleshooting Steps:
-
Dose-Response: Carefully examine the dose-response relationship. Is the increase in baseline calcium only observed at high concentrations of TCS 5861528?
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH release) in parallel with your calcium imaging experiment to assess if the observed effect is due to cytotoxicity.
-
Logical Flow for Investigating Unexpected Agonist-like Activity:
Caption: Decision tree for troubleshooting an unexpected increase in baseline calcium.
Troubleshooting Guide: In Vivo Experiments
Scenario 3: Lack of Efficacy in a Pain Model
Question: I am not observing the expected analgesic effect of TCS 5861528 in my in vivo model of neuropathic pain. What could be the issue?
Answer: Translating in vitro findings to in vivo efficacy can be challenging. A lack of effect in an animal model can be due to pharmacokinetic issues, the specific pain model used, or other experimental variables.
1. Pharmacokinetics and Bioavailability:
-
Scientific Rationale: For in vivo efficacy, TCS 5861528 must reach the target tissue at a sufficient concentration for a sufficient duration to inhibit TRPA1.
-
Troubleshooting Steps:
-
Route of Administration and Formulation: Ensure you are using an appropriate route of administration and a suitable vehicle for TCS 5861528. The original studies by Wei et al. used intraperitoneal (i.p.) administration.[5] The formulation is critical for ensuring the compound remains in solution and is bioavailable.
-
Dosing: Verify that you are using a dose that has been previously shown to be effective. The dose may need to be optimized for your specific animal strain and pain model.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to measure the concentration of TCS 5861528 in plasma and the target tissue (e.g., spinal cord, dorsal root ganglia) at different time points after administration.
-
2. Pain Model and Timing of Assessment:
-
Scientific Rationale: The contribution of TRPA1 to different pain states can vary. The timing of drug administration and behavioral assessment is also critical.
-
Troubleshooting Steps:
-
Relevance of TRPA1 to the Model: Confirm that TRPA1 is indeed a valid target in your chosen pain model. For example, TRPA1 is well-implicated in models of diabetic neuropathy and chemotherapy-induced neuropathic pain.[6][7]
-
Timing of Administration: The timing of TCS 5861528 administration relative to the induction of the pain state and the behavioral assessment is crucial. Consider both prophylactic and therapeutic dosing regimens.
-
Behavioral Readouts: Ensure that your behavioral readouts are sensitive to the analgesic effects of a TRPA1 antagonist. Mechanical allodynia is a commonly used and sensitive measure.
-
Workflow for an In Vivo Pain Model Experiment:
Sources
- 1. Frontiers | Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms [frontiersin.org]
- 2. Navigating the Controversies: Role of TRPM Channels in Pain States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neovarsity.org [neovarsity.org]
- 5. glpbio.cn [glpbio.cn]
- 6. criver.com [criver.com]
- 7. TRPA1 Antagonists for Pain Relief [mdpi.com]
Validation & Comparative
A Comparative Guide to TRPA1 Antagonists: Profiling TCS 5861528 Against Key Competitors
In the landscape of sensory neuroscience and drug development for pain, inflammation, and respiratory conditions, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical therapeutic target.[1][2][3][4] TRPA1, often dubbed the "irritant receptor," is a non-selective cation channel predominantly expressed in sensory neurons.[2][5] It functions as a key sensor of a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[2][5][6][7] Activation of TRPA1 leads to an influx of calcium, triggering the release of pro-inflammatory neuropeptides and contributing to the sensation of pain, itch, and neurogenic inflammation.[4][8] Consequently, the development of potent and selective TRPA1 antagonists is a highly active area of research.
This guide provides an in-depth comparison of TCS 5861528, a notable TRPA1 antagonist, with other well-characterized antagonists in the field. We will delve into their respective potencies, selectivities, and supporting experimental data to offer researchers, scientists, and drug development professionals a clear, objective resource for selecting the appropriate tool compound for their studies.
The TRPA1 Signaling Pathway and Point of Antagonist Intervention
The activation of TRPA1 is a crucial first step in a complex signaling cascade that underlies neurogenic inflammation and pain. Understanding this pathway is key to appreciating the mechanism of action for antagonists like TCS 5861528.
Caption: Workflow for characterizing TRPA1 antagonists using a calcium imaging assay.
Detailed Protocol: FLIPR-Based Calcium Influx Assay
This protocol outlines a standard procedure for assessing TRPA1 antagonist activity using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
-
Rationale: A stable cell line overexpressing the target channel (e.g., human TRPA1 in HEK293 cells) provides a consistent and robust system for pharmacological screening.
-
Procedure:
-
Culture HEK293 cells stably expressing human TRPA1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
The day before the assay, seed the cells into black-walled, clear-bottomed 96-well or 384-well plates to achieve a confluent monolayer on the day of the experiment.
-
2. Dye Loading:
-
Rationale: Calcium-sensitive dyes like Fluo-4 AM are cell-permeant and become fluorescent upon binding to free intracellular calcium. This allows for real-time monitoring of calcium influx.
-
Procedure:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark.
-
3. Compound Addition:
-
Rationale: Pre-incubating the cells with the antagonist allows it to bind to the TRPA1 channel before the agonist is introduced.
-
Procedure:
-
Prepare serial dilutions of TCS 5861528 or other test antagonists in the assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer and then add the antagonist solutions to the respective wells.
-
Incubate for 15-20 minutes at room temperature.
-
4. Agonist Stimulation and Data Acquisition:
-
Rationale: The FLIPR instrument allows for the simultaneous addition of the agonist to all wells while measuring the fluorescent signal, providing kinetic data on the calcium response.
-
Procedure:
-
Prepare a solution of a TRPA1 agonist (e.g., AITC) in the assay buffer at a concentration known to elicit a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will add the agonist to the wells and immediately begin recording the change in fluorescence over time.
-
5. Data Analysis:
-
Rationale: By plotting the inhibition of the agonist-induced calcium response against the antagonist concentration, a dose-response curve can be generated to determine the IC50 value.
-
Procedure:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist only vs. vehicle only).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Conclusion
TCS 5861528 is a valuable tool compound for studying the role of TRPA1 in various physiological and pathophysiological processes. [9][10][11]Its micromolar potency and demonstrated in vivo efficacy in models of pain and neurogenic inflammation make it a suitable choice for a range of preclinical studies. [9][10]However, for applications requiring higher potency, antagonists such as A-967079 and GDC-0334, with their nanomolar activities, may be more appropriate. [12][13][14][15][16]The selection of a TRPA1 antagonist should be guided by the specific requirements of the experiment, including the desired potency, the species being studied, and the need for extensive selectivity profiling. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
-
GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9. Retrieved from [Link]
-
Taylor & Francis Online. (2024). An updated patent review of TRPA1 antagonists (2020 – present). Retrieved from [Link]
- Balestrini, A., et al. (2021). A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment. Journal of Experimental Medicine, 218(4), e20201637.
-
PubMed. (2024). An updated patent review of TRPA1 antagonists (2020 - present). Retrieved from [Link]
-
PDBj. (n.d.). EMDB-21688: Structure of human TRPA1 in complex with inhibitor GDC-0334. Retrieved from [Link]
-
PubMed. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Retrieved from [Link]
-
International Association for the Study of Pain (IASP). (2024). An updated patent review of TRPA1 antagonists (2020 - present). Retrieved from [Link]
-
MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Retrieved from [Link]
-
Taylor & Francis Online. (2020). TRPA1 as a therapeutic target for nociceptive pain. Retrieved from [Link]
-
PubMed. (2015). Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state. Retrieved from [Link]
-
NCBI. (2018). Electrophysiological Methods for the Study of TRP Channels. Retrieved from [Link]
- McNamara, C. R., et al. (2007). TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences, 104(33), 13525-13530.
-
NCBI. (n.d.). Irritant-evoked activation and calcium modulation of the TRPA1 receptor. Retrieved from [Link]
- Bandell, M., et al. (2007). TRPA1: A Sensory Channel of Many Talents. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
-
bioRxiv. (2022). TRPA1 analgesia is mediated by kappa opioid receptors. Retrieved from [Link]
- Miyamoto, T., et al. (2009). TRPV1 and TRPA1 Mediate Peripheral Nitric Oxide-Induced Nociception in Mice. PLoS ONE, 4(10), e7596.
-
ResearchGate. (n.d.). TRPA1 is activated by MIT in whole‐cell patch clamp recordings and cysteine at position 621 significantly contributes to MIT‐induced TRPA1 activation. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophysiological analyses of TRPA1 function. (A) Exemplar.... Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of TRPA1 inhibitors reported in the literature. 1, 20 2, 21,22.... Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Discovery of Oral TRPA1 Antagonists. Retrieved from [Link]
-
Frontiers. (2024). Inhibition of TRPA1-like alleviated unfolded protein response and apoptosis by regulating cytoplasmic Ca2+ in Yesso scallop Patinopecten yessoensis under high temperature stress. Retrieved from [Link]
-
RSC Publishing. (n.d.). The discovery of a potent series of carboxamide TRPA1 antagonists. Retrieved from [Link]
-
MDPI. (2018). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of TRPA1 antagonists with their respective identification. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An updated patent review of TRPA1 antagonists (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A-967079, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 12. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. GDC-0334 | TRPA1 antagonist | Probechem Biochemicals [probechem.com]
A Researcher's Guide to TRPA1 Antagonists: Evaluating the Selectivity of TCS 5861528 in Context
An In-Depth Comparison with First and Second-Generation TRPA1 Blockers
In the dynamic field of sensory biology and pharmacology, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel stands out as a critical mediator of pain, inflammation, and respiratory conditions. As a non-selective cation channel activated by a wide array of environmental irritants and endogenous inflammatory mediators, TRPA1 has become a prime target for the development of novel analgesic and anti-inflammatory therapeutics.[1] The pursuit of potent and, crucially, selective TRPA1 antagonists is paramount to achieving therapeutic efficacy while minimizing off-target effects.
This guide provides a comprehensive analysis of the TRPA1 antagonist TCS 5861528, offering a comparative validation of its selectivity against other well-characterized TRPA1 inhibitors, including the first-generation antagonist HC-030031 and the more potent second-generation antagonist A-967079. Through an objective presentation of experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their investigations of TRPA1 pharmacology.
The Evolving Landscape of TRPA1 Antagonism
The development of TRPA1 antagonists has seen a significant evolution, moving from initial tool compounds to more refined molecules with improved pharmacological properties. First-generation antagonists like HC-030031 were instrumental in the initial validation of TRPA1 as a therapeutic target. However, their moderate potency and potential for off-target activities highlighted the need for more selective agents.[2] This led to the development of second-generation antagonists, such as A-967079, which exhibit significantly higher potency and a more favorable selectivity profile.
TCS 5861528, a derivative of HC-030031, emerged with the promise of similar specificity but with enhanced solubility, a critical factor for in vivo applications.[3] This guide will dissect the available data to position TCS 5861528 within this evolving landscape.
Comparative Analysis of TRPA1 Antagonist Potency and Selectivity
A direct comparison of the inhibitory potency (IC50) and selectivity of TRPA1 antagonists is essential for selecting the appropriate tool for a given research question. The following table summarizes key data for TCS 5861528, HC-030031, and A-967079.
| Compound | Target | Agonist | Assay | IC50 | Reference(s) |
| TCS 5861528 | Human TRPA1 | Allyl isothiocyanate (AITC) | Calcium Influx | 14.3 µM | [4][5] |
| Human TRPA1 | 4-Hydroxynonenal (4-HNE) | Calcium Influx | 18.7 µM | [4][5] | |
| HC-030031 | Human TRPA1 | Allyl isothiocyanate (AITC) | Calcium Influx | 6.2 µM | [6][7] |
| Human TRPA1 | Formalin | Calcium Influx | 5.3 µM | [6][7] | |
| A-967079 | Human TRPA1 | - | Electrophysiology | 67 nM | [8] |
| Rat TRPA1 | - | Electrophysiology | 289 nM | [8] |
Selectivity Profiles:
-
HC-030031: This compound has been shown to be selective for TRPA1, with no activity observed against TRPV1, TRPV3, and TRPV4 channels.[7] It also does not block hERG or NaV1.2 channels.[7]
-
A-967079: This antagonist displays a high degree of selectivity. It is over 1000-fold more selective for TRPA1 than for other TRP channels and more than 150-fold selective against a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors.[8]
Understanding the TRPA1 Signaling Pathway and Antagonist Intervention
The activation of TRPA1 by noxious stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of sensory neurons and the propagation of pain signals.[2] TRPA1 antagonists act by blocking this ion influx, thereby mitigating the downstream signaling cascade.
Caption: TRPA1 signaling pathway and point of antagonist intervention.
Experimental Protocols for Validating TRPA1 Antagonist Selectivity
The following protocols outline standard methodologies for assessing the potency and selectivity of TRPA1 antagonists.
In Vitro Calcium Influx Assay
This is a primary high-throughput screening method to determine the inhibitory potency of compounds on TRPA1 channels.
Caption: Workflow for a calcium influx assay to determine antagonist potency.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human TRPA1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test antagonist (e.g., TCS 5861528) for 15-30 minutes.
-
Agonist Addition and Signal Detection: Place the plate in a fluorescence microplate reader. After establishing a stable baseline fluorescence reading, inject a TRPA1 agonist (e.g., AITC) and continuously record the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology Patch-Clamp Assay
This technique provides a more direct measure of ion channel activity and is considered the gold standard for confirming the mechanism of action of channel modulators.
Detailed Protocol:
-
Cell Preparation: Use TRPA1-expressing cells cultured on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular recording solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with an intracellular solution, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a TRPA1 agonist to the cell to elicit an inward current.
-
Antagonist Application: Co-apply the test antagonist with the agonist and measure the reduction in the agonist-induced current.
-
Data Analysis: Determine the concentration-dependent inhibition of the TRPA1 current to calculate the IC50 value of the antagonist.
Concluding Remarks: Navigating the Choice of a TRPA1 Antagonist
The selection of a suitable TRPA1 antagonist is a critical decision in any research endeavor targeting this ion channel. This guide has provided a comparative overview of TCS 5861528 alongside the established antagonists HC-030031 and A-967079.
Key Takeaways:
-
Potency: A-967079 stands out with its nanomolar potency, making it a highly effective tool for in vitro studies. TCS 5861528 and HC-030031 exhibit micromolar potency, which may be sufficient for many applications, particularly where higher concentrations can be tolerated.
-
Selectivity: A-967079 has a well-documented and excellent selectivity profile. HC-030031 also demonstrates good selectivity against several other TRP channels. While TCS 5861528 is reported to be selective, particularly against TRPV1, the lack of a comprehensive public selectivity panel necessitates careful interpretation of results, especially in complex biological systems where off-target effects could be a concern.
-
Solubility: TCS 5861528 is noted for its improved solubility compared to its parent compound, HC-030031, which can be a significant advantage for in vivo experiments.[3]
Ultimately, the choice of antagonist will depend on the specific experimental context, including the required potency, the sensitivity to potential off-target effects, and the delivery method (in vitro vs. in vivo). For studies demanding the highest potency and selectivity, A-967079 is a clear choice. For applications where moderate potency is acceptable and improved solubility is beneficial, TCS 5861528 presents a viable option, though researchers should remain mindful of the current limitations in its publicly available selectivity data. As the field of TRPA1 research continues to advance, the development and thorough characterization of new antagonists will undoubtedly provide even more refined tools for dissecting the multifaceted roles of this important sensory ion channel.
References
- BenchChem. (2025).
-
JoVE. (2011, February 22). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Retrieved from [Link]
- Koivisto, A., et al. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(4), 119.
- Al-Ghananeem, A. M. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS Medicinal Chemistry Letters, 12(7), 1048-1050.
-
GlpBio. (n.d.). TCS 5861528 | Cas# 332117-28-9. Retrieved from [Link]
- De-la-Roche, M., et al. (2020). TRPA1-dependent calcium transients and CGRP release in DRG neurons require extracellular calcium. Journal of Cell Biology, 219(6), e201907188.
- Chen, J., & Hackos, D. H. (2015). TRPA1 as a drug target - Promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(4), 451-463.
- Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1. Handbook of Experimental Pharmacology, 222, 583-630.
-
MedchemExpress. (n.d.). Chembridge-5861528 (TCS 5861528) | TRPA1拮抗剂. Retrieved from [Link]
- Thompson, R. J., et al. (2019). Validation of antibodies for the specific detection of human TRPA1. Scientific Reports, 9(1), 18491.
- Shigetomi, E., et al. (2013). TRPA1 Channels Are Regulators of Astrocyte Basal Calcium Levels and Long-Term Potentiation via Constitutive d-Serine Release. Journal of Neuroscience, 33(24), 10143-10153.
- Kim, H., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4321.
- Wang, S., et al. (2017). Sensitization of TRPA1 by Protein Kinase A. Neuron, 94(4), 806-819.e5.
- Lehto, S. G., et al. (2016).
- Earley, S. (2012). Transient Receptor Potential Ankyrin 1 (TRPA1) Channels Are Unique Regulators of Vascular Function. Journal of Cardiovascular Pharmacology, 60(4), 339-347.
- BenchChem. (2025).
- Dvorak, C. M., et al. (2015). Discovery of a Series of Indazole TRPA1 Antagonists. ACS Medicinal Chemistry Letters, 6(3), 343-347.
- Lerchen, H. G., et al. (2023). Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist. Journal of Medicinal Chemistry, 66(2), 1198-1216.
- Moran, M. M., et al. (2021). Advances in TRP channel drug discovery: from target validation to clinical studies. Nature Reviews Drug Discovery, 20(9), 685-706.
- Wang, Y., et al. (2021). The TRPA1 Channel in the Cardiovascular System: Promising Features and Challenges. Frontiers in Physiology, 12, 746863.
- Helyes, Z., et al. (2022). Investigation of the Role of the TRPA1 Ion Channel in Conveying the Effect of Dimethyl Trisulfide on Vascular and Histological Changes in Serum-Transfer Arthritis. International Journal of Molecular Sciences, 23(11), 6046.
Sources
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological selectivity of CTAP in a warm water tail-withdrawal antinociception assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRP Channels: Their Function and Potentiality as Drug Targets - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms [frontiersin.org]
- 8. Pardon Our Interruption [opnme.com]
Publish Comparison Guide: Cross-Reactivity of TCS 5861528 with TRP Channels
Executive Summary
TCS 5861528 is a potent, reversible, and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. It is widely utilized in pain research to differentiate TRPA1-mediated nociception from other sensory pathways.
This guide provides a technical analysis of its cross-reactivity profile, specifically benchmarking it against TRPV1 and TRPM8 .[1] Experimental data confirms that TCS 5861528 exhibits >100 µM selectivity against TRPV1 , making it a superior tool for isolating TRPA1 function in complex sensory neuron populations (e.g., Dorsal Root Ganglion neurons) where multiple TRP channels are co-expressed.
Compound Profile & Mechanism of Action
TCS 5861528 functions by blocking the pore or modifying the gating mechanism of the TRPA1 channel, preventing calcium influx in response to electrophilic agonists (e.g., AITC) and endogenous inflammatory mediators (e.g., 4-HNE).
| Feature | Specification |
| Chemical Name | 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1-methylpropyl)phenyl]acetamide |
| CAS Number | 332117-28-9 |
| Primary Target | TRPA1 (Human, Rat, Mouse) |
| Mechanism | Reversible Antagonism |
| Solubility | DMSO (100 mM), Ethanol (Low) |
Mechanistic Pathway Diagram
The following diagram illustrates the specific blockade of TRPA1 by TCS 5861528 downstream of inflammatory signaling, preventing nociceptive transmission.
Figure 1: Mechanism of action showing TCS 5861528 preventing the transition of TRPA1 to the open state.
Cross-Reactivity Analysis
The utility of TCS 5861528 lies in its selectivity window . In sensory biology, distinguishing between TRPA1 (mechanical/chemical nociception) and TRPV1 (thermal nociception) is critical because these channels often co-localize in C-fiber nociceptors.
Comparative Selectivity Data
| Target Channel | Agonist Used | TCS 5861528 Activity (IC50) | Selectivity Ratio (vs TRPA1) |
| TRPA1 | AITC (Allyl isothiocyanate) | 14.3 µM | 1x (Reference) |
| TRPA1 | 4-HNE (4-Hydroxynonenal) | 18.7 µM | ~1.3x |
| TRPV1 | Capsaicin | No Inhibition (>100 µM) | > 7-fold |
| TRPM8 | Menthol | No Significant Inhibition Reported | High Selectivity |
Analysis of Off-Target Effects[3][4]
-
TRPV1 (Vanilloid Receptor 1):
-
Finding: TCS 5861528 shows no antagonism of TRPV1-mediated calcium influx at concentrations up to 100 µM.
-
Implication: Researchers can use TCS 5861528 at 30-50 µM to fully block TRPA1 without dampening TRPV1 responses in the same neuron. This is superior to non-specific blockers like Ruthenium Red.
-
-
TRPM8 (Melastatin 8):
-
Finding: While specific IC50 values are rarely cited due to lack of affinity, the compound is classified as selective against the "thermo-TRP" family.
-
Implication: Suitable for experiments involving cold allodynia where TRPM8 and TRPA1 contributions need to be dissected.
-
Selectivity Screening Workflow
This diagram visualizes the screening logic used to validate the compound's specificity.
Figure 2: Screening workflow demonstrating the lack of cross-reactivity with TRPV1 and TRPM8.
Experimental Protocols for Validation
To independently verify the cross-reactivity of TCS 5861528 in your laboratory, follow these standardized protocols.
Protocol A: Calcium Influx Assay (Fluorescence-Based)
Objective: Quantify IC50 against TRPA1 and verify lack of inhibition on TRPV1.
-
Cell Preparation:
-
Use HEK293 cells stably expressing hTRPA1 or hTRPV1.[2]
-
Seed at 20,000 cells/well in a black-walled 96-well plate. Incubate overnight.
-
-
Dye Loading:
-
Remove media and wash with HBSS (with Ca2+/Mg2+).
-
Load cells with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 minutes at 37°C.
-
Wash 3x with HBSS to remove extracellular dye.
-
-
Compound Pre-incubation:
-
Add TCS 5861528 (0.1 µM – 100 µM) to the wells.
-
Incubate for 15 minutes to allow equilibrium binding.
-
Control: Use HC-030031 (positive control) and Vehicle (DMSO < 0.1%).
-
-
Agonist Stimulation:
-
For TRPA1: Inject AITC (final conc. 50 µM).
-
For TRPV1: Inject Capsaicin (final conc. 100 nM).
-
-
Data Acquisition:
-
Measure fluorescence (Ex 490nm / Em 525nm) every 1 second for 120 seconds.
-
Calculate
.
-
Protocol B: Whole-Cell Patch Clamp
Objective: Confirm electrophysiological block of channel currents.
-
Setup:
-
Rig: Standard patch-clamp rig with Axopatch 200B or similar.
-
Pipette Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Bath Solution: Standard Tyrode’s solution (Ca2+ free for initial seal, 2 mM Ca2+ for recording).
-
-
Recording:
-
Establish GΩ seal and break-in (Whole-cell mode).
-
Hold membrane potential at -60 mV .
-
-
Application:
-
Perfuse Agonist (AITC 100 µM) to elicit inward current.
-
Once current stabilizes, co-apply Agonist + TCS 5861528 (30 µM).
-
Success Criteria: >50% reduction in current amplitude for TRPA1; <5% reduction for TRPV1 (Capsaicin induced).
-
References
-
Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[3] Anesthesiology, 111(1), 147-154.[3]
-
Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat.[3] Neuropharmacology, 58(3), 578-584.[3]
-
Tocris Bioscience. TCS 5861528 Product Datasheet & Biological Activity.
-
MedChemExpress. Chembridge-5861528 (TCS 5861528) Technical Data.
Sources
Independent Validation Guide: TCS 5861528 IC₅₀ Determination
Content Type: Technical Comparison & Validation Guide Target Audience: Assay Development Scientists, Pharmacologists, and Principal Investigators.
Executive Summary: The Validation Imperative
TCS 5861528 (also known as Chembridge-5861528) is a widely cited antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1] While often grouped with the prototype antagonist HC-030031, TCS 5861528 offers distinct physicochemical properties that necessitate specific validation protocols.
The Core Challenge: Literature reports regarding the potency of TCS 5861528 are occasionally contradictory. While some secondary sources describe it as "more potent" than HC-030031, primary quantitative data (Wei et al., 2009) places its IC₅₀ in the varying micromolar range (14.3 µM), often higher than HC-030031 (~6.2 µM). This guide provides the framework to independently validate these values, distinguishing intrinsic potency from physicochemical artifacts like solubility or protein binding.
Comparative Performance Matrix
Before initiating validation, benchmark TCS 5861528 against established standards. The following data synthesizes primary literature values for human TRPA1 (hTRPA1) using Calcium Flux assays.
| Feature | TCS 5861528 | HC-030031 (Standard) | A-967079 (High Potency Control) |
| Primary Mechanism | TRPA1 Antagonist (Pore blocker/Allosteric) | TRPA1 Antagonist | TRPA1 Antagonist |
| Reported IC₅₀ (hTRPA1) | 14.3 µM (AITC-induced) 18.7 µM (4-HNE-induced) | 6.2 µM | ~67 nM |
| Solubility (DMSO) | High (>30 mg/mL) | Moderate | High |
| In Vivo Utility | High (Better metabolic stability) | Limited (Short half-life) | High (CNS penetrant) |
| Key Validation Risk | Potency Underestimation due to buffer precipitation if not solubilized correctly. | Precipitation at high concentrations (>10 µM in aqueous buffer). | Potency Overestimation if sticky (adsorbs to plastics). |
Analyst Note: Do not rely on the qualitative claim that TCS 5861528 is "10-fold more potent" than HC-030031 found in some reviews. This often refers to in vivo efficacy (due to bioavailability), not in vitro IC₅₀.
Mechanistic Context
To validate the IC₅₀, one must understand the specific signaling node being intercepted. TCS 5861528 blocks calcium influx triggered by electrophilic agonists (like AITC).[2][3]
Figure 1: Mechanism of Action. TCS 5861528 prevents the transition or stability of the open pore state induced by electrophilic agonists.
Independent Validation Protocol (FLIPR/Calcium Flux)
This protocol is designed to be self-validating , meaning it includes internal checks to confirm assay health before calculating the IC₅₀.
Phase 1: Experimental Setup
Reagents:
-
Cell Line: HEK293 or CHO stably expressing hTRPA1 (inducible systems preferred to reduce toxicity).
-
Agonist: Allyl isothiocyanate (AITC). Note: AITC is volatile and unstable. Prepare fresh.
-
Dye: Fluo-4 AM or Fura-2 AM (Ratiometric is superior for excluding artifacts but Fluo-4 is standard for HTS).
-
Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Avoid BSA > 0.1% initially, as it may bind lipophilic antagonists and shift IC₅₀.
Phase 2: The Workflow
Figure 2: Step-by-step assay workflow for IC₅₀ determination.
Phase 3: Detailed Methodology
-
Agonist EC₈₀ Determination (Pre-Test):
-
Before testing the antagonist, run a dose-response curve for AITC alone.
-
Determine the concentration producing 80% of maximal response (EC₈₀).
-
Why? Using EC₁₀₀ makes the assay insensitive to competitive antagonists; EC₅₀ makes it too sensitive. EC₈₀ is the industry standard for robust IC₅₀ curves.
-
-
Compound Preparation:
-
Dissolve TCS 5861528 in 100% DMSO to 10 mM stock.
-
Perform 1:3 serial dilutions in DMSO.
-
Transfer to assay buffer ensuring final DMSO concentration is < 0.5% (TRPA1 is sensitive to high DMSO).
-
-
Incubation:
-
Add TCS 5861528 to cells. Incubate for 20-30 minutes at Room Temperature.
-
Causality: TRPA1 antagonists often require time to access the binding pocket or equilibrate through the membrane. Immediate agonist addition will artificially inflate the IC₅₀ (lower apparent potency).
-
-
Data Acquisition:
-
Inject AITC (at EC₈₀).
-
Record fluorescence for 90-120 seconds.
-
Calculate: (Max RFU - Baseline RFU).
-
Data Analysis & Interpretation
To validate your results against the reported 14.3 µM value, apply the following analysis:
Normalization
Normalize data to controls on the same plate:
-
0% Inhibition: AITC (EC₈₀) + Vehicle (DMSO).
-
100% Inhibition: Buffer only (no agonist) OR AITC + Reference Antagonist (e.g., 10 µM A-967079).
Curve Fitting
Fit data to the Four-Parameter Logistic (4PL) equation:
Acceptance Criteria (Self-Validation)
Your assay is valid ONLY if:
-
Z-Factor: > 0.5 (Indicates sufficient signal-to-noise window).
-
Hill Slope: Should be near -1.0. A slope < -2.0 suggests non-specific toxicity or solubility issues (compound precipitating and "crashing" the signal).
-
Reference Check: HC-030031 (if run in parallel) should yield an IC₅₀ between 5–10 µM. If HC-030031 is >20 µM, your agonist concentration is likely too high (>>EC₈₀).
Troubleshooting & Expert Insights
Why does my IC₅₀ differ from the literature?
-
Stimulus Dependence:
-
Species Differences:
-
Human and Rat TRPA1 have high homology but distinct pharmacology. Ensure your cell line matches the species of the reference data (Wei et al. used rat models for in vivo but characterized in vitro on human/rodent lines; generally, hTRPA1 data is the benchmark).
-
-
Serum Effects:
-
If your assay buffer contains high FBS or BSA, the free fraction of TCS 5861528 decreases, shifting the curve to the right (higher IC₅₀). Recommendation: Use serum-free HBSS for the assay window.
-
References
-
Wei, H., et al. (2009). "Attenuation of the mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals."[3] Anesthesiology.
- Primary source for the 14.3 µM IC₅₀ value.
-
McNamara, C.R., et al. (2007). "TRPA1 mediators in the inflammatory response." Proceedings of the National Academy of Sciences.
- Establishes HC-030031 properties for comparison.
-
Chen, J., et al. (2011). "Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation."[5] Pain.
- Source for A-967079 potency d
-
BindingDB Entry: TCS 5861528. "BindingDB Entry for Chembridge-5861528."
- Database verification of chemical structure and reported activity.
Sources
A Comparative Guide to TRPA1 Antagonists: Evaluating Replicated Findings and Alternative Tools
For researchers and drug development professionals navigating the complex landscape of pain and inflammation, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel presents a compelling therapeutic target. TCS 5861528, a selective TRPA1 blocker, has been a notable tool in preclinical studies. This guide provides an in-depth comparison of the findings with TCS 5861528, examines its performance in the context of other TRPA1 antagonists, and offers detailed experimental protocols to support further research.
Understanding TCS 5861528 and its Mechanism of Action
TCS 5861528 is a selective antagonist of the TRPA1 ion channel. It functions by blocking the influx of calcium (Ca2+) through the channel, which is a critical step in the signaling cascade that leads to pain and neurogenic inflammation. The compound has been shown to be effective in antagonizing TRPA1 activation by various agonists, including allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE), with IC50 values of 14.3 µM and 18.7 µM, respectively[1][2][3][4][5][6]. The primary utility of TCS 5861528, as established in foundational studies, is in attenuating mechanical hypersensitivity in animal models of diabetic and postoperative pain[1][2][7].
The TRPA1 channel is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons.[8][9][10] It acts as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress markers.[8] Activation of TRPA1 leads to the depolarization of sensory neurons and the subsequent transmission of pain signals to the central nervous system.[8][9]
Caption: TRPA1 signaling pathway and the inhibitory action of TCS 5861528.
Comparative Analysis of TRPA1 Antagonists
While TCS 5861528 has been a valuable research tool, the field has seen the development of other TRPA1 antagonists. This section compares the in vivo efficacy of TCS 5861528 with two first-generation blockers, HC-030031 and A-967079, in relevant pain models.
| Compound | Animal Model | Pain Type | Administration | Dose | Outcome | Reference |
| TCS 5861528 | Rat | Diabetic Neuropathy | Intraperitoneal (i.p.) | 30 mg/kg (twice daily) | Attenuated mechanical hypersensitivity | [2][7] |
| HC-030031 | Mouse | Diabetic Neuropathy | Intraperitoneal (i.p.) | 100 mg/kg | Inhibited cold hypersensitivity | [3][11] |
| HC-030031 | Mouse | Diabetic Neuropathy | Intraplantar | 2.67 mg | Reversed mechanical allodynia | [12] |
| HC-030031 | Rat | Inflammatory & Neuropathic Pain | Oral | 100 mg/kg | Reversed mechanical hypersensitivity | [7] |
| A-967079 | Rat | Bone Cancer Pain | Intravenous (i.v.) | 10 mg/kg | Relieved mechanical allodynia and thermal hyperalgesia | [2][6] |
| A-967079 | Rat | Inflammatory Pain (Formalin) | Subcutaneous (s.c.) & Intrathecal (i.t.) | 1-100 µM | Prevented and reversed mechanical allodynia and hyperalgesia | [13] |
| A-967079 | Rat | Osteoarthritic Pain | Oral | ED50 of 23.2 mg/kg | Attenuated nocifensive behavior | [14] |
Experimental Protocols
To facilitate the replication and extension of findings with TRPA1 antagonists, detailed experimental protocols are provided below.
In Vivo Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the assessment of mechanical hypersensitivity in rodents using von Frey filaments.
Materials:
-
Von Frey filaments with varying calibrated bending forces
-
Elevated wire mesh platform
-
Testing chambers allowing observation of the plantar surface of the hind paws
-
TRPA1 antagonist (e.g., TCS 5861528) and vehicle solution
-
Administration supplies (syringes, needles, etc.)
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPA1 sensitization during diabetic vascular impairment contributes to cold hypersensitivity in a mouse model of painful diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TRPA1 antagonist ion channel case study [metrionbiosciences.com]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. grokipedia.com [grokipedia.com]
A Researcher's Guide to TRPA1 Inhibition: Evaluating the Advantages of TCS 5861528
A Comparative Analysis of Potency, Selectivity, and In Vivo Efficacy Against Predecessor and Contemporary TRPA1 Antagonists
For researchers and drug development professionals navigating the complex landscape of pain and inflammation, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a compelling therapeutic target. This guide provides an in-depth, objective comparison of the TRPA1 antagonist, TCS 5861528, with other widely used inhibitors, supported by experimental data. Our analysis will delve into the nuances of potency, selectivity, and in vivo activity to equip you with the critical information needed for informed experimental design.
The Central Role of TRPA1 in Nociception and Inflammation
The TRPA1 ion channel, a non-selective cation channel predominantly expressed on sensory neurons, acts as a crucial sensor for a diverse array of noxious stimuli.[1] Its activation by environmental irritants, inflammatory mediators, and endogenous algogenic substances triggers an influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization and the transmission of pain signals. This central role in nociception has made TRPA1 a focal point for the development of novel analgesics and anti-inflammatory agents.
Below is a simplified representation of the TRPA1 signaling pathway, illustrating its activation by various stimuli and the downstream consequences leading to the sensation of pain.
Caption: Simplified TRPA1 signaling pathway and points of antagonist intervention.
Comparative Analysis of TRPA1 Antagonists
The development of TRPA1 antagonists has seen a progression from first-generation compounds to more potent and selective molecules. This section provides a quantitative comparison of TCS 5861528 with two other commonly referenced TRPA1 inhibitors: HC-030031 and A-967079.
In Vitro Potency: A Clear Advantage for TCS 5861528
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the greater the potency of the inhibitor. TCS 5861528 demonstrates significantly greater potency compared to the first-generation antagonist HC-030031.
| Compound | Agonist | IC50 (µM) | Species | Reference |
| TCS 5861528 | Allyl isothiocyanate (AITC) | 14.3 | Not Specified | [2] |
| TCS 5861528 | 4-Hydroxynonenal (4-HNE) | 18.7 | Not Specified | [2] |
| HC-030031 | Allyl isothiocyanate (AITC) | 6.2 | Human | [3] |
| HC-030031 | Allyl isothiocyanate (AITC) | 7.6 | Rat | [3] |
| A-967079 | Not Specified | 0.067 | Human | [4] |
| A-967079 | Not Specified | 0.289 | Rat | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. However, multiple sources state that TCS 5861528 is approximately 10-fold more potent than HC-030031.[6][7][8]
Another valuable metric for antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates greater antagonist potency. A study comparing the antagonist-channel affinities provided the following pA2 values:
| Compound | pA2 | Equivalent Molar Concentration (µM) | Reference |
| TCS 5861528 | 5.34 ± 0.2 | 4.6 | [9] |
| HC-030031 | 5.65 ± 0.2 | 2.2 | [9] |
| A-967079 | 7.0 ± 0.3 | 0.09 | [9] |
While A-967079 shows the highest potency in this assay, TCS 5861528 and HC-030031 exhibit similar antagonist-channel affinities.[9]
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target to minimize off-target effects. TCS 5861528 has been shown to be a selective TRPA1 antagonist.[6] It displays no agonistic activity at TRPA1 or TRPV1 channels and no antagonistic activity at the TRPV1 channel up to a concentration of 100 µM.[2]
In comparison, A-967079 is also highly selective, with over 1000-fold selectivity for TRPA1 over other TRP channels (TRPV1, TRPV3, TRPV4, or TRPM8).[4] While specific selectivity panel data for TCS 5861528 is not as readily available in the provided search results, its established use as a selective tool compound underscores its specificity for TRPA1.
In Vivo Efficacy: Attenuation of Pathological Pain
The ultimate validation of an inhibitor's utility lies in its in vivo efficacy. TCS 5861528 has demonstrated significant anti-hypersensitivity activity in preclinical models of pathological pain.
In a rat model of diabetic neuropathy, administration of TCS 5861528 (30 mg/kg, i.p., twice daily for a week) significantly attenuated the development of mechanical hypersensitivity.[2] Furthermore, intrathecal administration of TCS 5861528 has been shown to attenuate mechanical hypersensitivity in a spinal nerve ligation model and in a capsaicin-induced secondary hyperalgesia model.[3] These findings highlight the potential of TCS 5861528 to alleviate both inflammatory and neuropathic pain states.
Experimental Protocols for Assessing TRPA1 Antagonist Performance
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the efficacy of TRPA1 antagonists.
In Vitro: Calcium Influx Assay
This assay is a fundamental method for determining the potency of TRPA1 antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the TRPA1 channel.
Caption: Workflow for an in vitro calcium influx assay.
Detailed Protocol:
-
Cell Culture: Maintain Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPA1 gene in appropriate culture medium.
-
Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test antagonist (e.g., TCS 5861528) for a predetermined period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, add a known concentration of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC).
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo: AITC-Induced Nocifensive Behavior Model
This preclinical pain model is used to assess the in vivo efficacy of TRPA1 antagonists by measuring their ability to reduce pain-related behaviors induced by the TRPA1 agonist AITC in rodents.
Detailed Protocol:
-
Animal Acclimation: Acclimate rodents (typically mice or rats) to the testing environment to minimize stress-induced behavioral changes.
-
Antagonist Administration: Administer the test antagonist (e.g., TCS 5861528) via the desired route (e.g., intraperitoneal, oral) at various doses. A vehicle control group should be included.
-
AITC Challenge: After a suitable pre-treatment time, inject a low concentration of AITC into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or flinching the injected paw over a set period (e.g., 5-10 minutes).
-
Data Analysis: Compare the duration of nocifensive behaviors in the antagonist-treated groups to the vehicle-treated group to determine the dose-dependent analgesic effect of the compound.
Conclusion
TCS 5861528 stands out as a potent and selective TRPA1 antagonist with demonstrated in vivo efficacy in preclinical models of pathological pain. Its approximately 10-fold greater potency compared to the first-generation inhibitor HC-030031 offers a significant advantage for researchers seeking to achieve robust target engagement at lower concentrations. While newer generation antagonists like A-967079 exhibit even higher potency, TCS 5861528 remains a valuable and well-characterized tool for investigating the role of TRPA1 in various physiological and pathophysiological processes. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, the species being studied, and the intended in vitro or in vivo application. This guide provides the foundational data to make that choice an informed one.
References
-
In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. PMC. Available from: [Link]
-
The Effects Of The TRPA1 Antagonists TCS5861528 And HC030031 On Core Body Temperature And Activity Of Conscious Mice. pA2 Online. Available from: [Link]
-
TRPA1 Antagonists for Pain Relief. PMC. Available from: [Link]
-
What are the therapeutic applications for TRPA1 inhibitors?. Patsnap Synapse. Available from: [Link]
-
Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. MDPI. Available from: [Link]
-
Recent Advances in the Discovery of Oral TRPA1 Antagonists. ResearchGate. Available from: [Link]
-
Overview of TRPA1 inhibitors reported in the literature. 1, 20 2, 21,22.... ResearchGate. Available from: [Link]
-
HC-030031 – Knowledge and References. Taylor & Francis. Available from: [Link]
-
TRPA1 antagonists dose-dependently attenuate ASP7663-mediated TRPA1.... ResearchGate. Available from: [Link]
-
| Agonists and antagonists of TRPV1 and TRPA1 channels.. ResearchGate. Available from: [Link]
-
Examples of TRPA1 antagonists. HC-030031, AP18, and A-967079 are.... ResearchGate. Available from: [Link]
-
TRPA1: a molecular view | Journal of Neurophysiology. American Physiological Society. Available from: [Link]
-
Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. PMC. Available from: [Link]
-
TRPA1 as a therapeutic target for nociceptive pain. Taylor & Francis. Available from: [Link]
-
Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Available from: [Link]
-
Advances in TRP channel drug discovery: from target validation to clinical studies. PMC. Available from: [Link]
-
TCS 5861528 | Cas# 332117-28-9. GlpBio. Available from: [Link]
-
Overview for A-079 an antagonist of TRPA1. Donated Chemical Probes. Available from: [Link]
-
Transient receptor potential ankyrin 1 contributes to the lysophosphatidylcholine-induced oxidative stress and cytotoxicity in OLN-93 oligodendrocyte. PMC. Available from: [Link]
-
A-967079. Wikipedia. Available from: [Link]
Sources
- 1. What are the therapeutic applications for TRPA1 inhibitors? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. selleckchem.com [selleckchem.com]
- 6. TRPA1 Antagonists for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Assessing the In Vitro Specificity of TCS 5861528 (Chembridge-5861528)
Executive Summary: The Role of TCS 5861528 in TRPA1 Pharmacology
TCS 5861528 (also known as Chembridge-5861528) is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3] Historically, HC-030031 has been the gold standard for TRPA1 inhibition; however, its utility is often limited by poor aqueous solubility and rapid metabolic clearance.
TCS 5861528 serves as a critical "next-generation" tool compound. While it retains a similar micromolar potency profile to HC-030031, it offers distinct physicochemical advantages, particularly in solubility, making it superior for complex in vitro perfusion assays and long-duration incubation studies.
Key Technical Verdict:
-
Specificity: High. Clean profile against TRPV1 (>100 µM) and TRPM8.[4]
-
Potency: Moderate (IC50 ~14.3 µM). It is not a nanomolar inhibitor like A-967079.
-
Primary Application: Differentiating TRPA1-mediated calcium influx from TRPV1/TRPM8 activity in sensory neuron cultures (DRG/TG).
Comparative Analysis: TCS 5861528 vs. Alternatives
To select the correct reagent, researchers must distinguish between potency (how much drug is needed) and utility (solubility/selectivity).
Table 1: Pharmacological Profile Comparison
| Feature | TCS 5861528 | HC-030031 (Standard) | A-967079 (High Potency) |
| Primary Target | TRPA1 (Antagonist) | TRPA1 (Antagonist) | TRPA1 (Antagonist) |
| IC50 (Human) | 14.3 µM (AITC-induced) | ~6.2 µM | ~0.067 µM (67 nM) |
| IC50 (Rat) | Similar to Human | ~5-7 µM | ~0.289 µM (289 nM) |
| Selectivity (TRPV1) | > 100 µM (No effect) | > 100 µM | > 100 µM |
| Solubility (DMSO) | High (up to 100 mM) | Moderate | High |
| Aqueous Solubility | Improved | Poor (Precipitates easily) | Moderate |
| Mechanism | Reversible pore block | Reversible pore block | Reversible pore block |
| Best Use Case | Routine screening; High solubility needs | Historical comparison | Low-dose potency studies |
Expert Insight: Do not use TCS 5861528 if you require nanomolar inhibition to minimize solvent effects (DMSO). In those cases, A-967079 is the superior choice. However, for validating results obtained with HC-030031, TCS 5861528 is the ideal structural analog.
Mechanistic Visualization
Understanding the blockade point is essential for experimental design. TRPA1 integrates chemical signals (AITC, Cinnamaldehyde) and converts them into Calcium signals. TCS 5861528 acts downstream of the electrophile binding site, preventing pore opening.
Caption: TCS 5861528 inhibits the TRPA1 pore opening downstream of agonist binding, preventing Calcium influx.
Experimental Protocols for Specificity Assessment
To rigorously validate TCS 5861528 in your specific cellular model, you must prove it blocks TRPA1 agonists (AITC) but fails to block TRPV1 agonists (Capsaicin).
Protocol A: Ratiometric Calcium Imaging (Fluo-4 / Fura-2)
This protocol validates functional specificity in Dorsal Root Ganglion (DRG) neurons or transfected HEK293 cells.
Materials:
-
Dye: Fluo-4 AM (2 µM) or Fura-2 AM.
-
Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Agonists: AITC (100 µM - TRPA1), Capsaicin (1 µM - TRPV1).[5]
-
Antagonist: TCS 5861528 (Stock 100 mM in DMSO).
Step-by-Step Workflow:
-
Cell Loading: Incubate cells with Ca2+ indicator dye for 30–60 mins at 37°C. Wash 3x with HBSS to remove extracellular dye.
-
Baseline Recording: Measure fluorescence (F0) for 30 seconds to establish stability.
-
Antagonist Pre-incubation (Critical Step):
-
Add TCS 5861528 (30 µM) to the bath solution.
-
Note: 30 µM is chosen to be ~2x the IC50 to ensure robust block without risking non-specific toxicity.
-
Incubate for 10 minutes . (Antagonists require time to equilibrate with the channel).
-
-
Challenge 1 (Specificity Check):
-
Inject Capsaicin (1 µM) .
-
Expected Result: Robust Ca2+ influx. TCS 5861528 should NOT inhibit this response.
-
Washout: Wash cells thoroughly with buffer (no antagonist) for 10 mins.
-
-
Challenge 2 (Efficacy Check):
-
Re-apply TCS 5861528 (30 µM) for 5 mins.
-
Inject AITC (100 µM) .
-
Expected Result: Complete or significant attenuation of Ca2+ influx compared to vehicle control wells.
-
Protocol B: Automated Workflow Visualization
This diagram outlines the logic flow for a High-Throughput Screening (HTS) specificity check.
Caption: Workflow to distinguish TRPA1 blockade from off-target effects using differential agonists.
Troubleshooting & Optimization
1. "I see no inhibition with TCS 5861528."
-
Cause: Insufficient pre-incubation or concentration.
-
Solution: TRPA1 antagonists often require >5 minutes to reach equilibrium. Ensure you are using at least 20–30 µM. If you need lower concentrations, switch to A-967079 .
2. "The compound precipitated in the bath."
-
Cause: While TCS 5861528 is more soluble than HC-030031, it can still crash out in high-calcium buffers if the DMSO stock is old.
-
Solution: Sonicate the stock solution before use. Ensure final DMSO concentration is <0.1%.
3. "Is it reversible?"
-
Verdict: Yes. Washout experiments (patch-clamp) show recovery of AITC currents after removing TCS 5861528, confirming it is not a covalent suicide inhibitor.
References
-
Wei, H. et al. (2009).[6] Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[7] Anesthesiology, 111, 147.[6][7]
- Key Data: Establishes the IC50 (14.3 µM) and in vivo efficacy.
-
Eid, S.R. et al. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity.[8] Molecular Pain, 4, 48.
- Key Data: Characterization of the parent compound HC-030031 for comparison.
-
Chen, J. et al. (2011). Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation.[9] Pain, 152(5), 1165-1172.
- Key Data: Characterization of the high-potency altern
-
Tocris Bioscience. (n.d.). TCS 5861528 Product Datasheet.
-
Key Data: Physicochemical properties and solubility data.[3]
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transient Receptor Potential Ankyrin 1 Ion Channel Is Expressed in Osteosarcoma and Its Activation Reduces Viability [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 8. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-967079 [drugs.ncats.io]
Comparative Profiling of TCS 5861528: Efficacy in TRPA1 Antagonism
[1]
Executive Summary
TCS 5861528 (also known as Chembridge-5861528) is a selective, reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Belonging to the xanthine derivative class, it is structurally related to the prototype TRPA1 blocker HC-030031 .
While newer generations of TRPA1 antagonists (e.g., A-967079, GDC-0334) have achieved nanomolar potency, TCS 5861528 remains a critical tool compound for validating TRPA1-mediated nociception, particularly in models of diabetic peripheral neuropathy (DPN) and chemical hypersensitivity. This guide objectively profiles TCS 5861528 against its primary alternatives, providing experimental protocols to ensure reproducibility in your screening cascades.
Mechanistic Insight: TRPA1 Modulation
TRPA1 acts as a promiscuous sensor for noxious cold (<17°C) and electrophilic irritants (e.g., allyl isothiocyanate [AITC], acrolein). Upon activation, the channel undergoes a conformational change allowing non-selective cation influx (
TCS 5861528 Mechanism: It functions as a channel blocker, inhibiting calcium influx induced by both exogenous agonists (AITC) and endogenous oxidative stress byproducts (4-HNE).[4]
Figure 1: Signal transduction pathway of TRPA1 and the blockade mechanism of TCS 5861528.
Comparative Analysis: TCS 5861528 vs. Alternatives
The following data synthesizes performance metrics from key literature (Wei et al., McNamara et al.). Note that while A-967079 is significantly more potent, TCS 5861528 provides a distinct chemical scaffold useful for confirming on-target effects when HC-030031 results are ambiguous.
Table 1: Physicochemical and Pharmacological Comparison
| Feature | TCS 5861528 | HC-030031 (Standard) | A-967079 (High Potency) |
| Chemical Class | Xanthine derivative | Xanthine derivative | Oxime derivative |
| IC50 (Human TRPA1) | ~14.3 µM (AITC) | ~6.2 µM | ~0.067 µM (67 nM) |
| IC50 (Rat TRPA1) | Not fully characterized | ~7.6 µM | ~0.289 µM (289 nM) |
| Selectivity | >100-fold vs TRPV1, TRPM8 | >100-fold vs TRPV1, TRPM8 | >1000-fold vs other TRPs |
| Solubility | Low (DMSO required) | Poor (often requires suspension) | Improved |
| Primary Utility | Validation in Diabetic Neuropathy | Initial Screening / Acute Pain | High-affinity binding / PK studies |
| In Vivo Efficacy | Attenuates mechanical allodynia (STZ model) | Attenuates inflammatory pain (CFA model) | Broad analgesic efficacy |
Scientist's Note: Do not rely solely on IC50 values. While TCS 5861528 appears less potent in vitro than HC-030031 in some assays, it has demonstrated robust efficacy in in vivo diabetic models where tissue distribution and metabolic stability play larger roles.
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Calcium Flux Assay (FLIPR/FlexStation)
Objective: Quantify the inhibitory capacity of TCS 5861528 against AITC-evoked
Reagents:
-
Cell Line: HEK293 stably expressing human TRPA1 (inducible systems preferred to avoid toxicity).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Calcium-containing).
-
Agonist: Allyl isothiocyanate (AITC).[2] Caution: AITC is volatile and unstable in aqueous solution. Prepare fresh.
Step-by-Step Workflow:
-
Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL dye loading buffer (Fluo-4 AM 4 µM + Pluronic F-127). Incubate 45 min at 37°C.
-
Wash: (Optional depending on dye kit) Wash 3x with Assay Buffer to remove extracellular dye.
-
Antagonist Pre-incubation (Critical Step):
-
Add TCS 5861528 (0.1 µM – 100 µM dose range).
-
Control 1: Vehicle (DMSO < 0.5%).
-
Control 2: Reference antagonist (HC-030031 10 µM).
-
Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
-
Baseline Reading: Measure fluorescence (
) for 10 seconds. -
Agonist Challenge: Inject AITC (EC80 concentration, typically 10-50 µM) automatically.
-
Data Acquisition: Measure fluorescence (
) every 2 seconds for 120 seconds. -
Analysis: Calculate
. Plot log[Inhibitor] vs. Response to determine IC50.
Protocol B: In Vivo Diabetic Neuropathy Model (STZ-Induced)
Objective: Assess efficacy of TCS 5861528 on mechanical hypersensitivity (allodynia).
Induction:
-
Subject: Male Sprague-Dawley rats (200-250g).
-
Diabetes Induction: Intraperitoneal (i.p.) injection of Streptozotocin (STZ) at 50-60 mg/kg dissolved in citrate buffer (pH 4.5).
-
Validation: Verify hyperglycemia (>300 mg/dL blood glucose) 72 hours post-injection.
-
Neuropathy Development: Wait 2-4 weeks for mechanical hypersensitivity to develop (von Frey threshold < 6g).
Treatment & Testing:
-
Preparation: Dissolve TCS 5861528 in vehicle (e.g., 10% DMSO / 10% Tween 80 / 80% Saline). Note: Sonication may be required.
-
Administration: Administer TCS 5861528 (e.g., 10-30 mg/kg i.p. or 10 µg intrathecal).
-
Measurement:
-
Place rats in wire mesh cages; acclimate for 30 mins.
-
Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw.
-
Use the Up-Down Method (Chaplan et al.) to calculate the 50% withdrawal threshold.
-
Timepoints: Measure at 0.5, 1, 3, and 6 hours post-dose.
-
Screening Workflow Visualization
This diagram outlines the decision logic for selecting TCS 5861528 versus high-potency alternatives during a drug discovery campaign.
Figure 2: Decision matrix for selecting TRPA1 antagonists based on experimental stage and model.
References
-
Wei H, et al. (2009).[5] Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals. Anesthesiology, 111(1), 147-154.[5]
-
Wei H, et al. (2010).[2][5] Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.[5]
-
McNamara CR, et al. (2007).[2] TRPA1 mediators of inflammation and pain. Proceedings of the National Academy of Sciences, 104(33), 13525-13530.
-
Chen J, et al. (2011). Selective blockade of TRPA1 channel attenuates pathological pain without altering noxious cold sensation or body temperature regulation. Pain, 152(5), 1165-1172.
-
Tocris Bioscience. TCS 5861528 Product Information & Biological Activity.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of TCS 5861528
Introduction: Beyond the Benchtop—A Commitment to Safety and Sustainability
In the fast-paced environment of drug discovery and biomedical research, our focus is often intensely fixed on the outcomes of our experiments. We meticulously design protocols, optimize assays, and analyze data. However, the life cycle of a chemical reagent does not end when the data is collected. As responsible scientists, our diligence must extend to the final step of the experimental workflow: the safe and compliant disposal of chemical waste.
This guide provides essential, field-tested procedures for the proper disposal of TCS 5861528 (CAS No. 332117-28-9), a selective TRPA1 channel blocker used in pain and inflammation research.[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of our commitment to a safe laboratory environment and our responsibility to protect the wider ecosystem. The procedures outlined below are designed to be a self-validating system, ensuring that every step mitigates risk and aligns with the highest standards of laboratory safety.
Hazard Identification: Understanding the "Why" Behind the Procedure
In the absence of a specific SDS, we must operate under the precautionary principle. The compound is a complex organic molecule (Formula: C₁₉H₂₃N₅O₃) designed to be biologically active in vivo.[1] Therefore, we must assume potential health hazards upon acute or chronic exposure and unknown long-term environmental effects.
Assumed Hazard Profile for TCS 5861528:
| Hazard Category | Assumed Risk & Rationale | Disposal Implication |
| Health Hazard | As a bioactive pharmacological agent, potential for unknown systemic effects, irritation, or sensitization. Handle with appropriate personal protective equipment (PPE). | Must be disposed of as chemical waste, not general trash. Avoid generation of dust or aerosols. |
| Environmental Hazard | As a stable organic molecule, potential for persistence in the environment and unknown ecotoxicity.[4] | Must not be disposed of down the drain.[5][6] All contaminated materials must be collected as hazardous waste. |
| Physical Hazard | Appears as a solid powder.[7] Low risk of fire or explosion under standard lab conditions, but should be kept away from strong oxidizing agents. | Segregate from incompatible chemicals during storage and waste accumulation. |
Pre-Disposal Protocol: Waste Segregation at the Source
Proper disposal begins the moment you declare a material "waste." The most critical step in ensuring safe and compliant disposal is the rigorous segregation of waste streams at the point of generation. Mixing different types of chemical waste is not only dangerous—it can lead to unforeseen reactions—but it also complicates the final disposal process.
Step-by-Step Waste Segregation:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, near the point of waste generation, for collecting hazardous waste.[8] This area should be clearly marked and under the direct control of laboratory personnel.
-
Use Compatible Waste Containers: All waste containers must be in good condition, leak-proof, and made of a material compatible with the waste. For TCS 5861528 and its solutions (e.g., in DMSO), a high-density polyethylene (HDPE) or glass container is appropriate.
-
Label Containers Clearly and Completely: This is a non-negotiable step. Every hazardous waste container must be labeled with:
-
Keep Containers Closed: Waste containers must be sealed at all times except when adding waste.[8][9] Do not leave funnels in the container.[8] This prevents the release of vapors and protects the lab environment.
Step-by-Step Disposal Procedures for TCS 5861528 Waste Streams
The following diagram and protocols outline the decision-making process and specific actions for disposing of various waste streams generated from work with TCS 5861528.
Caption: Disposal workflow for TCS 5861528 from generation to EHS collection.
Protocol 3.1: Unused or Expired Solid TCS 5861528
-
Objective: To safely dispose of the pure, solid compound.
-
Procedure:
-
It is best practice to submit the material for disposal in its original, clearly labeled manufacturer's container.[5] Do not deface the original label.
-
Ensure the container cap is tightly sealed.
-
Place the sealed container in your lab's designated Satellite Accumulation Area for solid chemical waste.
-
If the original container is compromised, carefully transfer the solid to a new, appropriate waste container and label it as "Hazardous Waste" with the full chemical name "TCS 5861528".
-
Protocol 3.2: Aqueous and Organic Solutions of TCS 5861528
-
Objective: To collect all liquid waste containing TCS 5861528. Under no circumstances should this waste be poured down the sink. [5][6][9]
-
Procedure:
-
Collect all solutions (e.g., stock solutions in DMSO, working solutions in buffer or media) in a dedicated, sealable, and compatible liquid waste container (e.g., a 4L HDPE jug).
-
Label the container "Hazardous Waste" and list all chemical constituents with percentages (e.g., "TCS 5861528 <1%, Dimethyl Sulfoxide 99%").
-
Segregate halogenated and non-halogenated solvent waste streams if required by your institution's Environmental Health & Safety (EHS) office.
-
Keep the container sealed when not in use and store it in secondary containment to prevent spills.
-
Protocol 3.3: Contaminated Solid Waste (Non-Sharps)
-
Objective: To collect solid labware that has come into direct contact with TCS 5861528.
-
Procedure:
-
Collect all contaminated items such as pipette tips, microfuge tubes, weigh boats, and gloves in a designated container.
-
The best practice is to line a pail or sturdy cardboard box with a clear plastic bag.[5]
-
Label the bag or container as "Hazardous Waste - Solid Lab Debris Contaminated with TCS 5861528".
-
When the bag is full, seal it and place it in the Satellite Accumulation Area.
-
Protocol 3.4: Contaminated Sharps Waste
-
Objective: To prevent puncture injuries and ensure proper disposal of contaminated sharps.
-
Procedure:
-
Dispose of all chemically contaminated needles, syringes, broken glass, and other sharps in a designated, puncture-resistant sharps container.[5]
-
This container must be clearly labeled for "Chemically Contaminated Sharps". Do not mix with biohazardous (red) sharps containers.[5]
-
Do not overfill the container. Seal it when it is no more than three-quarters full.
-
Place the sealed container in the Satellite Accumulation Area for pickup by EHS.
-
Final Disposal: Arranging for EHS Collection
Once a waste container is full, or if you are discontinuing work with the compound, you must arrange for its removal by your institution's Environmental Health & Safety (EHS) department.
-
Request a Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal or by filling out a specific form.[8]
-
Regulatory Compliance: The EPA requires that full hazardous waste containers be removed from Satellite Accumulation Areas within 72 hours.[8] Timely pickup requests are essential for compliance.
-
Never Abandon Chemicals: Leaving chemical waste behind in a lab is a serious safety violation.[5] Ensure all waste is properly disposed of before vacating a lab space.
By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility as a scientist. This diligence protects you, your colleagues, and the community beyond our laboratory walls.
References
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
Inventory Requirements for Chemicals Used in Teaching and Research Policy . American University. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University Office of Clinical and Research Safety. [Link]
-
TCS 5861528 | Cas# 332117-28-9 . GlpBio. [Link]
-
Risk assessment of triclosan in the global environment using a probabilistic approach . Ecotoxicology and Environmental Safety. [Link]
-
TCS 5861528 - LabNet Biotecnica . LabNet Biotecnica. [Link]
-
Chembridge-5861528 (TCS 5861528) | TRPA1 Antagonist (Japanese Site) . MedchemExpress. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCS 5861528 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. Risk assessment of triclosan in the global environment using a probabilistic approach [pubmed.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
